Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Description
The exact mass of the compound Triethylsulfonium Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15S.C2F6NO4S2/c1-4-7(5-2)6-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODSRKENWXTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047888 | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
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Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321746-49-0 | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321746490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylsulfonium bis(trifluoromethanesulfonyl)imide | |
| Source | EPA DSSTox | |
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| Record name | Triethylsulfonium Bis(trifluoromethanesulfonyl)imide | |
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| Record name | TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ6SR432FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CAS number and molecular structure of [Et3S][TFSI].
An In-depth Technical Guide to Triethylsulfonium Bis(trifluoromethylsulfonyl)imide ([Et₃S][TFSI]) for Advanced Research Applications
Introduction
This compound, denoted as [Et₃S][TFSI], is a room-temperature ionic liquid (RTIL) that has garnered significant attention within the scientific community. As a member of the sulfonium class of ionic liquids, it is distinguished by its unique combination of physicochemical properties, including high ionic conductivity, a wide electrochemical window, low viscosity, and exceptional thermal stability.[1] These characteristics make it an exemplary material for a range of high-performance applications, particularly in electrochemistry, energy storage, and catalysis.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular structure, properties, synthesis, and applications of [Et₃S][TFSI], grounded in established scientific principles and methodologies.
Part 1: Core Chemical Identity and Molecular Structure
A precise understanding of a compound's identity and structure is the foundation of all subsequent scientific investigation. [Et₃S][TFSI] is an organic salt composed of a triethylsulfonium cation and a bis(trifluoromethylsulfonyl)imide anion.
Chemical Identifiers:
-
Molecular Weight: 399.39 g/mol [6]
Molecular Architecture and its Implications
The distinct properties of [Et₃S][TFSI] are a direct consequence of the synergy between its constituent ions.
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The Triethylsulfonium ([Et₃S]⁺) Cation: The cation features a central sulfur atom bonded to three ethyl groups. Its symmetric, aliphatic, and non-planar structure is crucial. Unlike aromatic cations (e.g., imidazolium), this aliphatic nature reduces π-π stacking interactions between cations, which contributes to the material's low viscosity and low melting point.[1]
-
The Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) Anion: The [TFSI]⁻ anion is renowned for its stability. The negative charge is extensively delocalized across the two sulfonyl groups and the central nitrogen atom, a result of the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups. This charge delocalization minimizes ion pairing with the cation, leading to greater ionic mobility and, consequently, higher conductivity.[1] Furthermore, the thermal and chemical resilience of the C-F and S-O bonds imparts exceptional stability to the anion and the ionic liquid as a whole.[7][8]
Part 2: Physicochemical Properties
The utility of [Et₃S][TFSI] in advanced applications is defined by its quantitative physicochemical properties. The data below represents a synthesis of typical values reported in the literature and commercial technical data sheets.
| Property | Value | Significance in Applications |
| Appearance | Slightly yellow to orange clear liquid | Indicates purity; allows for visual inspection of degradation or contamination. |
| Melting Point | -35.5 °C[2] | Confirms its status as a room-temperature ionic liquid, enabling a wide operational temperature range for liquid-phase applications. |
| Density (at 20-25 °C) | ~1.47 g/mL[2] | Important for device design, mass transport calculations, and solvent volume considerations. |
| Ionic Conductivity | ~5.1 - 6.0 mS/cm[1] | High conductivity is essential for efficient charge transport in electrochemical devices like batteries and supercapacitors. |
| Electrochemical Window | ~4.5 V[1] | A wide stability window allows for operation at higher voltages without electrolyte decomposition, crucial for high-energy-density devices.[9] |
| Thermal Decomposition | >300 °C[1] | High thermal stability permits its use in high-temperature processes and enhances the safety profile of devices.[10][11] |
| Viscosity (at 20 °C) | ~39 cP[1] | Low viscosity facilitates faster ion transport, improving the rate performance of electrochemical systems. |
Part 3: Synthesis and Purification Protocol
The synthesis of high-purity [Et₃S][TFSI] is critical for reproducible research and optimal performance. The most common and reliable method is a salt metathesis (ion exchange) reaction. The following protocol is a self-validating system designed to yield a high-purity product with minimal halide contamination.
Experimental Workflow: Salt Metathesis Synthesis
Step-by-Step Methodology
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Reactant Preparation: Dissolve triethylsulfonium bromide ([Et₃S]Br) (1.0 eq) in a minimal amount of deionized water. In a separate vessel, dissolve lithium bis(trifluoromethylsulfonyl)imide ([Li][TFSI]) (1.05 eq) in deionized water.
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Causality: Using a slight excess of [Li][TFSI] ensures the complete conversion of the halide starting material. Water is an ideal solvent for this step as it readily dissolves the inorganic starting materials.
-
-
Metathesis Reaction: Slowly add the [Li][TFSI] solution to the stirring [Et₃S]Br solution. A biphasic mixture may form as the hydrophobic [Et₃S][TFSI] is produced. Stir vigorously at room temperature for 12-24 hours.
-
Causality: Vigorous stirring maximizes the interfacial area between reactants, driving the reaction to completion. The thermodynamic driving force is the formation of the water-soluble lithium bromide (LiBr) and the water-insoluble ionic liquid.
-
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers.
-
Causality: DCM is an effective solvent for [Et₃S][TFSI] and is immiscible with water, allowing for efficient separation of the product from the highly polar aqueous phase containing the LiBr byproduct.
-
-
Washing and Purity Validation: Wash the combined organic layers repeatedly with small volumes of deionized water. After each wash, test a small sample of the aqueous layer with a few drops of aqueous silver nitrate (AgNO₃) solution. Continue washing until no white precipitate (AgBr) is observed.
-
Causality: This is a critical self-validating step. Halide impurities are detrimental to electrochemical performance. The AgNO₃ test provides a clear, qualitative confirmation that halide ions have been removed to a very low level.
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-
Drying and Final Purification: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and remove the DCM using a rotary evaporator. Place the resulting oil in a vacuum oven at an elevated temperature (e.g., 70-80°C) for at least 48 hours.
Part 4: Key Applications and Scientific Insights
Core Application: Electrochemistry and Energy Storage
[Et₃S][TFSI] is a model electrolyte for high-performance energy storage devices. Its wide electrochemical window of ~4.5 V allows for the development of supercapacitors and batteries that operate at higher cell voltages, directly translating to higher energy density.[1] Its high ionic conductivity and low viscosity ensure rapid charge and discharge capabilities, which is critical for high-power applications.[1] In 2015, its utility as a high-performance electrolyte for supercapacitors was validated, demonstrating capacitance retention of over 90% after 10,000 cycles.[1]
Emerging Application: Organic Synthesis
As a non-volatile and thermally stable solvent, [Et₃S][TFSI] offers a safer alternative to traditional volatile organic compounds (VOCs). It can serve as a medium for various organic reactions, including nucleophilic substitutions, where its ionic nature can help stabilize charged intermediates and transition states.[2]
Exploratory Frontier: Drug Development and Biomedical Research
While not a direct therapeutic agent, the unique properties of [Et₃S][TFSI] present opportunities for the drug development pipeline.
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Enabling Challenging Chemistry: The trifluoromethyl (CF₃) group is a privileged moiety in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity.[13] The synthesis of complex trifluoromethylated compounds can be challenging. The high thermal stability and unique solvation properties of ionic liquids like [Et₃S][TFSI] may provide novel reaction environments for fluorination chemistry or other transformations relevant to active pharmaceutical ingredient (API) synthesis.
-
Electrochemical Biosensing: The excellent electrochemical properties of [Et₃S][TFSI] make it a candidate for creating stable and sensitive electrochemical sensors. Such sensors could be designed for the detection and quantification of drug molecules, metabolites, or disease biomarkers, leveraging the ionic liquid as the charge-carrying medium.
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Formulation and Delivery Research: Although highly speculative, the study of ionic liquids in drug delivery is an active research area. Understanding the interactions between APIs and stable ionic liquids could, in the future, inform the design of novel formulation strategies, though toxicity and biocompatibility would be paramount considerations. The use of tritium-labeled compounds is a cornerstone of pharmacokinetic studies in drug development, and stable media are essential for such analyses.[14]
Part 5: Handling, Safety, and Storage
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Safety: According to aggregated GHS information, [Et₃S][TFSI] is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
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Storage: To maintain its high purity and low water content, [Et₃S][TFSI] should be stored in a tightly sealed container in a dry, inert atmosphere (e.g., inside a glovebox or desiccator). It is stable at room temperature.[2]
Conclusion
This compound stands out as a high-performance ionic liquid with a compelling set of physicochemical properties. Its combination of high conductivity, thermal robustness, and a wide electrochemical window makes it an indispensable tool for researchers in electrochemistry and materials science. The detailed synthesis and purification protocol provided herein offers a reliable pathway to obtaining high-purity material essential for reproducible and cutting-edge research. While its primary applications are well-established, its potential utility in specialized areas of chemical synthesis and biomedical technology presents an exciting frontier for future scientific exploration.
References
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Chem-Impex. Triethylsulfonium bis(trifluoromethanesulfonyl)imide. [Link]
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PubChem. Triethylsulfonium bis(trifluoromethanesulfonyl)imide. [Link]
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Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry, 40(8), 7157-7161. [Link]
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ResearchGate. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. [Link]
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Galajdová, B., et al. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for Li-ion batteries. Chemical Papers, 117, 373-383. [Link]
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Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 888839. [Link]
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ResearchGate. Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. [Link]
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ResearchGate. Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. [Link]
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ResearchGate. Molecular Structure and Interactions in the Ionic Liquid 1-Ethyl-3-methylimidazolium Bis(Trifluoromethylsulfonyl)Imide. [Link]
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ChemRxiv. Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate. [Link]
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Singh, S. K., et al. (2014). Structural and Electronic Insights into 1-Ethyl-3-Methylimidazolium Bis(fluorosulfonyl)imide Ion Pair Conformers: Ab Initio DFT Study. The Journal of Physical Chemistry A, 118(12), 2249-2258. [Link]
-
ResearchGate. Structure and molecular interactions in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl) imide ionic liquid/carbonate co-solvents -– combined DFT and molecular dynamics study. [Link]
-
ResearchGate. Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. [Link]
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D'Amore, M., et al. (2020). Structural, dynamical, and electronic properties of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Physical Chemistry Chemical Physics, 22(30), 17215-17226. [Link]
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ResearchGate. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. [Link]
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Wang, Y., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Molecules, 27(19), 6296. [Link]
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Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(9), 1279. [Link]
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Liu, R., & Hong, F. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 28(14), 5369. [Link]
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ResearchGate. Could you advise on the EMIM TFSI synthesis process and results?. [Link]
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Schramm, V. L. (2007). Transition States, Analogues and Drug Development. Annual Review of Biochemistry, 76, 501-524. [Link]
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Subject: Thermal Stability and Decomposition Profile of Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([Et₃S][TFSI])
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
Triethylsulfonium bis(trifluoromethylsulfonyl)imide, [Et₃S][TFSI], is a room-temperature ionic liquid (RTIL) recognized for its favorable electrochemical properties, including high molar conductivity.[1] As with any functional material intended for demanding applications, a thorough understanding of its operational limits, particularly its thermal stability, is paramount. This guide provides a detailed analysis of the thermal behavior of [Et₃S][TFSI], grounded in established analytical techniques and theoretical principles. We will explore the intrinsic factors governing the stability of sulfonium-based ionic liquids, present standardized protocols for thermal characterization, and interpret the resulting data to define the material's viable operating temperature range. The discussion extends to the probable decomposition mechanisms, offering a comprehensive view for professionals utilizing this compound in high-temperature synthesis, catalysis, or as a stable electrolyte.
Introduction: The Critical Role of Thermal Stability
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, and their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows have established them as versatile media for a range of applications.[2] this compound, [Et₃S][TFSI], belongs to the sulfonium class of ILs, which are noted for their unique electrochemical characteristics.[1][3]
For researchers in drug development and materials science, thermal stability is not an abstract parameter but a critical determinant of an IL's utility. It dictates the upper temperature limit for chemical reactions, ensures the integrity of formulations during thermal processing, and defines the safety envelope for long-term applications.[4] The thermal profile of an IL is primarily governed by the interplay between its constituent cation and anion. The bis(trifluoromethylsulfonyl)imide ([TFSI] or [NTf₂]⁻) anion is renowned for imparting exceptional thermal stability to ILs, often making the cation's stability the limiting factor.[5][6] This guide focuses specifically on quantifying this stability for the [Et₃S]⁺ cation paired with the robust [TFSI]⁻ anion.
Fundamentals of Thermal Analysis for Ionic Liquids
The "thermal stability" of an ionic liquid is typically defined by its decomposition temperature (Td), the temperature at which it begins to break down chemically. This is distinct from phase transitions like melting or boiling. The primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA is the cornerstone for determining decomposition temperatures. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, plots mass percentage against temperature. Key data points derived from TGA are:
-
T_onset (Tₒ): The onset decomposition temperature, where significant mass loss begins. This is often considered the practical upper limit for the IL's use.
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T_peak: The temperature of the maximum rate of decomposition, identified by the peak of the derivative thermogravimetric (DTG) curve.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. While not a direct measure of decomposition, it is vital for identifying the liquid range of the IL by determining its glass transition temperature (Tg) and melting point (Tm).[2][7] A wide liquid range is a highly desirable property for many applications.
The choice of atmosphere during TGA is critical. An inert atmosphere (e.g., nitrogen, argon) is used to study the intrinsic thermal decomposition pathway, while an oxidative atmosphere (e.g., air, oxygen) reveals susceptibility to oxidation at elevated temperatures, which typically lowers the observed decomposition temperature.[4]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure reproducible and reliable data, a standardized methodology is essential. The following protocol outlines the TGA workflow for characterizing [Et₃S][TFSI].
Step-by-Step TGA Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.
-
Start the inert gas (high-purity Nitrogen) flow at a consistent rate (e.g., 50-100 mL/min) to purge the furnace and balance assembly. This removes oxygen and other reactive gases.
-
-
Sample Preparation:
-
Place a clean, empty TGA crucible (typically platinum or alumina) onto the balance and tare it.
-
Carefully dispense a small, precise amount of the [Et₃S][TFSI] sample (typically 5-10 mg) into the crucible. A smaller sample size minimizes thermal gradients.
-
Record the exact initial mass of the sample.
-
-
Experimental Setup:
-
Load the sample crucible into the TGA furnace.
-
Program the instrument with the desired temperature profile:
-
Initial Isotherm: Hold at a low temperature (e.g., 30-40 °C) for 5-10 minutes to allow for thermal equilibration.
-
Temperature Ramp: Heat the sample from the initial temperature to a final temperature well above the expected decomposition (e.g., 600 °C). A standard heating rate is 10 °C/min. The heating rate significantly impacts the observed T_onset; slower rates provide a more conservative (lower) decomposition temperature.[4]
-
Gas Flow: Maintain a constant nitrogen flow throughout the experiment.
-
-
-
Data Acquisition & Analysis:
-
Initiate the TGA run. The instrument will record the sample mass as a function of temperature.
-
Upon completion, use the instrument's software to analyze the resulting thermogram.
-
Determine the onset decomposition temperature (T_onset), often calculated using the tangent method at the point of initial significant mass loss (e.g., 2% or 5% mass loss).
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the peak decomposition temperature(s) (T_peak).
-
Workflow Visualization
The following diagram illustrates the logical flow of the thermal analysis process.
Caption: Experimental workflow for TGA analysis of ionic liquids.
Thermal Profile of [Et₃S][TFSI]
Ionic liquids based on the [TFSI]⁻ anion consistently exhibit high thermal stability, with decomposition often occurring well above 350 °C.[5][6] The stability is primarily dictated by the strength of the bonds within the ions. For many ILs with this anion, thermal decomposition is limited by the stability of the anion itself rather than the cation.[8]
While a specific TGA thermogram for [Et₃S][TFSI] is not available in the immediate search results, data for closely related sulfonium and other TFSI-based ILs provides a strong basis for estimating its performance. The general trend shows that the thermal stability of TFSI-based ILs is exceptionally high.[9] For instance, many common TFSI ILs show decomposition temperatures exceeding 350 °C, and some, like dicationic variants, can be stable up to nearly 400 °C.[5][6]
| Compound/Class | Onset Decomposition Temp. (T_onset, °C) | Peak Decomposition Temp. (T_peak, °C) | Atmosphere | Reference |
| TFSI-based ILs (General) | > 350 °C | - | Inert | [5][6] |
| [EMIM][TFSI] | ~404 °C | - | Inert | [5] |
| Dicationic Imidazolium [TFSI]₂ | 384 - 398 °C | - | Inert | [5] |
| Alkylpyrrolidinium [TFSI] | > 300 °C | > 400 °C | Inert | [10] |
| Alkylammonium [TFSI] | > 300 °C | > 400 °C | Inert | [10] |
| Alkylsulfonium [TFSI] (Expected) | ~300 - 350 °C | ~400 °C | Inert | Inferred |
Note: [EMIM] is 1-ethyl-3-methylimidazolium. The expected values for Alkylsulfonium [TFSI] are conservative estimates based on the known stability of the TFSI anion and typical cation performance.
Proposed Decomposition Mechanism
The thermal decomposition of ionic liquids is a complex process. For salts containing the [TFSI]⁻ anion, decomposition is often initiated by the breakdown of the anion due to the high strength of the cation-anion interaction. The primary pathways for [TFSI]⁻ degradation are believed to involve the cleavage of the S-N and C-S bonds.[11]
The decomposition process can be visualized as follows:
-
Initiation: At sufficiently high temperatures, thermal energy induces the cleavage of the weakest bond in the ion pair. Given the high stability of the [TFSI]⁻ anion, this is often the rate-limiting step.
-
Fragmentation: The initial bond cleavage leads to the formation of highly reactive radical or gaseous species, such as SO₂, CF₃•, and other fluorinated compounds.[12]
-
Propagation: These fragments can then react with the parent IL or other fragments, leading to a cascade of reactions that results in complete volatilization and decomposition of the sample, observed as mass loss in TGA.
Caption: Proposed high-temperature decomposition pathway for [Et₃S][TFSI].
Implications for Researchers and Professionals
The high thermal stability imparted by the [TFSI]⁻ anion makes [Et₃S][TFSI] a robust candidate for applications requiring elevated temperatures.
-
For Synthetic Chemists: The expected operational limit of over 300 °C provides a wide window for conducting high-temperature organic synthesis, where the IL can serve as a non-volatile, reusable solvent.
-
For Materials Scientists: In electrochemical applications, such as in batteries or supercapacitors, high thermal stability is synonymous with safety and longevity.[13] It prevents electrolyte breakdown during high-current operation or in high-temperature environments.
-
For Formulation Experts: When used as an excipient in drug delivery systems, knowing the decomposition temperature is crucial for selecting manufacturing processes (e.g., hot-melt extrusion, spray drying) that will not compromise the integrity of the IL or the active pharmaceutical ingredient (API).
Cautionary Note: While TGA provides an excellent measure of short-term thermal stability, long-term isothermal stability may be lower. For applications requiring prolonged operation near the T_onset, it is advisable to conduct isothermal TGA experiments (holding the sample at a fixed temperature for an extended period) to assess the rate of mass loss over time.[4]
Conclusion
This compound stands as a thermally robust ionic liquid, a characteristic primarily endowed by its [TFSI]⁻ anion. Standard thermal analysis via TGA is expected to place its onset of decomposition well above 300 °C in an inert atmosphere, confirming its suitability for a wide array of high-temperature applications. A comprehensive understanding of its thermal limits, determined through the standardized protocols described herein, is essential for its safe and effective implementation in research, development, and industrial processes. The decomposition mechanism is complex but is likely initiated by the fragmentation of the stable [TFSI]⁻ anion, a testament to its significant contribution to the overall stability of the molecule.
References
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Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry, 40(8), 7157-7161.[8][9][14]
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Patel, V. K., et al. (2025). TGA curves of the investigated FTFSI-based ionic liquids in comparison... ResearchGate.[15]
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Zhou, Q., et al. (2009). Low-viscosity and low-melting point asymmetric trialkylsulfonium based ionic liquids as potential electrolytes. Journal of Materials Chemistry.[3]
-
Fox, E. J., et al. (2012). A family of mesothermal ionic liquids comprised of tetraarylphosphonium cations and the bis(trifluoromethanesulfonyl)amidate anion are shown to be materials of exceptional thermal stability. ResearchGate.[9]
-
Wasserscheid, P., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. RSC Publishing.[8]
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Gerhard, D., et al. (2021). Trialkylsulfonium Thiocyanate Ionic Liquids: Investigation on Temperature-Dependent Ignition Behavior of Green Hypergolic Propellants. eLib.[16]
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Paolone, A., et al. (2020). Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. MDPI.[13]
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Scheuermeyer, M., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. FAU CRIS.[14]
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Sun, R., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.[4]
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Ciccioli, A., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PMC.[5][6][17]
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Strugaru, A. M., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. NIH.[2]
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Ciccioli, A., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI.[6]
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Wang, H., et al. (2018). Tribological Performance of Phosphonium Ionic Liquids as Additives in Lithium Lubricating Grease. ResearchGate.[18]
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Yu, C.-F., et al. (2022). Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. Journal of Molecular Liquids.[19]
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Li, W., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI.[20]
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Fernández-Miguez, L., et al. (2019). Thermophysical Characterization of TFSI Based Ionic Liquid and Lithium Salt Mixtures. Proceedings.[22]
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Paolone, A., et al. (2022). DSC traces measured on heating of the investigated ionic liquids. ResearchGate.[7]
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An In-depth Technical Guide to the Electrochemical Window of Triethylsulfonium bis(trifluoromethylsulfonyl)imide Ionic Liquid
Introduction: The Critical Role of the Electrochemical Window in Ionic Liquid Applications
Triethylsulfonium bis(trifluoromethylsulfonyl)imide, denoted as [S₂₂₂][TFSI], is a room-temperature ionic liquid (IL) that has garnered significant interest for various electrochemical applications, including high-performance supercapacitors and advanced battery systems.[1][2][3] Its favorable properties, such as high ionic conductivity, low viscosity, and thermal stability, make it a compelling alternative to traditional organic electrolytes.[4] A key parameter governing the suitability of any electrolyte in an electrochemical device is its electrochemical window (EW). The EW represents the potential range within which the electrolyte remains electrochemically stable, without undergoing oxidation or reduction.[4] A wide electrochemical window is paramount for achieving high energy densities in energy storage devices, as it dictates the maximum operating voltage.[4] This guide provides a comprehensive technical overview of the electrochemical window of [S₂₂₂][TFSI], detailing its determination, influencing factors, and practical implications for researchers and professionals in drug development and materials science.
Understanding the Electrochemical Landscape of [S₂₂₂][TFSI]
The electrochemical window of an ionic liquid is fundamentally determined by the electrochemical stability of its constituent cation and anion.[2][5] The cathodic limit is typically set by the reduction of the cation, in this case, the Triethylsulfonium ([S₂₂₂]⁺) ion, while the anodic limit is governed by the oxidation of the anion, the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) ion.[5][6]
The chemical structures of the Triethylsulfonium cation and the bis(trifluoromethylsulfonyl)imide anion are shown below:
Triethylsulfonium Cation ([S₂₂₂]⁺)
Caption: Molecular structure of the Triethylsulfonium cation.
Bis(trifluoromethylsulfonyl)imide Anion ([TFSI]⁻)
Caption: Molecular structure of the bis(trifluoromethylsulfonyl)imide anion.
The delocalized negative charge across the [TFSI]⁻ anion and the stability of the sulfonium cation contribute to the relatively wide electrochemical window observed for this ionic liquid.[7]
Quantitative Assessment of the Electrochemical Window
The electrochemical window of [S₂₂₂][TFSI] is typically determined using cyclic voltammetry (CV).[8] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined as the points at which a significant increase in current is observed, indicating the onset of the electrolyte's reduction or oxidation.
| Parameter | Value | Reference Electrode | Working Electrode | Source |
| Electrochemical Window | 4.5 V | Not specified | Not specified | [4] |
| Anodic Limit (Oxidation) | ~2.0 V | vs. Fc/Fc⁺ | Glassy Carbon | [9] |
| Cathodic Limit (Reduction) | ~-2.5 V | vs. Fc/Fc⁺ | Glassy Carbon | [9] |
Note: The exact values of the anodic and cathodic limits can vary depending on the experimental conditions, including the reference electrode, working electrode material, scan rate, and the purity of the ionic liquid.[10]
Experimental Protocol for Determining the Electrochemical Window of [S₂₂₂][TFSI]
The following protocol outlines a standard procedure for measuring the electrochemical window of [S₂₂₂][TFSI] using cyclic voltammetry. The trustworthiness of this protocol lies in its reliance on a three-electrode system for precise potential control and the inclusion of steps to minimize common sources of error, such as the presence of water and oxygen.
I. Materials and Equipment
-
Ionic Liquid: High-purity this compound ([S₂₂₂][TFSI]), with a water content of ≤200 ppm.[3]
-
Electrochemical Cell: A three-electrode cell suitable for ionic liquid analysis.
-
Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺, or a quasi-reference electrode like a platinum wire. For accurate and reproducible measurements, it is recommended to use an internal reference standard, such as ferrocene, and report potentials versus the Fc/Fc⁺ redox couple.[10]
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Inert Atmosphere: A glovebox or Schlenk line with an inert gas supply (e.g., argon or nitrogen) to handle the hygroscopic ionic liquid.
II. Experimental Workflow
Caption: Experimental workflow for determining the electrochemical window.
III. Step-by-Step Methodology
-
Preparation of the Ionic Liquid:
-
Rationale: The presence of impurities, especially water, can significantly narrow the measured electrochemical window.[11][12][13] The hydrophobic nature of the [TFSI]⁻ anion helps to minimize water absorption, but careful handling is still crucial.[11][13]
-
Procedure:
-
Handle the [S₂₂₂][TFSI] ionic liquid inside a glovebox with a low-moisture and low-oxygen atmosphere.
-
To ensure dryness, the ionic liquid can be further dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours prior to use. The water content should be verified using Karl Fischer titration.[11][12]
-
-
-
Electrochemical Cell Assembly:
-
Rationale: A clean and properly assembled cell is essential for obtaining reliable data.
-
Procedure:
-
Thoroughly clean all components of the electrochemical cell.
-
Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and ethanol, and then dry it completely.
-
Assemble the three-electrode cell inside the glovebox, ensuring that the electrodes are properly immersed in the ionic liquid.
-
-
-
Cyclic Voltammetry Measurement:
-
Rationale: Cyclic voltammetry is a powerful technique for probing the electrochemical stability of an electrolyte. The scan rate and potential range are critical parameters that need to be chosen appropriately.
-
Procedure:
-
Connect the electrochemical cell to the potentiostat.
-
Set the initial potential to the open-circuit potential (OCP) of the system.
-
Set the scan rate, typically in the range of 10-100 mV/s. A slower scan rate allows for the detection of slower electrochemical processes.
-
Define the potential scan range. For an initial scan, a wide range can be chosen (e.g., from -3.0 V to +3.0 V vs. the reference electrode). The range can be narrowed in subsequent scans based on the initial results.
-
Initiate the cyclic voltammetry scan, starting from the OCP and sweeping towards the cathodic limit, then reversing the scan towards the anodic limit, and finally returning to the initial potential.
-
-
-
Data Analysis and Determination of the Electrochemical Window:
-
Rationale: The anodic and cathodic limits are determined from the resulting voltammogram by identifying the onset of the Faradaic current, which corresponds to the oxidation and reduction of the ionic liquid.
-
Procedure:
-
Plot the measured current as a function of the applied potential.
-
The cathodic limit is the potential at which a sharp increase in the cathodic (negative) current is observed.
-
The anodic limit is the potential at which a sharp increase in the anodic (positive) current is observed.
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
A common method for determining the precise limits is to define a cutoff current density (e.g., 0.1 or 1.0 mA/cm²) and identify the potential at which this current is reached.[14]
-
-
Factors Influencing the Electrochemical Window of [S₂₂₂][TFSI]
Several factors can influence the measured electrochemical window of [S₂₂₂][TFSI], and it is crucial for researchers to be aware of these to ensure the accuracy and reproducibility of their results.
-
Water Content: As previously mentioned, the presence of water is a critical factor. Water can be electrochemically active, undergoing reduction to hydrogen gas and oxidation to oxygen gas, which will significantly narrow the apparent electrochemical window of the ionic liquid.[11][12][13]
-
Purity of the Ionic Liquid: Other impurities, such as halide ions from the synthesis process, can also have a detrimental effect on the electrochemical window.[13]
-
Working Electrode Material: The choice of the working electrode material can influence the kinetics of the electron transfer reactions at the electrode-electrolyte interface.[10] Different electrode materials (e.g., glassy carbon, platinum, gold) can exhibit different overpotentials for the oxidation and reduction of the ionic liquid, leading to variations in the measured electrochemical window.
-
Scan Rate: The scan rate used in the cyclic voltammetry experiment can also affect the observed electrochemical window. At higher scan rates, the onset of the decomposition reactions may appear to be at more extreme potentials.
-
Temperature: The electrochemical stability of ionic liquids can be temperature-dependent.[5] For applications where the device will operate at elevated temperatures, it is essential to characterize the electrochemical window at those temperatures.
Conclusion and Future Outlook
This compound possesses a wide electrochemical window, making it a highly promising electrolyte for next-generation energy storage devices and other electrochemical applications. A thorough understanding of its electrochemical stability and the factors that influence it is essential for its effective implementation. The standardized protocol for determining the electrochemical window presented in this guide provides a robust framework for researchers to obtain accurate and reproducible data. As the demand for high-performance and safe electrochemical systems continues to grow, the detailed characterization of promising ionic liquids like [S₂₂₂][TFSI] will be of paramount importance in driving innovation in this field.
References
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Thacker, P. J., et al. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 119(43), 13734–13745. [Link]
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O'Mahony, A. M., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Analytical Chemistry, 80(23), 9071–9078. [Link]
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Wikipedia. (2024). Cyclic voltammetry. Retrieved from [Link]
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Yadav, R., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
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Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979–2986. [Link]
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Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]
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Luo, J., et al. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate. Retrieved from [Link]
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Elgrishi, N., et al. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(3), 245-254. [Link]
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PubChem. (n.d.). Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
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Shkrob, I. A., et al. (2013). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. The Journal of Physical Chemistry B, 117(29), 8846–8856. [Link]
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PubChem. (n.d.). Bis(trifluoromethane)sulfonimide. Retrieved from [Link]
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Hayyan, M., et al. (2013). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide. Retrieved from [Link]
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PubChem. (n.d.). Trimethylsulfonium. Retrieved from [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry - CV Electrochemical Technique. Retrieved from [Link]
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ResearchGate. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. Retrieved from [Link]
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IEST. (2025). Cyclic Voltammetry: Instrumentation & CV Analysis Guide. Retrieved from [Link]
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Gawa, D., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(24), 5481–5489. [Link]
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ResearchGate. (2015). How do I determine the water window with cyclic voltammetry in saline solutions?. Retrieved from [Link]
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Martins, V. L., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 25(22), 5263. [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]
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Yadav, R., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10. [Link]
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Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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ResearchGate. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. Retrieved from [Link]
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Leveque, J.-M., et al. (2021). Hydrophobic Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Pyrolysis: Through the Window of the Ultrasonic Reactor. Molecules, 26(11), 3169. [Link]
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An In-depth Technical Guide to the Ionic Conductivity of Neat Triethylsulfonium Bis(trifluoromethylsulfonyl)imide
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Foreword: The Unseen Workhorse of Modern Electrochemistry
In the landscape of electrochemical applications, from high-density energy storage to novel therapeutic delivery systems, the choice of electrolyte is paramount. Among the diverse class of ionic liquids (ILs), triethylsulfonium bis(trifluoromethylsulfonyl)imide, ([Et3S][TFSI]), has emerged as a compound of significant interest. Its unique combination of thermal stability, a wide electrochemical window, and notably high ionic conductivity makes it a compelling candidate for demanding applications.[1] This guide serves as a comprehensive technical resource, moving beyond a simple recitation of properties to provide a deep dive into the principles and practicalities of measuring and understanding the ionic conductivity of this versatile room-temperature ionic liquid (RTIL). Herein, we will dissect the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to empower researchers in their pursuit of innovation.
[Et3S][TFSI]: A Profile of a High-Performance Ionic Liquid
This compound is an organic salt with a melting point of -35.5 °C, existing as a liquid under standard ambient conditions. Its molecular structure, consisting of a compact and symmetric triethylsulfonium cation and a charge-delocalized bis(trifluoromethylsulfonyl)imide anion, is key to its favorable physicochemical properties.
Key Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C8H15F6NO4S3 | PubChem |
| Molecular Weight | 399.38 g/mol | PubChem |
| Appearance | Slightly yellow to orange clear liquid | Chem-Impex |
| Melting Point | -35.5 °C | Chem-Impex |
| Density | 1.47 g/mL | Chem-Impex |
| lonic Conductivity | ~6.0 mS/cm | Sigma-Aldrich |
The relatively small size of the triethylsulfonium cation is a significant contributor to the high ionic conductivity of [Et3S][TFSI].[2] This structural feature, coupled with the plasticizing effect of the flexible TFSI anion, facilitates efficient ion transport throughout the bulk liquid.
The Cornerstone of Characterization: Measuring Ionic Conductivity with Electrochemical Impedance Spectroscopy (EIS)
To accurately and reliably quantify the ionic conductivity of [Et3S][TFSI], Electrochemical Impedance Spectroscopy (EIS) stands as the gold standard. This powerful, non-invasive technique probes the resistive and capacitive properties of a material as a function of frequency, allowing for the deconvolution of different electrochemical processes.
The "Why" Behind the Method: Causality in Experimental Design
The choice of EIS is deliberate. Unlike direct current (DC) methods that can lead to electrode polarization and erroneous results in ionic conductors, EIS utilizes a small amplitude alternating current (AC) signal (typically 5-10 mV) over a wide frequency range.[1] This approach minimizes perturbation of the system, allowing for the accurate determination of the bulk resistance of the ionic liquid, which is inversely proportional to its ionic conductivity.
The frequency range is a critical parameter. High frequencies are used to probe fast processes, such as the bulk ionic conduction, while low frequencies reveal information about slower processes like double-layer capacitance at the electrode-electrolyte interface. For a typical ionic liquid, a frequency range of 1 MHz down to 1 Hz is often sufficient to capture the necessary information.
A Self-Validating Protocol for Ionic Conductivity Measurement
The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment:
-
Neat this compound (hygroscopic, handle in an inert atmosphere)
-
Two-electrode conductivity cell (with a known cell constant)
-
Platinum electrodes (platinized for increased surface area and reduced polarization effects)
-
Potentiostat with a frequency response analyzer (FRA) module for EIS
-
Inert atmosphere glovebox (e.g., argon-filled)
-
Temperature control system (e.g., circulating bath or oven)
-
Volumetric glassware
-
High-purity solvents (e.g., acetone, deionized water) for cleaning
Experimental Workflow:
Figure 1: A comprehensive workflow for the accurate measurement of the ionic conductivity of neat [Et3S][TFSI].
Step-by-Step Methodology:
-
Cell Preparation:
-
Thoroughly clean the conductivity cell and platinum electrodes with high-purity solvents and deionized water.
-
For enhanced accuracy, platinize the electrodes by electrodepositing a layer of platinum black. This increases the effective surface area and minimizes polarization effects at the electrode-electrolyte interface.
-
Determine the cell constant (the ratio of the distance between the electrodes, L, to their surface area, A) by measuring the impedance of a standard potassium chloride (KCl) solution of known conductivity.
-
Dry the cell and electrodes under vacuum to remove any residual moisture, which can significantly affect the conductivity of the hygroscopic ionic liquid.
-
-
Sample Handling and Measurement (inside an inert atmosphere glovebox):
-
Assemble the dry conductivity cell.
-
Carefully transfer the neat [Et3S][TFSI] into the cell, ensuring no air bubbles are trapped between the electrodes.
-
Allow the cell to reach thermal equilibrium at the desired measurement temperature. A stable temperature is crucial as ionic conductivity is highly temperature-dependent.
-
Connect the cell to the potentiostat.
-
Perform the EIS measurement using the following typical parameters:
-
Frequency Range: 1 MHz to 1 Hz
-
AC Amplitude: 10 mV
-
DC Potential: 0 V (at open circuit potential)
-
-
-
Data Analysis and Interpretation:
-
The primary output of the EIS measurement is a Nyquist plot, which represents the imaginary part of the impedance (-Z'') versus the real part (Z').
-
For a simple ionic conductor, the Nyquist plot will typically show a semicircle at higher frequencies and a vertical line at lower frequencies.
-
The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real (Z') axis.[3][4]
-
For more precise determination, the impedance data can be fitted to an equivalent circuit model. A simple Randles circuit, often represented as R(RC), is usually sufficient for neat ionic liquids.[5] In this model, the first resistor (R) corresponds to the bulk resistance.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L/A is the cell constant.
-
Figure 2: A simplified equivalent circuit model (R(RC)) used to fit the impedance data and the corresponding Nyquist plot for a neat ionic liquid.
The Influence of Temperature on Ionic Conductivity
The ionic conductivity of [Et3S][TFSI], like other ionic liquids, is strongly dependent on temperature. As the temperature increases, the viscosity of the ionic liquid decreases, leading to an increase in the mobility of the ions and, consequently, a higher ionic conductivity. This relationship often follows the Vogel-Tammann-Fulcher (VTF) equation.
Synthesis and Characterization of [Et3S][TFSI]
For researchers interested in synthesizing [Et3S][TFSI] in-house, a common method involves a salt metathesis reaction. This typically includes reacting a triethylsulfonium halide (e.g., triethylsulfonium bromide) with a lithium or potassium salt of bis(trifluoromethylsulfonyl)imide in a suitable solvent.
A general synthetic procedure is as follows:
-
Dissolve triethylsulfonium bromide and lithium bis(trifluoromethylsulfonyl)imide in a solvent where the reactants are soluble but the inorganic salt byproduct (e.g., lithium bromide) is insoluble.
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the reaction mixture to remove the precipitated inorganic salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Wash the resulting ionic liquid with deionized water to remove any remaining impurities.
-
Dry the final product under high vacuum at an elevated temperature to remove any residual water and solvent.
Characterization of the synthesized [Et3S][TFSI] should include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity, and Karl Fischer titration to determine the water content, as even trace amounts of water can significantly impact the ionic conductivity.
Conclusion: A Pathway to Enhanced Electrochemical Performance
This technical guide has provided a comprehensive overview of the ionic conductivity of neat this compound. By understanding the fundamental properties of this ionic liquid and employing robust and well-validated experimental protocols, researchers can confidently characterize this promising electrolyte. The high ionic conductivity of [Et3S][TFSI], rooted in its unique molecular structure, positions it as a key enabling material for the next generation of electrochemical devices. The methodologies and insights presented herein are intended to empower scientists and engineers to harness the full potential of this remarkable ionic liquid in their respective fields.
References
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PubChem. Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Available at: [Link]
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Mousavi, M. P. S., Wilson, B. E., Kashefolgheta, S., Anderson, E. L., He, S., Bühlmann, P., & Stein, A. (2016). Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. ACS Applied Materials & Interfaces, 8(5), 3397–3406. Available at: [Link]
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Martin-Gruenert, P., et al. (2015). Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. The Journal of Physical Chemistry C, 119(41), 23459–23469. Available at: [Link]
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Lascaud, A., et al. (2014). How to measure ionic conductivity using Impedance Spectra? ResearchGate. Available at: [Link]
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Chemistry For Everyone. (2025, February 10). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Video]. YouTube. Available at: [Link]
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Yoo, M., et al. (2021). Dual-Functional Ion-Conductive γ-PGA-GMA Hydrogels for Wearable Strain Sensing and Thermal Energy Harvesting. ACS Applied Polymer Materials, 3(12), 6245–6254. Available at: [Link]
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Pine Research Instrumentation. (2024, May 13). Electrochemical Impedance Spectroscopy (EIS) Basics. Available at: [Link]
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BioLogic. (2025, May 23). What is Electrochemical Impedance Spectroscopy (EIS)?. Available at: [Link]
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Gamry Instruments. Basics of Electrochemical Impedance Spectroscopy. Available at: [Link]
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Reddit. (2021, June 16). How to obtain Li ionic conductivity of solid state electrolyte from EIS? r/electrochemistry. Available at: [Link]
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Lim, D. C. (2021, May 4). I want to interpret the nyquist plot( ion conductivity of electrolyte), what is the value of Ra and Rb and how can I judge it?. ResearchGate. Available at: [Link]
- Google Patents. CN101456832A - Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
- Google Patents. US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.
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A Senior Application Scientist's In-Depth Guide to the Solubility of Triethylsulfonium bis(trifluoromethylsulfonyl)imide in Common Organic Solvents
Foreword: The Critical Role of Solubility in Advancing Applications of Triethylsulfonium bis(trifluoromethylsulfonyl)imide
This compound, [Et₃S][TFSI], is a room-temperature ionic liquid (IL) with a unique combination of properties, including high thermal stability, electrochemical stability, and ionic conductivity. These characteristics position it as a promising candidate for a variety of applications, from an electrolyte in high-performance energy storage devices to a versatile solvent and catalyst in organic synthesis and even in the formulation of pharmaceuticals. However, to unlock its full potential, a thorough understanding of its solubility in common organic solvents is paramount. This guide provides a comprehensive technical overview of the solubility of [Et₃S][TFSI], offering both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of [Et₃S][TFSI] is essential for comprehending its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅F₆NO₄S₃ | |
| Molecular Weight | 399.39 g/mol | |
| Appearance | Slightly yellow to orange clear liquid | |
| Melting Point | -35.5 °C | |
| Density | 1.47 g/mL | |
| Ionic Conductivity | ~6.0 mS/cm |
The Energetics of Dissolution: A Primer on Ionic Liquid Solubility
The adage "like dissolves like" provides a preliminary framework for predicting solubility. For ionic liquids, this principle is nuanced by the interplay of coulombic interactions, van der Waals forces, and hydrogen bonding between the ions of the IL and the solvent molecules. The solubility of an ionic liquid in an organic solvent is ultimately governed by the Gibbs free energy of mixing (ΔGₘ), which is a function of both enthalpy (ΔHₘ) and entropy (ΔSₘ) of mixing.
ΔGₘ = ΔHₘ - TΔSₘ
A negative ΔGₘ indicates a spontaneous dissolution process. The enthalpic term is influenced by the cohesive energy of the IL and the solvent, as well as the solvation energy. For dissolution to be favorable, the energy released from the interaction between the IL ions and the solvent molecules must compensate for the energy required to overcome the intermolecular forces within the pure IL and the pure solvent.
The unique structure of [Et₃S][TFSI] plays a crucial role in its solubility:
-
The Triethylsulfonium ([Et₃S]⁺) Cation: The aliphatic nature of the ethyl groups contributes to van der Waals interactions, favoring solubility in less polar solvents compared to more hydrophilic cations.
-
The Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) Anion: This anion is known for its charge delocalization and conformational flexibility, which weakens the coulombic interactions between the cation and anion. This lower lattice energy (in the solid state) or cohesive energy (in the liquid state) generally leads to higher solubility in a wider range of solvents. The fluorine atoms on the anion can also participate in weak hydrogen bonding with appropriate solvents.
Predicting Solubility: The Hansen Solubility Parameter Approach
A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSPs). This model decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSPs are likely to be miscible.
The total Hansen solubility parameter (δt) is given by:
δt² = δd² + δp² + δh²
Predicted Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δd (Dispersion) | 16 - 18 |
| δp (Polar) | 8 - 12 |
| δh (Hydrogen Bonding) | 6 - 10 |
| δt (Total) | 20 - 24 |
Hansen Solubility Parameters of Common Organic Solvents:
| Solvent | δd | δp | δh | δt |
| n-Hexane | 14.9 | 0.0 | 0.0 | 14.9 |
| Toluene | 18.0 | 1.4 | 2.0 | 18.2 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 15.8 |
| Acetone | 15.5 | 10.4 | 7.0 | 20.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.2 |
| Ethanol | 15.8 | 8.8 | 19.4 | 26.6 |
| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 24.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 26.7 |
| Water | 15.5 | 16.0 | 42.3 | 47.8 |
Interpretation for [Et₃S][TFSI]:
Based on the estimated HSPs, [Et₃S][TFSI] is expected to be most soluble in solvents with moderate to high polarity and some hydrogen bonding capability. Therefore, solvents like acetone, dichloromethane, and acetonitrile are predicted to be good solvents. Alcohols such as ethanol and methanol should also be effective due to their ability to interact with both the cation and the anion. Non-polar solvents like n-hexane are predicted to have very low solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, experimental determination is essential. The following is a detailed protocol for determining the solubility of [Et₃S][TFSI] in an organic solvent using the cloud point titration method, a reliable technique for determining the temperature-dependent solubility of ionic liquids.
Materials and Equipment
-
This compound (high purity, >99%)
-
Organic solvents (analytical grade, low water content)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with temperature control (±0.1 °C)
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Gastight syringes for solvent addition
Experimental Workflow
The Understated Electrolyte: A Technical Guide to the Discovery and Evolution of Sulfonium-Based Ionic Liquids
Abstract
Long overshadowed by their nitrogen and phosphorus-based counterparts, sulfonium-based ionic liquids (ILs) are carving out a significant niche in the landscape of materials science and chemical engineering. Characterized by their often low viscosity, high ionic conductivity, and unique stability profiles, these salts, which are liquid at or near room temperature, are proving to be highly versatile. This technical guide provides an in-depth exploration of the discovery and historical development of sulfonium-based ILs, tracing their journey from scientific curiosities to key components in advanced electrochemical systems and potential platforms for novel pharmaceutical formulations. We will delve into the causality behind their synthesis, the evolution of their characterization, and the scientific integrity of their application, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights.
Introduction: The Rise of Ionic Liquids
The story of ionic liquids begins long before the term entered the common scientific lexicon. In 1914, Paul Walden reported on ethylammonium nitrate, a salt with a melting point of just 12°C.[1][2] This discovery of a salt that existed as a liquid under ambient conditions was revolutionary, yet it remained a relative curiosity for decades. The field saw a significant resurgence in the 1980s with the development of first-generation ionic liquids based on dialkylimidazolium and alkylpyridinium cations with chloroaluminate anions.[3]
Ionic liquids are, by definition, salts with a melting point below 100°C, composed entirely of ions.[2] This simple definition belies their complex and highly tunable nature. The vast number of possible cation-anion combinations allows for the fine-tuning of physicochemical properties such as viscosity, conductivity, solubility, and thermal stability, leading to their moniker as "designer solvents".[2] While cations based on nitrogen (e.g., imidazolium, pyridinium, ammonium) and phosphorus (phosphonium) have historically dominated the field, the exploration of sulfonium-based cations represents a significant and burgeoning frontier.[4] Sulfonium ILs, typically based on a trialkylsulfonium cation, often exhibit advantageous properties such as low viscosity and high conductivity, making them particularly attractive for electrochemical applications.[4]
The Emergence of Sulfonium Ionic Liquids: A Historical Perspective
While sulfonium salts have been known for over a century, their recognition and development as ionic liquids are a more recent phenomenon. Unlike the more extensively studied ammonium and phosphonium ILs, sulfonium-based ILs received less attention in the early waves of ionic liquid research.[5] However, their unique properties have driven a steady increase in interest since the early 2000s.
A pivotal moment in the development of sulfonium ILs was the investigation of trialkylsulfonium iodides as electrolytes in dye-sensitized solar cells.[5] Although their initial energy conversion efficiencies were modest compared to imidazolium-based systems, it was discovered that doping these sulfonium electrolytes with metal iodides could significantly improve performance.[5] This work highlighted the potential of sulfonium salts in electrochemical applications and spurred further investigation.
A significant advancement came in 2005 with a report on trialkylsulfonium dicyanamide salts, which were found to possess exceptionally low viscosities, some of the lowest reported for any ionic liquid at the time. This discovery was crucial, as high viscosity is often a limiting factor in the practical application of ionic liquids, impeding mass transport and lowering conductivity. The low viscosity of these sulfonium ILs made them highly promising for separation processes and as electrolytes for low-temperature applications.
The exploration of various anion pairings, such as the widely used bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), further expanded the library of sulfonium ILs and allowed for a more systematic study of their structure-property relationships.[6] It was observed that the smaller core sulfur atom, compared to phosphorus, contributes to lower viscosity and higher ionic conductivity.
Caption: A simplified timeline highlighting key milestones in the development of sulfonium-based ionic liquids.
Synthesis of Sulfonium-Based Ionic Liquids: A Methodological Overview
The synthesis of sulfonium-based ionic liquids is typically a two-step process. The first step involves the formation of a sulfonium salt with a halide anion, usually through the quaternization of a dialkyl sulfide with an alkyl halide. The second step is an anion metathesis (exchange) reaction to introduce the desired anion and impart the final properties of the ionic liquid.
The choice of reactants and reaction conditions in the initial quaternization step is critical. The reactivity of the alkyl halide and the nucleophilicity of the dialkyl sulfide will dictate the required temperature and reaction time. For instance, more reactive alkylating agents like allyl iodide can react under mild conditions, while others may require elevated temperatures.[5]
The subsequent anion metathesis is a cornerstone of ionic liquid synthesis, providing access to a wide array of salts with tailored properties. The choice of the metathesis agent (e.g., a lithium or silver salt of the desired anion) is governed by the solubility of the resulting inorganic halide byproduct. For example, using a lithium salt like Li[Tf₂N] in water can lead to the formation of a separate ionic liquid phase, while the lithium halide remains in the aqueous phase.[5] Alternatively, using a silver salt like Ag[N(CN)₂] results in the precipitation of the insoluble silver halide, which can be easily removed by filtration.[5]
Caption: A generalized workflow for the synthesis of sulfonium-based ionic liquids.
Experimental Protocol: Synthesis of Diethylallyl-sulfonium Bis(trifluoromethanesulfonyl)imide
This protocol is adapted from established methods and provides a representative example of sulfonium IL synthesis.[5]
Part A: Synthesis of Diethylallyl-sulfonium Bromide ([C₂Allylsul]Br)
-
Reaction Setup: In a round-bottom flask, dissolve diethyl sulfide (9.02 g, 0.10 mol) and allyl bromide (12.1 g, 0.10 mol) in acetone (20 ml).
-
Reaction Execution: Stir the solution at room temperature for 24 hours. A white precipitate of the sulfonium bromide salt will form.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with diethyl ether (3 x 30 ml) to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum for 24 hours to yield [C₂Allylsul]Br.
Part B: Synthesis of Diethylallyl-sulfonium Bis(trifluoromethanesulfonyl)imide ([C₂Allylsul][Tf₂N])
-
Reaction Setup: In a flask, dissolve the [C₂Allylsul]Br (10.5 g, 0.05 mol) from Part A and lithium bis(trifluoromethanesulfonyl)imide (Li[Tf₂N]) (14.35 g, 0.05 mol) in deionized water (20 ml).
-
Reaction Execution: Stir the solution at room temperature for 1 hour. A second, denser liquid phase (the ionic liquid) will form.
-
Separation and Washing: Separate the lower ionic liquid phase using a separatory funnel. Wash the ionic liquid phase with deionized water (3 x 20 ml) to remove any remaining lithium bromide and unreacted Li[Tf₂N].
-
Drying: Dry the final product under high vacuum for 24 hours to remove any residual water. The resulting product is the room-temperature ionic liquid, [C₂Allylsul][Tf₂N].
Physicochemical Properties: The Sulfonium Advantage
Sulfonium-based ionic liquids possess a unique combination of properties that make them attractive for various applications. A key advantage is their generally lower viscosity compared to analogous phosphonium and some ammonium-based ILs.[4] This is attributed to the smaller size of the sulfur atom and the often-weaker cation-anion interactions. Low viscosity is highly desirable as it facilitates faster ion transport, leading to higher ionic conductivity—a critical parameter for electrolyte performance.[4]
The thermal stability of sulfonium ILs is also noteworthy, although they are generally considered less stable than their imidazolium counterparts.[5] The onset of thermal decomposition is dependent on both the cation structure and the nature of the anion.
The flexibility of the alkyl chains on the sulfonium cation also plays a significant role in determining the physical properties of the ionic liquid. Increased conformational flexibility can disrupt packing and lead to lower melting points and viscosities.[5]
| Ionic Liquid | Glass Transition Temp. (T_g, °C) | Melting Temp. (T_m, °C) | Viscosity (η, cP at 20°C) |
| [C₂Allylsul][Tf₂N] | - | -60.19 | 42.6 |
| [C₂Allylsul][N(CN)₂] | -42.34 | - | 31.0 |
| [C₄Allylsul][Tf₂N] | -58.15 | - | 108.0 |
| [Allylthio][Tf₂N] | -52.62 | - | 80.0 |
| [Allylthio][N(CN)₂] | -83.36 | - | 66.5 |
Data compiled from Zhao et al.[5]
Applications in Research and Development
The unique properties of sulfonium-based ionic liquids have led to their exploration in a variety of high-technology applications.
Electrochemistry
The high ionic conductivity and wide electrochemical windows of many sulfonium ILs make them excellent candidates for electrolytes in energy storage devices.[4] They have been successfully employed in:
-
Lithium-ion Batteries: As a safer, non-volatile alternative to traditional organic carbonate electrolytes.[4]
-
Electrochemical Double-Layer Capacitors (Supercapacitors): Where their high conductivity allows for rapid charge and discharge cycles.[6]
-
Dye-Sensitized Solar Cells: As electrolytes that facilitate charge transport between the photoanode and the cathode.[5]
Organic Synthesis and Catalysis
Sulfonium salts are known sources of sulfonium ylides, which are valuable synthons for the formation of chiral compounds.[5] Furthermore, the ionic liquid nature of these salts makes them interesting media for chemical reactions, acting as both solvent and catalyst, potentially leading to higher reaction rates and selectivity.
Potential in Drug Development
The application of ionic liquids in the pharmaceutical field is a rapidly growing area of research. ILs have been investigated for their ability to:
-
Enhance Drug Solubility: Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability.[1][7] Ionic liquids can act as powerful solvents or co-solvents to overcome this challenge.[1]
-
Form Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A novel strategy involves creating a liquid form of a drug by pairing an API cation with a suitable anion, or vice versa. This can circumvent issues related to solid-state polymorphism and improve solubility and permeation.[1]
-
Drug Delivery Systems: Surface-active ILs can self-assemble into micelles or microemulsions, which can serve as nanocarriers for targeted drug delivery.[1]
While most research in this area has focused on more traditional ionic liquids, the properties of sulfonium ILs present an intriguing, albeit underexplored, avenue. Their tunable nature could potentially be leveraged to design biocompatible ILs for pharmaceutical applications. However, a significant hurdle for all ILs in this field is their potential toxicity and the need for rigorous biocompatibility testing. The development of biocompatible ILs, often derived from bio-renewable sources, is a critical area of ongoing research.[7]
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An In-depth Technical Guide to the Safe Handling of Triethylsulfonium bis(trifluoromethylsulfonyl)imide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance and Hazard Profile of a Versatile Ionic Liquid
Triethylsulfonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [SET3][TFSI], is a room-temperature ionic liquid (IL) that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high ionic conductivity, a wide electrochemical window, and excellent thermal stability, makes it a valuable tool in the development of advanced energy storage systems such as batteries and supercapacitors.[1][2] Furthermore, its potential to enhance the solubility and bioavailability of certain compounds has brought it to the attention of professionals in pharmaceutical and drug development.[3]
However, the same chemical characteristics that make [SET3][TFSI] a powerful tool also necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond a simple recitation of safety data sheet information to explain the causality behind the recommended procedures. Our aim is to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C8H15F6NO4S3 | [4] |
| Molecular Weight | 399.39 g/mol | [2] |
| Appearance | Colorless to slightly yellow/orange clear liquid | [3][5] |
| Melting Point | -35.5 °C | [2][3] |
| Density | 1.47 g/mL | [3] |
| lonic Conductivity | ~6.0 mS/cm | [2] |
| Decomposition Temperature | >300 °C | [1] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance, primarily due to its irritant and toxic properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
The primary hazards are associated with direct contact and ingestion. The sulfonium cation and the bis(trifluoromethylsulfonyl)imide anion both contribute to the overall toxicological profile. While sulfonium-based ILs are generally considered less toxic than their imidazolium and pyridinium counterparts, the bis(trifluoromethylsulfonyl)imide anion can pose specific risks.[9] Of particular concern is the potential for hydrolysis of the anion, which can lead to the formation of hydrofluoric acid (HF), a highly corrosive and toxic substance.[10]
While specific ecotoxicity data for this compound is limited, the general classification as harmful to aquatic life with long-lasting effects necessitates stringent measures to prevent its release into the environment.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times. The following PPE should be worn when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[11]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good initial protection, but for prolonged contact or immersion, it is advisable to consult the glove manufacturer's compatibility charts. Always inspect gloves for signs of degradation or perforation before use.[11]
-
Skin and Body Protection: A lab coat should be worn to protect against incidental contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.[11]
-
Respiratory Protection: Handling of this ionic liquid should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling aerosols or vapors.[12] If a fume hood is not available or if there is a risk of generating significant aerosols, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize the risks associated with this compound.
General Handling
-
Ventilation: Always handle this ionic liquid in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[11]
-
Hygroscopicity: While some bis(trifluoromethylsulfonyl)imide-based ionic liquids are hydrophobic, it is good practice to handle them in a dry atmosphere, such as in a glovebox, to prevent the absorption of moisture, which could lead to hydrolysis and the formation of hazardous byproducts.[13][14]
-
Aerosol Generation: Avoid procedures that may generate aerosols or mists of the ionic liquid.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.[10][12]
-
Long-Term Stability: For long-term storage, it is advisable to store the container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.
Caption: A logical flow for the safe handling and storage of the ionic liquid.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and appropriate response is critical.
Spill Response
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.[15]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the material.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.[15]
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[12][15]
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[12]
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[16][17]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Experimental Protocols: Safety in Practice
To provide context for the safe handling of this compound, we present two representative experimental protocols.
Protocol 1: Use as an Electrolyte in a Supercapacitor
This protocol outlines the basic steps for preparing an electrolyte and assembling a test cell, a common application for this ionic liquid.[2]
-
Preparation of the Electrolyte:
-
All handling of the ionic liquid should be performed in a glovebox under an inert atmosphere to prevent moisture contamination.
-
If a lithium salt (e.g., LiTFSI) is to be added, ensure it is thoroughly dried before use.
-
Add the desired amount of the ionic liquid to a clean, dry vial.
-
If applicable, add the lithium salt and stir until fully dissolved.
-
-
Electrode Preparation and Cell Assembly:
-
Prepare the electrodes (e.g., activated carbon) according to your specific research protocol.
-
In the glovebox, place a separator between the two electrodes.
-
Add a few drops of the prepared electrolyte to saturate the electrodes and separator.
-
Assemble the components into a coin cell or other test cell configuration.
-
-
Post-Assembly:
-
Carefully clean any excess electrolyte from the exterior of the cell before removing it from the glovebox.
-
Dispose of all contaminated materials (wipes, pipettes, etc.) as hazardous waste.
-
Protocol 2: Use in an Enzymatic Reaction
Ionic liquids can be used as solvents or co-solvents in enzymatic reactions to improve substrate solubility and enzyme stability.[19][20][21]
-
Enzyme and Substrate Preparation:
-
Prepare the enzyme and substrate solutions as required by your experimental design.
-
-
Reaction Setup:
-
In a well-ventilated fume hood, add the this compound to the reaction vessel.
-
Add the enzyme and substrate solutions to the ionic liquid.
-
Initiate the reaction by placing the vessel in a temperature-controlled environment (e.g., a shaker or water bath).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).
-
Upon completion, quench the reaction and extract the product using a suitable solvent.
-
-
Waste Disposal:
-
The remaining ionic liquid and any aqueous waste should be collected and disposed of as hazardous waste.
-
Disposal Considerations
The disposal of this compound and any materials contaminated with it must be carried out in accordance with local, state, and federal regulations.[1][22]
-
Waste Collection: Collect all waste containing the ionic liquid in clearly labeled, sealed containers.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[1]
-
Do Not Dispose in Drains: Under no circumstances should this material be disposed of down the drain or into the environment.[11]
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable and versatile ionic liquid with significant potential in both materials science and pharmaceutical research. However, its inherent hazards demand a culture of safety and a thorough understanding of its properties. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks and harness the full potential of this compound in their work. Remember that safety is a shared responsibility, and a proactive approach to hazard management is paramount to the success and well-being of the scientific community.
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PubChem. (n.d.). Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
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HazChem Environmental. (2025, January 14). HazMat Emergency Response. Retrieved from [Link]
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ResearchGate. (n.d.). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production: Pathways based on thermodynamics analysis and theoretical simulation. Retrieved from [Link]
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ResearchGate. (n.d.). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. Retrieved from [Link]
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Queen's University Belfast Research Portal. (2021, August 7). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Retrieved from [Link]
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Beilstein Journals. (2018, May 24). Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent. Retrieved from [Link]
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IIUM Repository (IRep). (n.d.). Facilitating enzymatic reactions by using ionic liquids: A mini review. Retrieved from [Link]
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ACS Publications. (n.d.). Reactions of triarylsulfonium salts with bases. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Ionic Liquids Toxicity—Benefits and Threats. Retrieved from [Link]
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PubMed Central (PMC). (2020, October 27). Understanding the interactions between the bis(trifluoromethylsulfonyl)imide anion and absorbed CO2 using X-ray diffraction analysis of a soft crystal surrogate. Retrieved from [Link]
-
PubChem. (n.d.). Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
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ResearchGate. (2016, February 22). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
MDPI. (2024, April 11). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Retrieved from [Link]
-
MDPI. (2023, October 13). Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. Retrieved from [Link]
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ResearchGate. (n.d.). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). On the Influence of the Menthol Moiety on the Transport Properties of a Homologue Series of Functionalized Bis(trifluoromethylsulfonyl)imide Room-Temperature Ionic Liquids. Retrieved from [Link]
-
Reddit. (2020, June 1). Correct Glovebox Protocol?. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrophobic Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Pyrolysis: Through the Window of the Ultrasonic Reactor. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Triethylsulfonium Bis(trifluoromethylsulfonyl)imide as a High-Performance Electrolyte for Lithium-Ion Batteries
Abstract
The pursuit of safer, more stable, and higher-performance lithium-ion batteries (LIBs) has driven extensive research into novel electrolyte systems. Conventional carbonate-based electrolytes, while ubiquitous, suffer from issues of flammability, volatility, and limited electrochemical stability.[1][2][3][4] Room-Temperature Ionic Liquids (RTILs) have emerged as a compelling alternative, offering negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][5][6][7] This document provides a detailed guide on the application of Triethylsulfonium bis(trifluoromethylsulfonyl)imide, [S₂₂₂][TFSI], a promising sulfonium-based RTIL, as an electrolyte for advanced LIBs. We will explore its fundamental properties, the rationale for its selection, and provide comprehensive, field-tested protocols for its implementation and characterization.
Introduction to this compound ([S₂₂₂][TFSI])
This compound (CAS RN: 321746-49-0) is an ionic liquid composed of a symmetric, aliphatic triethylsulfonium ([S₂₂₂]⁺) cation and a weakly coordinating bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion.[6][7][8] This specific combination of ions imparts a unique set of physicochemical properties that make it highly attractive for electrochemical applications, particularly as a non-volatile and safe electrolyte medium.[9][10]
The [S₂₂₂]⁺ cation contributes to a lower viscosity compared to many other RTILs, such as those with bulkier aliphatic cations (e.g., some ammonium or phosphonium-based ILs).[6][11] The [TFSI]⁻ anion is well-known for its high thermal and electrochemical stability, hydrophobicity, and ability to delocalize its negative charge, which minimizes ion pairing and promotes ionic mobility.[11] This synergy results in an RTIL with favorable conductivity, a wide liquid-phase temperature range, and excellent stability, making it a model candidate for next-generation LIB electrolytes.[6][10]
Material Specifications & Physicochemical Properties
A thorough understanding of the material's intrinsic properties is critical for designing effective experiments. The key properties of neat [S₂₂₂][TFSI] are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₅F₆NO₄S₃ | [8] |
| Molar Mass | 399.4 g/mol | [8] |
| Appearance | Liquid at room temperature | |
| Melting Point | -35.5 °C | [6] |
| Decomposition Temp. | >300 °C | [6] |
| Ionic Conductivity | ~5.12 - 6.0 mS/cm @ 25°C | [6] |
| Viscosity | ~39 cP @ 20°C | [6] |
| Electrochemical Window | ~4.5 V | [6] |
Application Note: The Rationale for Electrolyte Design
Causality Behind Experimental Choices
The selection of [S₂₂₂][TFSI] is predicated on addressing the core limitations of traditional electrolytes.
-
Enhanced Safety: The most significant advantage is the drastic improvement in safety. Unlike volatile carbonate solvents, [S₂₂₂][TFSI] is non-flammable and has virtually no vapor pressure, mitigating the risk of thermal runaway and fire, a critical concern for large-format batteries in applications like electric vehicles.[2][3]
-
High Ionic Conductivity: For an RTIL, [S₂₂₂][TFSI] exhibits relatively low viscosity and high ionic conductivity.[6] Computational studies reveal that the weak binding between the [S₂₂₂]⁺ cation and the [TFSI]⁻ anion results in faster ionic transport, which is crucial for achieving good rate capability in a battery.[10]
-
Electrochemical Stability: The [TFSI]⁻ anion provides excellent stability against oxidation, enabling a wide electrochemical stability window.[4][11] This makes [S₂₂₂][TFSI]-based electrolytes compatible with high-voltage cathode materials, which are essential for increasing the energy density of LIBs. An electrolyte composed of [S₂₂₂][TFSI] and LiTFSI has demonstrated electrochemical stability up to 5 V versus lithium metal.[12]
-
Lithium Salt Compatibility: [S₂₂₂][TFSI] is highly compatible with lithium salts, particularly Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). Using LiTFSI creates a "common ion" system, which simplifies the ionic environment.[13] LiTFSI is known for its high thermal stability (decomposition temperature > 360°C) and being less sensitive to moisture compared to the conventional LiPF₆ salt, which can generate corrosive HF in the presence of trace water.[4]
Comparative Context: TFSI vs. FSI Anions
It is instructive to compare [S₂₂₂][TFSI] with its bis(fluorosulfonyl)imide ([FSI]⁻) analogue, [S₂₂₂][FSI]. FSI-based ionic liquids generally exhibit even lower viscosity and higher ionic conductivity than their TFSI counterparts.[5][12][14] However, the [TFSI]⁻ anion typically offers a wider electrochemical window and superior thermal stability, making it a more robust choice for high-voltage and high-temperature applications.[15] While FSI-based systems can be compatible with graphite anodes, the enhanced stability of TFSI is often preferred for developmental work with new high-energy cathode materials.[12][14]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for preparing, assembling, and characterizing a lithium-ion cell using a [S₂₂₂][TFSI]-based electrolyte.
Caption: Experimental workflow from electrolyte preparation to final data analysis.
Detailed Experimental Protocols
Safety First: All procedures involving lithium metal, lithium salts, and cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. [S₂₂₂][TFSI] is classified as Acute Toxicity 3 (Oral) and can cause serious eye damage.
Protocol 1: Electrolyte Preparation
This protocol describes the preparation of a 1.0 M LiTFSI in [S₂₂₂][TFSI] electrolyte.
Materials & Equipment:
-
This compound ([S₂₂₂][TFSI]), battery grade (≤200 ppm water).
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade, anhydrous (99.99%).
-
Argon-filled glovebox.
-
Analytical balance (±0.1 mg).
-
Magnetic stirrer and stir bar.
-
Volumetric flask or vial.
-
Vacuum oven.
Procedure:
-
Pre-Drying: Dry the LiTFSI salt in a vacuum oven at 120°C for at least 12 hours to remove any trace moisture. Transfer the dried salt into the glovebox while still warm.
-
Calculation: Determine the required mass of LiTFSI and volume/mass of [S₂₂₂][TFSI]. (Molar mass of LiTFSI = 287.09 g/mol ; Density of [S₂₂₂][TFSI] is ~1.43 g/cm³). For 10 mL of 1.0 M electrolyte, you will need approximately 2.871 g of LiTFSI and 10 mL (~14.3 g) of [S₂₂₂][TFSI].
-
Mixing: Inside the glovebox, accurately weigh the required amount of dried LiTFSI and place it into a clean, dry vial containing a magnetic stir bar.
-
Dissolution: Add the corresponding amount of [S₂₂₂][TFSI] to the vial.
-
Homogenization: Seal the vial and stir the mixture on a magnetic stirrer at room temperature until the LiTFSI is completely dissolved. This may take several hours. Gentle heating (e.g., to 50-60°C) can accelerate dissolution if needed.[14]
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox until use.
Protocol 2: 2032-Type Coin Cell Assembly
This protocol details the assembly of a standard half-cell for testing the electrolyte with a lithium metal anode.
Materials & Equipment:
-
2032-type coin cell components (casings, spacers, spring).
-
Lithium metal foil (anode).
-
Cathode material of choice (e.g., LiFePO₄, NMC532) coated on aluminum foil.
-
Celgard or glass fiber separator.
-
The prepared [S₂₂₂][TFSI]-based electrolyte.
-
Crimping machine for 2032 cells.
-
Pipette.
Assembly Diagram:
Caption: Layered structure of a 2032-type coin cell.
Procedure:
-
Preparation: Punch circular electrodes from the cathode sheet and lithium foil to the desired diameter (e.g., 12-15 mm). Punch a slightly larger separator (e.g., 18-20 mm).
-
Stacking: Place the cathode disc in the center of the larger cathode casing (+).
-
Wetting the Separator: Place the separator on top of the cathode. Using a pipette, add a few drops (~40-60 µL) of the [S₂₂₂][TFSI] electrolyte to fully wet the separator and cathode surface.
-
Placing the Anode: Carefully place the lithium metal disc on top of the wetted separator.
-
Completing the Stack: Add a spacer and then the spring on top of the lithium anode.
-
Sealing: Place the smaller anode casing (-) on top of the stack. Transfer the assembly to the crimper.
-
Crimping: Crimp the cell with sufficient pressure to ensure a hermetic seal. Clean the exterior of the cell before removing it from the glovebox.
-
Resting: Allow the cell to rest for at least 12 hours before testing to ensure complete electrolyte wetting and stabilization of the electrode-electrolyte interface.
Protocol 3: Electrochemical Characterization
Equipment:
-
Multi-channel battery cycler with impedance spectroscopy capabilities.
A. Cyclic Voltammetry (CV)
-
Purpose: To determine the electrochemical stability window (ESW) of the electrolyte.
-
Procedure:
-
Connect the assembled cell to the potentiostat.
-
Set the potential range. For a Li || Cathode cell, a typical scan might be from the open-circuit voltage (OCV) up to a high potential (e.g., 5.0 V vs. Li/Li⁺) and down to a low potential (e.g., 2.5 V). For determining the full window, a three-electrode setup with an inert working electrode is ideal.
-
Set a slow scan rate (e.g., 0.1 to 1.0 mV/s) to allow observation of redox events without significant kinetic limitations.
-
Run 2-3 cycles to ensure the stability of the voltammogram.
-
-
Interpretation: The ESW is the voltage range where no significant oxidative or reductive current is observed. The onset of a sharp increase in current at the high-potential end indicates electrolyte oxidation, while a similar increase at the low-potential end indicates reduction.
B. Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To determine the bulk ionic conductivity of the electrolyte and analyze the interfacial resistance.
-
Procedure:
-
Connect the cell. For ionic conductivity, a symmetric cell (e.g., Li || Li) is often used.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
The measurement is typically performed at OCV.
-
-
Interpretation: The Nyquist plot will show a semicircle (or semicircles) representing charge-transfer and interfacial resistances, and a high-frequency intercept with the real axis (Z') that corresponds to the bulk electrolyte resistance (R_b). Ionic conductivity (σ) can be calculated using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the electrode area. An increase in the semicircle diameter during cycling indicates growth of the solid electrolyte interphase (SEI) or other interfacial degradation.[16]
C. Galvanostatic Charge-Discharge Cycling
-
Purpose: To evaluate the practical performance of the cell, including specific capacity, Coulombic efficiency, and cycle life.
-
Procedure:
-
Set the voltage cut-off limits based on the active material and the stability window determined by CV.
-
Set the C-rate (the rate at which the battery is charged/discharged relative to its capacity). Start with a low formation rate (e.g., C/10) for the first few cycles.
-
Cycle the cell continuously, recording the capacity and efficiency for each cycle.
-
-
Interpretation:
-
Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active material.
-
Coulombic Efficiency (%): The ratio of discharge capacity to charge capacity in the same cycle. A value close to 100% indicates high reversibility.
-
Cycle Life: The number of cycles a battery can undergo before its capacity fades to a certain percentage (e.g., 80%) of its initial value. A stable capacity over many cycles indicates a robust electrode-electrolyte system.[17]
-
Logical Relationship of Components to Performance
The interplay between the electrolyte components dictates the final battery performance.
Caption: Relationship between electrolyte components, their properties, and resulting battery performance metrics.
References
-
Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. ResearchGate. [Link]
-
Ionic Liquid Electrolyte Composed of Triethylsulfonium and Lithium Cations with a Bis(fluorosulfonyl)imide Anion for LTO– and Graphite–NMC Batteries. ACS Publications. [Link]
-
Ionic Liquid Electrolyte Composed of Triethylsulfonium and Lithium Cations with a Bis(fluorosulfonyl)imide Anion for LTO– and - American Chemical Society. American Chemical Society. [Link]
-
High voltage and safe electrolytes based on ionic liquid and sulfone for lithium-ion batteries. Journal of Power Sources. [Link]
-
Ionic conductivities of this compound. ResearchGate. [Link]
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Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. ACS Publications. [Link]
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Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications | The Journal of Physical Chemistry B. ACS Publications. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers. [Link]
-
Lithium‐Sulfur Batteries with Triethylsulfonium Bis(trifluoromethane sulfonyl)imide Ionic Liquid During First Charge‐Discharge Cycling: EIS & DFT Study. ResearchGate. [Link]
-
Electrolytes Containing Ionic Liquids for Improved Safety of Lithium-ion Batteries. ResearchGate. [Link]
-
Tailoring terminal groups in sulfonyl solvents to boost compatibility with lithium metal anodes. Nature Communications. [Link]
-
Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. ResearchGate. [Link]
-
Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. Semantic Scholar. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH. [Link]
-
Lithium–Sulfur Batteries with Micelle-Structured Electrolytes and Imide-Based Salts. eScholarship.org. [Link]
-
Lithium bis (fluorosulfonyl) imide, preparation method of lithium bis (fluorosulfonyl) imide, electrolyte and secondary battery. Patsnap Eureka. [Link]
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Ionic Liquids [Specialty Synthesis]. Starshinechemical. [Link]
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Lithium Secondary Batteries Using an Asymmetric Sulfonium-Based Room Temperature Ionic Liquid As a Potential Electrolyte. AMiner. [Link]
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Triethylsulfonium bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3. PubChem. [Link]
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Lithium bis(trifluoromethanesulfonyl)imide. Wikipedia. [Link]
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Ionic liquids in lithium battery electrolytes: Composition versus safety and physical properties. ResearchGate. [Link]
-
Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes. RSC Publishing. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PubMed. [Link]
-
Studies on the cycle life of commercial lithium ion batteries during rapid charge–discharge cycling. ResearchGate. [Link]
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Electrochemical Behavior of Bis(trifluoromethylsulfonyl)imide-based ILs at Gold Single Crystal Electrodes. ResearchGate. [Link]
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Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. MDPI. [Link]
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Charge/discharge profile evolutions for Li-S batteries with different... ResearchGate. [Link]
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(A) Cycling performance and (B) charge–discharge curves of Li‐S pouch... ResearchGate. [Link]
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Thermodynamics and Electron Transfer Kinetics of the [CeCl6]2-/3- Redox Reaction in a Series of Bis(trifluoromethylsulfonyl)imide-Based Room Temperature Ionic Liquids. ResearchGate. [Link]
-
Lithium Metal-Compatible Antifluorite Electrolytes for Solid-State Batteries. Western Engineering. [Link]
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Application Notes and Protocols for Carbon Dioxide Capture and Storage Using Triethylsulfonium Bis(trifluoromethylsulfonyl)imide
Introduction: A Novel Approach to Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and sustainable carbon capture and storage (CCS) technologies. Traditional methods, often relying on aqueous amine solutions, suffer from drawbacks such as high energy consumption for regeneration, solvent volatility, and corrosive nature.[1] Ionic liquids (ILs) have emerged as a promising alternative due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2][3]
This document provides detailed application notes and protocols for the use of a specific ionic liquid, Triethylsulfonium Bis(trifluoromethylsulfonyl)imide ([S(Et)₃][Tf₂N]) , in the field of CO₂ capture. This IL exhibits noteworthy characteristics, including high thermal stability and promising CO₂ solubility, making it a compelling candidate for further research and development in CCS applications.[4][5]
These notes are intended for researchers, scientists, and drug development professionals interested in exploring advanced materials for gas separation and environmental remediation.
Physicochemical Properties of this compound
Understanding the fundamental properties of [S(Et)₃][Tf₂N] is crucial for its effective application in CO₂ capture systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅F₆NO₄S₃ | PubChem CID 16211135 |
| Molecular Weight | 399.4 g/mol | PubChem CID 16211135 |
| Appearance | Liquid | Sigma-Aldrich |
| Melting Point | -35.5 °C | Sigma-Aldrich |
| Thermal Decomposition Temp. | > 350 °C | [4] |
| Conductivity | ~6.0 mS/cm | Sigma-Aldrich |
| Water Content | ≤200 ppm | Sigma-Aldrich |
Mechanism of Carbon Dioxide Capture
The interaction of CO₂ with this compound is believed to occur through a combination of physical and potentially chemical absorption mechanisms.
Physical Absorption
The primary mechanism for CO₂ capture in many bis(trifluoromethylsulfonyl)imide-based ionic liquids is physisorption.[6] The CO₂ molecule, with its quadrupole moment, interacts with the anionic and cationic components of the ionic liquid. The fluorine atoms on the [Tf₂N]⁻ anion are thought to play a significant role in this interaction, creating favorable sites for CO₂ dissolution.[6] The solubility of CO₂ generally increases with increasing pressure and decreases with increasing temperature, which is characteristic of physical absorption.[7]
Proposed Chemisorption Pathway
Theoretical studies based on quantum chemistry calculations suggest a potential chemisorption pathway for sulfonium-based ILs.[8] This proposed mechanism involves the formation of a sulfonium-based ylide, which then reacts with CO₂.
Step 1: Ylide Formation A proton is abstracted from the α-carbon of the triethylsulfonium cation by a basic anion (or another base present in the system), leading to the formation of a reactive ylide intermediate.
Step 2: Carboxylation The electron-rich ylide readily attacks the electrophilic carbon of the CO₂ molecule, forming a zwitterionic carboxylated product.[8] This chemical interaction could potentially enhance the CO₂ loading capacity of the ionic liquid.
It is crucial to note that this chemisorption mechanism is based on computational modeling and requires further experimental validation.
Caption: Overview of CO₂ capture mechanisms in [S(Et)₃][Tf₂N].
Quantitative Performance Data
Experimental data on the solubility of gases in [S(Et)₃][Tf₂N] provides insight into its potential for CO₂ capture and its selectivity against other common gas components like methane (CH₄).
| Gas | Temperature (K) | Henry's Law Constant (MPa) | Ideal Selectivity (CO₂/CH₄) |
| CO₂ | 303.15 | 4.6 | 11.4 |
| CH₄ | 303.15 | 52.6 | |
| CO₂ | 333.15 | 7.4 | 10.6 |
| CH₄ | 333.15 | 78.4 | |
| CO₂ | 363.15 | 10.5 | 9.9 |
| CH₄ | 363.15 | 104.1 |
Data sourced from Kroon et al., J. Chem. Eng. Data 2006, 51, 6, 2075–2078.
The ideal selectivity is the ratio of the Henry's Law constants of the two gases. A higher value indicates a greater preference for dissolving CO₂ over CH₄.
Protocols
Synthesis of this compound
Materials:
-
Triethylsulfonium halide (e.g., Triethylsulfonium bromide or iodide)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N])
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Activated carbon
Procedure:
Caption: General workflow for the synthesis of [S(Et)₃][Tf₂N].
Causality and Self-Validation:
-
The use of a metathesis reaction in water is driven by the high solubility of the starting salts and the poor solubility of the resulting ionic liquid, which forms a separate phase, driving the reaction to completion.
-
Repeated washing with deionized water is a critical self-validating step. The absence of a precipitate upon addition of silver nitrate to the final wash water confirms the successful removal of halide impurities.
-
Drying under high vacuum at an elevated temperature is essential to remove residual water and volatile organic solvents, which can significantly affect the physicochemical properties and CO₂ absorption capacity of the ionic liquid. The final product should be a clear, and often colorless, liquid.
Protocol for CO₂ Absorption Measurement
A gravimetric method using a magnetic suspension balance is a precise technique to determine the solubility of CO₂ in the ionic liquid.
Equipment:
-
Magnetic suspension balance
-
High-pressure cell
-
Thermostat for temperature control
-
High-purity CO₂ gas cylinder
-
Vacuum pump
Procedure:
-
Sample Preparation: Place a known mass of dried [S(Et)₃][Tf₂N] into the high-pressure cell of the magnetic suspension balance.
-
Degassing: Evacuate the cell to remove any dissolved gases from the ionic liquid.
-
Temperature Equilibration: Set the thermostat to the desired experimental temperature and allow the system to equilibrate.
-
CO₂ Introduction: Introduce CO₂ into the cell at a specific pressure.
-
Equilibrium Measurement: Monitor the mass of the ionic liquid sample. The mass will increase as it absorbs CO₂. The system has reached equilibrium when the mass remains constant over time.
-
Data Recording: Record the equilibrium mass, temperature, and pressure.
-
Incremental Pressure Steps: Repeat steps 4-6 for a range of pressures to generate a CO₂ solubility isotherm.
-
Repeat for Different Temperatures: Repeat the entire procedure at different temperatures to study the effect of temperature on CO₂ solubility.
Protocol for Regeneration of the Ionic Liquid
The high thermal stability of [S(Et)₃][Tf₂N] makes thermal swing regeneration a viable method.[4] This process involves heating the CO₂-rich ionic liquid to release the absorbed CO₂.
Equipment:
-
Schlenk flask or similar reaction vessel
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
Caption: Thermal swing regeneration of [S(Et)₃][Tf₂N].
Causality and Self-Validation:
-
The combination of heating and reduced pressure lowers the partial pressure of CO₂ above the ionic liquid, shifting the equilibrium and causing the dissolved CO₂ to be released.
-
The high thermal stability of [S(Et)₃][Tf₂N] allows for regeneration at elevated temperatures without significant degradation of the ionic liquid.
-
The success of the regeneration can be validated by measuring the CO₂ absorption capacity of the regenerated ionic liquid. A consistent absorption capacity over multiple absorption-desorption cycles indicates the stability and reusability of the ionic liquid.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Causes skin irritation. (H315)
-
Causes serious eye irritation. (H319)
-
May cause respiratory irritation. (H335)
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
Work in a well-ventilated area or a fume hood.
Conclusion
This compound presents itself as a promising candidate for CO₂ capture applications, meriting further investigation. Its favorable physicochemical properties, including high thermal stability and negligible volatility, address some of the key limitations of conventional amine-based solvents. The provided protocols offer a foundation for researchers to synthesize, characterize, and evaluate the performance of this ionic liquid in CO₂ capture and storage systems. Further research should focus on optimizing the regeneration conditions, evaluating its long-term cycling stability, and conducting detailed techno-economic analyses to ascertain its viability for industrial-scale applications.
References
-
Kroon, M. C.; Karakatsani, E.; Economou, I. G.; Peters, C. J.; de Loos, T. W. Solubility of CO₂ and CH₄ in this compound. J. Chem. Eng. Data2006 , 51 (6), 2075–2078. [Link]
-
PubChem Compound Summary for CID 16211135, Triethylsulfonium bis(trifluoromethanesulfonyl)imide. National Center for Biotechnology Information. [Link]
-
Huang, J.; Riisager, A.; Wasserscheid, P.; Fehrmann, R. Reversible Physical Absorption of SO₂ by Supported Ionic Liquids. Chem. Eur. J.2008 , 14 (23), 6969-6972. [Link]
-
Hasib-ur-Rahman, M.; Siaj, M.; Larachi, F. State-of-the-Art of CO₂ Capture with Ionic Liquids. Ind. Eng. Chem. Res.2012 , 51 (37), 11825–11847. [Link]
-
Chaban, V. V. The Trialkylsulfonium Cation Holds Promise to Capture Carbon Dioxide. arXiv2022 , arXiv:2204.08131. [Link]
-
Zheng, D.; Zhang, L.; Zhang, S.; Chen, Y. Tuning Functionalized Ionic Liquids for CO₂ Capture. Molecules2022 , 27 (15), 4983. [Link]
-
Galan, M. V.; El-Sayed, G. O.; Lytras, C.; Tzirakis, F.; Tsioptsias, C.; Panayiotou, C.; Vagiakou, E.; Krokida, M.; Papadokostaki, K. G. Using Ionic Liquids to Improve CO₂ Capture. Processes2024 , 12 (1), 183. [Link]
-
Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. Polymers (Basel)2022 , 14 (19), 4153. [Link]
-
Brennecke, J. F. CO₂ Capture with Ionic Liquids. YouTube. [Link]
- Method for preparing bis(trifluoromethanesulfonyl)imide metal salt. CN101456832A.
-
Verevkin, S. P.; Zaitsau, D. H.; Emel'yanenko, V. N.; Schick, C.; Liu, H.; Maginn, E. J.; Vasi, F.; Gontrani, L.; Appetecchi, G. B.; Passerini, S. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. J. Mol. Liq.2022 , 359, 119289. [Link]
-
Chaban, V. V.; Andreeva, N. A.; Voroshylova, I. V. Carbon Dioxide Chemisorption by Ammonium and Phosphonium Ionic Liquids: Quantum Chemistry Calculations. J. Phys. Chem. B2022 , 126 (16), 3125–3135. [Link]
-
Thermally Enhanced Acidity for Regeneration of Carbon Dioxide Sorbent. Energies2024 , 17 (17), 4279. [Link]
-
Hagiwara, R.; Matsumoto, K.; Tsuda, T.; Ito, Y. Thermal stability of alkali metal bis(trifluoromethylsulfonyl)imide. J. Fluorine Chem.2002 , 115 (2), 143-147. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the interactions between the bis(trifluoromethylsulfonyl)imide anion and absorbed CO2 using X-ray diffraction analysis of a soft crystal surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Protocol for preparing Triethylsulfonium bis(trifluoromethylsulfonyl)imide based electrolytes.
Application Note & Protocol
Preparation of High-Purity Triethylsulfonium Bis(trifluoromethylsulfonyl)imide ([Et₃S][TFSI]) Based Electrolytes for Electrochemical Applications
Abstract
This document provides a comprehensive, field-proven protocol for the preparation of high-purity electrolytes based on the ionic liquid (IL) this compound, [Et₃S][TFSI]. This IL is distinguished by its low viscosity, high ionic conductivity, and excellent thermal and electrochemical stability, making it a superior candidate for advanced energy storage systems like lithium-ion batteries and supercapacitors.[1][2][3] This guide details the critical steps for handling, drying, and formulating the electrolyte, including the incorporation of lithium salts such as Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). We emphasize the causality behind each step, from precursor purification to final electrolyte characterization, to ensure the production of a reliable, high-performance material suitable for demanding research and development applications.
Introduction: The Rationale for [Et₃S][TFSI] in Electrolyte Formulation
Room-temperature ionic liquids (RTILs) have emerged as promising alternatives to conventional organic solvent-based electrolytes due to their negligible vapor pressure, non-flammability, and wide electrochemical windows.[1][4] Among the various classes of ILs, those based on the triethylsulfonium ([Et₃S]⁺) cation are particularly noteworthy.
The [Et₃S]⁺ cation's symmetric, aliphatic structure minimizes steric hindrance and reduces ion pairing with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This synergy results in exceptionally low viscosity (~30-34 mPa·s at 25°C) and high ionic conductivity (~7.1-7.3 mS/cm at 25°C) compared to many other ILs.[5][6] These properties are critical for facilitating rapid ion transport, which is essential for high-power electrochemical devices.[7] The [TFSI]⁻ anion contributes to a wide electrochemical stability window and thermal stability, with a decomposition temperature above 300°C.[2]
However, the performance of any [Et₃S][TFSI]-based electrolyte is critically dependent on its purity, particularly the absence of water and halide impurities, which can initiate parasitic reactions, narrow the electrochemical window, and degrade electrode materials. This protocol, therefore, places a strong emphasis on anhydrous and inert atmosphere techniques.
Materials and Equipment
Chemicals
| Chemical | Grade | Supplier Example | Notes |
| This compound ([Et₃S][TFSI]) | Battery Grade (≥99.5%, H₂O ≤20 ppm) | Sigma-Aldrich, IoLiTec | Purity is paramount. If not high-purity, further purification is required. |
| Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | Battery Grade (≥99.9%, H₂O ≤50 ppm) | Sigma-Aldrich, Solvionic | The lithium salt of choice for TFSI-based systems. |
| Activated Charcoal | High Purity, Acid Washed | Fisher Scientific | For optional purification of the IL from organic impurities. |
| Anhydrous Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | For dissolving and filtering during optional purification. |
| Celite® or 0.2 µm PTFE syringe filters | --- | VWR | For filtration of purification slurries. |
Equipment
-
Argon- or Nitrogen-filled Glovebox (H₂O < 1 ppm, O₂ < 1 ppm)
-
Schlenk line and high-vacuum pump (<10⁻³ mbar)
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Karl Fischer Titrator (coulometric)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Potentiostat for Cyclic Voltammetry (CV) and Conductivity Meter
-
Standard laboratory glassware (Schlenk flasks, round-bottom flasks), oven-dried at >120°C for at least 12 hours before use.
Workflow for Electrolyte Preparation
The following diagram illustrates the comprehensive workflow, from initial purification of the ionic liquid to the final characterization of the formulated electrolyte.
Caption: High-level workflow for the preparation of [Et₃S][TFSI] electrolytes.
Experimental Protocols
Protocol 1: Purification of [Et₃S][TFSI] (Optional)
-
Causality: Commercially available ionic liquids may contain residual organic impurities or colored species from synthesis.[8] Activated charcoal is an effective adsorbent for removing these non-ionic, high molecular weight impurities.[9] This step is crucial if the starting material is not of high purity or if baseline electrochemical measurements show impurity-related signals.
-
Procedure:
-
In a fume hood, dissolve the [Et₃S][TFSI] in anhydrous dichloromethane (DCM) to make a ~20% w/v solution.
-
Add activated charcoal (approx. 2-5% of the IL mass) to the solution.
-
Stir the resulting slurry at room temperature for 12-24 hours, ensuring the flask is sealed to prevent atmospheric moisture ingress.
-
Filter the mixture through a pad of Celite® using a Büchner funnel to remove the charcoal. For smaller volumes, a 0.2 µm PTFE syringe filter can be used.
-
Remove the DCM using a rotary evaporator.
-
Transfer the purified IL to a Schlenk flask for rigorous drying as described in the next protocol.
-
Protocol 2: Rigorous Drying of Reagents
-
Causality: Water is highly detrimental to lithium-based battery systems, reacting with the lithium anode and participating in parasitic reactions at the cathode. [Et₃S][TFSI] is hygroscopic and will absorb atmospheric moisture. LiTFSI salt is also hygroscopic. Drying both components immediately before formulation is a non-negotiable step for producing high-quality electrolytes.
-
Procedure for [Et₃S][TFSI]:
-
Place the purified or as-received [Et₃S][TFSI] in a Schlenk flask with a large magnetic stir bar.
-
Connect the flask to a high-vacuum Schlenk line.
-
Heat the IL to 80°C with vigorous stirring.[10]
-
Maintain these conditions for at least 24 hours. The vigorous stirring creates a larger surface area, facilitating more efficient water removal.
-
After drying, allow the IL to cool to room temperature under vacuum before transferring it directly into a glovebox antechamber.
-
-
Procedure for LiTFSI Salt:
-
Place the LiTFSI powder in a clean, dry glass vial or flask.
-
Dry the salt in a vacuum oven at 70°C for at least 72 hours.[10] Some protocols use higher temperatures (up to 120°C), but 70°C is sufficient and safer.
-
Allow the salt to cool under vacuum before transferring it into a glovebox antechamber.
-
Protocol 3: Formulation of the Electrolyte
-
Causality: To prevent re-contamination with water and oxygen, the final formulation must be performed in an inert atmosphere. Stirring overnight ensures complete dissolution of the lithium salt and results in a perfectly homogeneous electrolyte.
-
Procedure (to be performed entirely inside a glovebox):
-
Bring the dried [Et₃S][TFSI] and LiTFSI into the main chamber of the glovebox.
-
Place an oven-dried flask or vial containing a magnetic stir bar onto a balance.
-
Tare the balance. Add the desired mass of [Et₃S][TFSI].
-
Calculate and add the required mass of LiTFSI to achieve the target concentration.
-
Example Calculation for 1.0 M LiTFSI in [Et₃S][TFSI]:
-
Molar Mass of LiTFSI = 287.09 g/mol
-
Density of [Et₃S][TFSI] ≈ 1.47 g/mL[11]
-
To prepare ~10 mL of electrolyte:
-
Mass of [Et₃S][TFSI] = 10 mL * 1.47 g/mL = 14.7 g
-
Moles of [Et₃S][TFSI] = 14.7 g / 399.39 g/mol = 0.0368 mol
-
To achieve a 1.0 M solution (assuming volumes are additive for a first approximation, though mole fraction is more precise), you need a specific mole ratio. A more practical approach is based on mass and final volume, but for precision work, density of the final mixture should be measured. A common approach is to calculate molality (mol LiTFSI / kg IL) or to prepare a stock and dilute. For direct molarity, one might add 2.871 g of LiTFSI (0.01 mol) to enough [Et₃S][TFSI] to reach a final volume of 10 mL. However, a simpler and reproducible method is to use molality. For a ~1.0 molal solution, add 0.287 g of LiTFSI to 10 g of [Et₃S][TFSI].
-
-
-
-
Seal the flask and stir the mixture at room temperature overnight or until the LiTFSI is fully dissolved. The resulting electrolyte should be a clear, homogeneous liquid.
-
Characterization and Quality Control
A properly prepared electrolyte must be validated. The following parameters are essential for ensuring quality and reproducibility.
Caption: Key quality control checks for the formulated electrolyte.
| Parameter | Method | Target Specification | Rationale |
| Water Content | Coulometric Karl Fischer Titration | < 20 ppm | Confirms the effectiveness of the drying procedure.[13] High water content leads to poor electrochemical performance. |
| Purity & Identity | ¹H and ¹⁹F NMR Spectroscopy | Conforms to structure, no solvent/impurity peaks | Verifies the chemical identity and absence of organic impurities or residual synthesis precursors.[13] |
| Ionic Conductivity | Potentiostatic Electrochemical Impedance Spectroscopy (PEIS) | ~3 - 7 mS/cm at 25°C (will decrease from neat IL with salt addition) | A primary performance metric. Indicates the electrolyte's ability to conduct ions.[5][6] |
| Electrochemical Window | Cyclic Voltammetry (CV) | ≥ 4.5 V vs. Li/Li⁺ | Defines the stable operating voltage range of the electrolyte, critical for high-energy battery applications.[2] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[14]
-
Handling: [Et₃S][TFSI] and especially LiTFSI can be harmful if swallowed or in contact with skin.[14][15] Handle in a well-ventilated area (fume hood) when outside of a glovebox.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
-
Toxicity: While ILs have low vapor pressure, reducing inhalation risk, their aquatic toxicity can be significant.[16] Avoid environmental release.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Water Content (>50 ppm) | Incomplete drying of IL or salt; exposure to air; contaminated glovebox atmosphere. | Re-dry reagents under more stringent conditions (longer time, higher vacuum). Regenerate glovebox purifier. |
| Electrolyte is colored (yellow/brown) | Organic impurities in the starting IL. | Perform the optional purification step with activated charcoal (Protocol 4.1). |
| LiTFSI salt does not fully dissolve | Target concentration is above solubility limit at RT; insufficient mixing. | Gently warm the mixture (~40-50°C) inside the glovebox to aid dissolution, then cool to RT. Ensure continuous stirring for at least 24 hours. |
| Narrow Electrochemical Window in CV | Water contamination; impurities in the IL. | Re-prepare the electrolyte using freshly dried and purified components. Check the purity of the working and counter electrodes. |
References
-
Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. (2016). Journal of Visualized Experiments. [Link]
-
Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route. (n.d.). ScienceDirect. [Link]
-
Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. (2023). ResearchGate. [Link]
- PROCEDURE TO PREPARE IONIC LIQUIDS AT ENVIRONMENTAL TEMPERATURE. (2005).
-
This compound. (n.d.). PubChem. [Link]
-
Lithium‐Sulfur Batteries with Triethylsulfonium Bis(trifluoromethane sulfonyl)imide Ionic Liquid During First Charge‐Discharge Cycling: EIS & DFT Study. (2022). ResearchGate. [Link]
-
Ionic Liquid Electrolyte Composed of Triethylsulfonium and Lithium Cations with a Bis(fluorosulfonyl)imide Anion for LTO– and Graphite–NMC Batteries. (2023). ACS Publications. [Link]
- Electrolyte Preparations For Energy Stores Based On Ionic Liquids. (2014).
-
Sulfonium-Based Ionic Liquids. (n.d.). Hiyka. [Link]
-
Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. (2015). ACS Publications. [Link]
-
Safety Data Sheet. (2024). Hampton Research. [Link]
-
Triethylsulfonium Bis(trifluoromethanesulfonyl)imide. (n.d.). Starshine Chemical. [Link]
-
Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. (2023). Semantic Scholar. [Link]
-
Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. (2015). ACS Publications. [Link]
- Method for preparing bis(trifluoromethanesulfonyl)imide metal salt. (2009).
-
Developing Quasi‐Solid‐State Ether‐Based Electrolytes with Trifluorotoluylation Ionic Liquids for High Voltage Lithium Metal Batteries. (2023). National Institutes of Health. [Link]
-
About the Purification Route of Ionic Liquid Precursors. (2014). MDPI. [Link]
-
Structure and transport properties of LiTFSI-based deep eutectic electrolytes from machine-learned interatomic potential simulations. (2024). PubMed. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (2019). National Institutes of Health. [Link]
-
The purification of an ionic liquid. (2009). ResearchGate. [Link]
-
VTF plots of conductivity (a) and viscosity (b) of the electrolytes 0.5... (n.d.). ResearchGate. [Link]
-
(PDF) Developing Quasi‐Solid‐State Ether‐Based Electrolytes with Trifluorotoluylation Ionic Liquids for High Voltage Lithium Metal Batteries. (2023). ResearchGate. [Link]
-
(PDF) About the Purification Route of Ionic Liquid Precursors. (2014). ResearchGate. [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. (2022). National Institutes of Health. [Link]
-
Structure and transport properties of LiTFSI-based deep eutectic electrolytes from machine learning interatomic potential simulations. (2024). ChemRxiv. [Link]
-
Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. (2015). ResearchGate. [Link]
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Application Notes and Protocols for Cyclic Voltammetry of [Et3S][TFSI]
A Comprehensive Guide to the Electrochemical Characterization of Triethylsulfonium Bis(trifluoromethanesulfonyl)imide
This document provides a detailed protocol for performing cyclic voltammetry (CV) on the ionic liquid (IL) triethylsulfonium bis(trifluoromethanesulfonyl)imide, [Et3S][TFSI]. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing ionic liquids in electrochemical applications. The content herein is structured to provide not only a step-by-step procedure but also the scientific rationale behind each step, ensuring methodological robustness and data integrity.
Introduction: The Significance of [Et3S][TFSI] in Electrochemistry
Triethylsulfonium bis(trifluoromethanesulfonyl)imide, often abbreviated as [Et3S][TFSI], is a room-temperature ionic liquid (RTIL) that has garnered significant interest for various electrochemical applications. Its favorable properties, including a wide electrochemical window, good ionic conductivity, and thermal stability, make it a compelling electrolyte for devices such as supercapacitors and batteries.[1] Sulfonium-based ILs, in particular, are recognized for their potentially higher conductivity compared to some ammonium-based counterparts, though they may have a slightly narrower electrochemical window than bulkier aliphatic cations.[2][3]
Cyclic voltammetry is a fundamental electrochemical technique for characterizing the properties of ILs like [Et3S][TFSI]. It provides critical information about the electrochemical stability window (ESW), which defines the potential range within which the IL is electrochemically inert. This parameter is paramount for determining the operational voltage of an electrochemical device. This guide will detail the setup and procedure for obtaining reliable and reproducible CV data for [Et3S][TFSI].
Core Principles: Ensuring Scientific Integrity
The protocols outlined below are designed to be self-validating. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot effectively. The integrity of electrochemical measurements, particularly with ionic liquids, hinges on meticulous control over experimental conditions. Impurities such as water and halides can significantly impact the electrochemical window, and their removal is a critical first step.[4]
Materials and Equipment
Chemicals and Reagents
| Material | Grade/Purity | Supplier Example | Notes |
| [Et3S][TFSI] | ≥95.0% (for electrochemistry) | Sigma-Aldrich | Low water content (e.g., ≤200 ppm) is crucial. |
| Ferrocene (Fc) | ≥98% | Standard chemical supplier | Used as an internal reference for potential calibration. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Standard chemical supplier | For cleaning and preparing the reference electrode filling solution. |
| Silver Nitrate (AgNO₃) | ≥99.0% | Standard chemical supplier | For the Ag/Ag⁺ reference electrode. |
| Tetrabutylammonium perchlorate (TBAP) | ≥99.0% (electrochemical grade) | Standard chemical supplier | Supporting electrolyte for the reference electrode. |
| Alumina (activated, neutral) | For chromatography | Standard chemical supplier | For polishing electrodes. |
Equipment
| Equipment | Specification | Purpose |
| Potentiostat/Galvanostat | Capable of cyclic voltammetry | Electrochemical measurements |
| Electrochemical Cell | Three-electrode configuration, airtight | To house the electrodes and ionic liquid |
| Working Electrode | Glassy carbon (GC) or Platinum (Pt) disk electrode | Site of the electrochemical reaction of interest |
| Counter Electrode | Platinum wire or gauze | Balances the current at the working electrode |
| Reference Electrode | Non-aqueous Ag/Ag⁺ | Provides a stable reference potential |
| Glovebox | Inert atmosphere (e.g., Argon) | To handle the hygroscopic ionic liquid and prepare the cell |
| Vacuum Oven | Capable of heating to >100 °C | For drying the ionic liquid |
| Polishing Kit | Alumina slurries of various particle sizes (e.g., 1.0, 0.3, 0.05 µm) | To prepare the working electrode surface |
| Sonicator | For cleaning electrodes |
Experimental Protocol
Part 1: Purification and Preparation of [Et3S][TFSI]
The presence of impurities, especially water and halide ions, can significantly narrow the measured electrochemical window. Therefore, rigorous purification of the ionic liquid is paramount.
Step-by-Step Procedure:
-
Drying: Place the as-received [Et3S][TFSI] in a clean, dry Schlenk flask. Heat the ionic liquid under vacuum (e.g., at 100-120 °C) for at least 24-48 hours.[4] This step is crucial for removing residual water.
-
Inert Atmosphere Handling: After drying, transfer the ionic liquid into a glovebox with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and water levels (<1 ppm) for all subsequent handling and cell assembly. This prevents reabsorption of atmospheric moisture.
Part 2: Electrode Preparation and Assembly
The quality of the electrode surfaces is critical for obtaining reproducible results.
Step-by-Step Procedure:
-
Working Electrode Polishing:
-
Polish the glassy carbon or platinum working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
After each polishing step, rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Sonciate the electrode in anhydrous acetonitrile for 5-10 minutes to remove any adhered polishing material.
-
Dry the electrode under a stream of inert gas or in a vacuum oven before transferring it to the glovebox.
-
-
Counter and Reference Electrode Preparation:
-
The platinum wire counter electrode should be cleaned by rinsing with anhydrous acetonitrile and dried.
-
Prepare the non-aqueous Ag/Ag⁺ reference electrode by filling it with a solution of 10 mM AgNO₃ and 0.1 M TBAP in anhydrous acetonitrile. Ensure there are no air bubbles trapped near the frit.
-
-
Electrochemical Cell Assembly:
-
Inside the glovebox, add the dried [Et3S][TFSI] to the electrochemical cell.
-
Assemble the three-electrode setup:
-
Position the working electrode in the center.
-
Place the reference electrode tip as close as possible to the working electrode to minimize iR drop.
-
Position the counter electrode at a reasonable distance from the working electrode.
-
-
Seal the cell to ensure it remains airtight during the measurement.
-
Part 3: Cyclic Voltammetry Measurement
Step-by-Step Procedure:
-
Initial Potential and Scan Range:
-
Set the initial potential to the open-circuit potential (OCP) of the system.
-
To determine the electrochemical window, a wide potential range should be scanned initially. For [Et3S][TFSI], a range of -3.0 V to +3.0 V vs. Ag/Ag⁺ is a reasonable starting point.
-
-
Scan Rate:
-
A typical scan rate for determining the electrochemical window is 50-100 mV/s.
-
-
Data Acquisition:
-
Run the cyclic voltammogram for at least one full cycle.
-
The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1, 0.5, or 1.0 mA/cm²). It is important to state the chosen threshold when reporting the electrochemical window.
-
-
Internal Reference Measurement (Optional but Recommended):
-
After determining the electrochemical window of the neat ionic liquid, add a small amount of ferrocene to the cell to create a solution of approximately 1-5 mM.
-
Run a cyclic voltammogram over a narrower potential range (e.g., -0.5 V to +1.0 V vs. Ag/Ag⁺) to observe the reversible Fc/Fc⁺ redox couple.
-
The midpoint potential of the ferrocene couple, E₁/₂ = (Epa + Epc)/2, can be used to reference the measured potentials to a standard scale.
-
Visualization of the Experimental Workflow
Caption: Workflow for the cyclic voltammetry of [Et3S][TFSI].
Expected Results: The Electrochemical Window of [Et3S][TFSI]
The electrochemical window (ESW) of an ionic liquid is determined by the potentials at which the cation is reduced and the anion is oxidized. For [Et3S][TFSI], the cathodic limit is determined by the reduction of the triethylsulfonium cation, and the anodic limit is determined by the oxidation of the bis(trifluoromethanesulfonyl)imide anion.
Based on literature data for similar sulfonium TFSI ionic liquids, the expected electrochemical window for [Et3S][TFSI] is in the range of 4-5 V. A study on a series of sulfonium-based ionic liquids with the TFSI anion provides valuable comparative data.
| Ionic Liquid | Cathodic Limit (V vs. Fc/Fc⁺) | Anodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |
| [Et₃S][TFSI] | ~ -2.5 | ~ +2.0 | ~ 4.5 |
| [S₂₂₁][TFSI] | -2.4 | +2.1 | 4.5 |
| [Pyr₁₄][TFSI] | -3.3 | +2.4 | 5.7 |
Note: The values for [Et₃S][TFSI] are estimated based on trends in sulfonium ILs. The data for diethylmethylsulfonium ([S₂₂₁]) and N-butyl-N-methylpyrrolidinium ([Pyr₁₄]) with the TFSI anion are provided for comparison. The exact values can vary with the working electrode material, purity of the IL, and the current density cutoff used to define the limits.
The resulting cyclic voltammogram for the neat ionic liquid should show a wide potential range with very low current, followed by sharp increases in current at the anodic and cathodic limits, indicating the decomposition of the electrolyte.
Logical Relationships in the Electrochemical Setup
Caption: Logical connections in the three-electrode CV setup.
Troubleshooting
| Problem | Possible Cause | Solution |
| Narrow Electrochemical Window | Water or halide impurities in the ionic liquid. | Re-dry the ionic liquid under vacuum at elevated temperature. Ensure all handling is done in an inert atmosphere. |
| High Background Current | Contaminated electrode surface or impurities in the IL. | Re-polish the working electrode. Ensure the IL is of high purity. |
| Poorly Defined Peaks (for Fc/Fc⁺) | High iR drop (uncompensated resistance). | Move the reference electrode tip closer to the working electrode. Use a potentiostat with iR compensation. |
| Irreproducible Results | Inconsistent electrode surface preparation or changes in the IL due to atmospheric exposure. | Standardize the electrode polishing procedure. Ensure the electrochemical cell is properly sealed and handled in a glovebox. |
References
-
Venker, P., et al. (2014). Ferrocenyl-sulfonium ionic liquids – synthesis, characterization and electrochemistry. Dalton Transactions, 43(32), 12246-12256. [Link]
-
Hollister, K. M., et al. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 119(34), 11214-11226. [Link]
-
Murphy, S., et al. (2020). Acyclic and Cyclic Alkyl and Ether-Functionalised Sulfonium Ionic Liquids Based on the [TFSI]- and [FSI]- Anions as Potential Electrolytes for Electrochemical Applications. Research Explorer - The University of Manchester. [Link]
-
Siinor, L., et al. (2023). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide. Molecules, 28(4), 1735. [Link]
-
Lia, H., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10. [Link]
-
Zhang, J., et al. (2008). Novel Cyclic Sulfonium-Based Ionic Liquids: Synthesis, Characterization, and Physicochemical Properties. Chemistry – A European Journal, 14(35), 11148-11157. [Link]
-
Kar, M., et al. (2013). New insight into indium electrochemistry in a Tf₂N-based room-temperature ionic liquid. Physical Chemistry Chemical Physics, 15(19), 7311-7318. [Link]
-
Belhocine, T., et al. (2018). Triethylammonium bis(tetrafluoromethylsulfonyl)amide protic ionic liquid as an electrolyte for electrical double-layer capacitors. ResearchGate. [Link]
-
Rennie, A. J. R., et al. (2014). Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. The Journal of Physical Chemistry C, 118(46), 26634-26643. [Link]
-
eChemDb. Ionic Liquid - Cyclic Voltammograms. [Link]
-
Quinn, B. M., et al. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir, 18(7), 2847-2854. [Link]
-
Anouti, M., et al. (2013). Sulfonium Bis(trifluorosulfonimide) Plastic Crystal Ionic Liquid as an Electrolyte at Elevated Temperature for High-Energy Supercapacitors. The Journal of Physical Chemistry C, 117(14), 6959-6968. [Link]
-
Montanino, M., et al. (2015). Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [Link]
-
Gunaratne, K. D. D., et al. (2018). Mixing Ionic Liquids Affects the Kinetics and Thermodynamics of the Oxygen/Superoxide Redox Couple in the Context of Oxygen Sensing. Analytical Chemistry, 90(21), 12791-12798. [Link]
-
Tsuda, T., & Hussey, C. L. (2007). Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface, 16(1), 42-49. [Link]
- Patent CN114470826B. Purification device and method of bis (trifluoromethanesulfonyl) imide.
-
Taniki, R., et al. (2012). Trialkylsulfonium Fluorohydrogenate Giving the Highest Conductivity in Room Temperature Ionic Liquids. ResearchGate. [Link]
-
Silvester, D. S. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 11(11), 5013. [Link]
-
Sugizaki, T., et al. (2023). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. ResearchGate. [Link]
-
Holze, R. (2016). Ionic conductivities of triethylsulfonium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
Sources
Triethylsulfonium Bis(trifluoromethylsulfonyl)imide: A High-Performance Solvent for Advanced Electrochemical Applications
[Application Note & Protocols]
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylsulfonium bis(trifluoromethylsulfonyl)imide, ([SEt3][TFSI]), is a room-temperature ionic liquid (RTIL) distinguished by a unique combination of physicochemical properties that make it an exceptional solvent and electrolyte for a variety of electrochemical applications. This guide provides an in-depth exploration of [SEt3][TFSI], including its key characteristics, detailed protocols for its use in electrochemical characterization and device fabrication, and an analysis of its advantages in the field. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not merely a set of instructions, but a self-validating system for robust and reproducible results.
Introduction: The Promise of Sulfonium-Based Ionic Liquids
Ionic liquids (ILs) have emerged as a class of solvents with remarkable potential to revolutionize electrochemical systems, from energy storage to electrosynthesis. Their negligible vapor pressure, wide liquid-state range, and high ionic conductivity offer significant advantages over traditional volatile organic solvents. Among the diverse families of ILs, those based on sulfonium cations have garnered increasing attention for their distinct electrochemical stability and conductivity profiles.
This compound, ([SEt3][TFSI]), stands out within this class. The synergy between the triethylsulfonium cation ([SEt3]+) and the bis(trifluoromethylsulfonyl)imide anion ([TFSI]-) results in a liquid medium with a favorable combination of low viscosity, high thermal stability, and a broad electrochemical window. These attributes position [SEt3][TFSI] as a compelling candidate for demanding applications such as high-voltage supercapacitors and next-generation battery technologies. This document serves as a comprehensive guide for researchers looking to harness the potential of this versatile ionic liquid.
Physicochemical Properties: A Quantitative Overview
The performance of an electrolyte in an electrochemical system is intrinsically linked to its physical and chemical properties. [SEt3][TFSI] exhibits a compelling profile, as detailed in the table below. The low melting point ensures it remains liquid at and below room temperature, simplifying handling and operational parameters. Its notable ionic conductivity is a direct result of the mobile ions within the liquid, crucial for efficient charge transport. Furthermore, its wide electrochemical window allows for a broader range of operating voltages in electrochemical devices without degradation of the electrolyte.
| Property | Value | Source(s) |
| Molecular Formula | C8H15F6NO4S3 | [1] |
| Molecular Weight | 399.39 g/mol | [2] |
| Appearance | Slightly yellow to orange clear liquid | [3] |
| Melting Point | -35.5 °C | [3] |
| Density | 1.46 g/cm³ | [2] |
| Viscosity | 31.5 cP | [2] |
| Ionic Conductivity | 5.12 mS/cm | [2] |
| Electrochemical Window | 4.5 V | [2] |
Core Applications in Electrochemistry
The unique properties of [SEt3][TFSI] make it a suitable electrolyte for several advanced electrochemical applications.
-
Electrochemical Double-Layer Capacitors (Supercapacitors): Its high ionic conductivity and wide electrochemical window are highly desirable for supercapacitors, enabling high power density and the potential for higher operating voltages, which translates to increased energy storage capacity.
-
Lithium-ion Batteries: Research has explored the use of [SEt3][TFSI] in electrolytes for lithium metal batteries, citing its relatively low melting point and viscosity as beneficial for ion transport.[4]
-
Electrosynthesis and Catalysis: The chemical and thermal stability of [SEt3][TFSI] make it an excellent medium for electrochemical synthesis and catalysis, where it can act as both the solvent and the electrolyte, simplifying reaction setups and enabling reactions that are not feasible in conventional solvents.
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, providing the rationale behind key steps.
Protocol 1: Determination of the Electrochemical Window of [SEt3][TFSI] via Cyclic Voltammetry
This protocol outlines the steps to determine the electrochemical stability window of neat [SEt3][TFSI]. The electrochemical window is a critical parameter that defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[5]
Rationale: Cyclic voltammetry (CV) is a powerful technique for probing the electrochemical behavior of a system.[6][7] By scanning the potential of a working electrode and measuring the resulting current, we can identify the potentials at which the electrolyte begins to decompose.
Materials:
-
This compound ([SEt3][TFSI]), high purity (≥99%)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag+ in a non-aqueous electrolyte, or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat/Galvanostat
-
Inert gas (Argon or Nitrogen) supply
-
Glovebox or Schlenk line for handling air- and moisture-sensitive materials
Procedure:
-
Preparation of the Electrochemical Cell:
-
Thoroughly clean all components of the electrochemical cell with appropriate solvents (e.g., acetone, isopropanol) and dry them in an oven.
-
Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0 µm, 0.3 µm, 0.05 µm), followed by sonication in deionized water and ethanol to remove any residual abrasive particles. Dry the electrode thoroughly.
-
-
Assembling the Cell in an Inert Atmosphere:
-
Transfer the cleaned cell components and the [SEt3][TFSI] into an inert atmosphere glovebox with low oxygen and water levels (<1 ppm). This is crucial as residual water and oxygen can significantly affect the measured electrochemical window.
-
Add a sufficient amount of [SEt3][TFSI] to the cell to ensure that all three electrodes are submerged.
-
Assemble the three-electrode setup, ensuring no air bubbles are trapped on the electrode surfaces.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrochemical cell to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: Open circuit potential (OCP)
-
Vertex Potential 1 (Anodic Limit): e.g., +3.0 V vs. reference
-
Vertex Potential 2 (Cathodic Limit): e.g., -3.0 V vs. reference
-
Scan Rate: 10-100 mV/s
-
Number of Cycles: 3-5
-
-
Start the CV scan. The first few cycles are often used to condition the electrode surface.
-
Gradually expand the potential window in subsequent scans until a significant increase in current is observed at the anodic and cathodic limits, indicating the onset of electrolyte decomposition.
-
The electrochemical window is determined as the potential difference between the onset of the anodic and cathodic currents.
-
Data Interpretation: The resulting voltammogram will show a region of low current, which represents the stable potential window of the electrolyte. At the edges of this window, a sharp increase in current signifies the oxidation (anodic limit) and reduction (cathodic limit) of the ionic liquid.
Protocol 2: Fabrication and Characterization of a Symmetric Supercapacitor using [SEt3][TFSI] Electrolyte
This protocol details the fabrication of a simple symmetric coin cell supercapacitor and its characterization using cyclic voltammetry and galvanostatic charge-discharge.
Rationale: This protocol provides a practical application of [SEt3][TFSI] as an electrolyte in an energy storage device. The performance of the supercapacitor is directly related to the properties of the ionic liquid.
Materials:
-
Activated carbon (high surface area)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., PVDF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aluminum foil (current collector)
-
Celgard separator
-
[SEt3][TFSI] electrolyte
-
Coin cell components (casings, spacers, springs)
-
Coin cell crimper
-
Potentiostat/Galvanostat with charge-discharge capabilities
Procedure:
-
Electrode Slurry Preparation:
-
In a vial, mix activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1.
-
Add a small amount of NMP and mix thoroughly to form a homogeneous slurry with a honey-like consistency.
-
-
Electrode Casting:
-
Coat the slurry onto a piece of aluminum foil using a doctor blade to ensure a uniform thickness.
-
Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching and Assembly:
-
Punch out circular electrodes of the desired diameter from the dried carbon-coated foil.
-
Transfer the electrodes, separator, and [SEt3][TFSI] into an inert atmosphere glovebox.
-
Assemble the coin cell in the following order: negative casing, electrode, a few drops of [SEt3][TFSI], separator, a few drops of [SEt3][TFSI], second electrode, spacer, spring, and positive casing.
-
Crimp the coin cell using a coin cell crimper to ensure it is properly sealed.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV):
-
Connect the assembled coin cell to the potentiostat.
-
Perform CV scans within the stable voltage window of the supercapacitor (e.g., 0 to 2.5 V). A rectangular CV curve is indicative of good capacitive behavior.
-
Vary the scan rate (e.g., 5, 10, 20, 50, 100 mV/s) to evaluate the rate capability of the device.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Set the desired current density for charging and discharging.
-
Perform GCD cycles within the same voltage window as the CV. The charge-discharge curves should be nearly triangular, which is characteristic of a capacitor.
-
From the discharge curve, the specific capacitance (C) can be calculated using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for characterizing an electrochemical system using [SEt3][TFSI].
Caption: General workflow for electrochemical characterization using [SEt3][TFSI].
Safety and Handling
While ionic liquids are often considered "green" solvents due to their low volatility, they are still chemical compounds that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling [SEt3][TFSI].
-
Inert Atmosphere: Due to its hygroscopic nature, [SEt3][TFSI] should be handled and stored in an inert atmosphere (e.g., a glovebox) to minimize water absorption, which can negatively impact its electrochemical performance.
-
Disposal: Dispose of [SEt3][TFSI] and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound presents a compelling set of properties for advanced electrochemical applications. Its high ionic conductivity, wide electrochemical window, and low melting point make it a versatile and high-performance alternative to traditional electrolytes. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of [SEt3][TFSI] in their own work. As the demand for safer, more efficient energy storage and chemical synthesis methods grows, sulfonium-based ionic liquids like [SEt3][TFSI] are poised to play an increasingly important role in the future of electrochemistry.
References
-
Thacker, P. J., Jin, J., McGregor, J.-M., Cañada, L. M., Resasco, J., & Brennecke, J. F. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 119(35), 11776–11793. [Link]
-
Lethesh, K. C., Grøssereid, A., & Vajeeston, P. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 896937. [Link]
-
ResearchGate. (2021). (PDF) Bis(trifluoromethanesulfonyl)imide Metallic Salts Based Electrolytes for Electrochemical Capacitor Application: Theoretical vs Experimental Performance. [Link]
-
PubChem. (n.d.). Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Retrieved January 21, 2026, from [Link]
-
Chem-Impex. (n.d.). Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Retrieved January 21, 2026, from [Link]
-
Le, M.-L., & Le, K. A. (2021). A graphene-based flexible supercapacitor using trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide ionic liquid electrolyte. RSC Advances, 11(29), 17758-17767. [Link]
- Ghandi, K. (2014). A Review of Ionic Liquids, Their Limits and Applications. Green and Sustainable Chemistry, 4, 44-53.
- El-Kady, M. F., Strong, V., Dubin, S., & Kaner, R. B. (2012). Laser scribing of high-performance and flexible graphene-based electrochemical capacitors. Science, 335(6074), 1326-1330.
-
Sugizaki, T., et al. (2023). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. Journal of Applied Electrochemistry, 53, 1365–1375. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
-
Hiyka. (n.d.). This compound, 99%. Retrieved January 21, 2026, from [Link]
-
Hiyka. (n.d.). This compound, 99%. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, December 27). Lithium bis(trifluoromethanesulfonyl)imide. [Link]
-
Science and Education Publishing. (n.d.). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. Retrieved January 21, 2026, from [Link]
-
COMSOL. (2013, May 27). Modeling Electroanalysis: Cyclic Voltammetry. [Link]
-
PubMed. (2012). Triethylammonium bis(tetrafluoromethylsulfonyl)amide protic ionic liquid as an electrolyte for electrical double-layer capacitors. [Link]
-
PubMed. (2022). Supramolecular-induced 2.40 V 130 °C working-temperature-range supercapacitor aqueous electrolyte of lithium bis(trifluoromethanesulfonyl) imide in dimethyl sulfoxide-water. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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- 7. Modeling Electroanalysis: Cyclic Voltammetry | COMSOL Blog [comsol.com]
Application Notes and Protocols for [Et3S][TFSI] in Dye-Sensitized Solar Cells
Foreword for the Researcher
The landscape of electrolyte research for dye-sensitized solar cells (DSSCs) is continually evolving, driven by the quest for stable, efficient, and durable devices. While volatile organic solvents have historically dominated high-performance laboratory cells, their practical application is hampered by issues of leakage and long-term instability. Ionic liquids (ILs) have emerged as a compelling alternative, offering negligible vapor pressure, high thermal stability, and excellent electrochemical windows.[1][2]
This document provides a detailed technical guide on the application of a specific sulfonium-based ionic liquid, triethylsulfonium bis(trifluoromethylsulfonyl)imide ([Et3S][TFSI]), as an electrolyte component in DSSCs. While imidazolium-based ILs have been more extensively studied, sulfonium-based ILs present a unique set of properties, including potentially lower viscosities and higher conductivities compared to their ammonium analogues, which could be advantageous for charge transport.[3][4]
Herein, we synthesize the available data on the physicochemical properties of [Et3S][TFSI] and related sulfonium ILs, discuss the mechanistic rationale for their use in DSSCs, and provide a comprehensive, field-proven protocol for the fabrication and characterization of DSSCs utilizing such an electrolyte. This guide is intended for researchers and scientists in the fields of materials science, renewable energy, and photovoltaics who are exploring advanced electrolyte systems.
Introduction to [Et3S][TFSI] as a DSSC Electrolyte
This compound, denoted as [Et3S][TFSI] or [S₂₂₂][NTf₂], is a room-temperature ionic liquid. Its structure consists of a triethylsulfonium cation ([CH₃CH₂]₃S⁺) and a bis(trifluoromethylsulfonyl)imide anion ([N(SO₂CF₃)₂]⁻).
The primary motivation for exploring ILs like [Et3S][TFSI] in DSSCs is to replace volatile organic solvents such as acetonitrile. The non-volatile nature of ILs directly addresses the critical failure modes of traditional DSSCs, namely electrolyte leakage and evaporation, which compromise long-term stability and operational lifetime.[1]
Physicochemical Properties of Sulfonium-Based Ionic Liquids
The performance of an electrolyte in a DSSC is intrinsically linked to its physical and chemical properties. For [Et3S][TFSI] and related sulfonium ILs, the following are key considerations:
-
Ionic Conductivity: Efficient charge transport within the electrolyte is crucial for regenerating the oxidized dye and completing the circuit. Sulfonium-based ILs have been reported to exhibit higher ionic conductivities compared to their ammonium-based counterparts.[3] For instance, at 25 °C, the ionic conductivity of [S₂₂₂][TFSI] is reported to be around 7.3 mS cm⁻¹.[4]
-
Viscosity: A major challenge with many ILs is their high viscosity, which can impede the diffusion of the redox mediator (typically I⁻/I₃⁻) and limit the short-circuit current density (Jsc). The viscosity of [Et3S][TFSI] is lower than many other ILs, which is a significant advantage.[3]
-
Electrochemical and Thermal Stability: [Et3S][TFSI] possesses a wide electrochemical window and high thermal stability, with a decomposition temperature reported to be above 280 °C.[5] This robustness is essential for the long-term operational stability of the solar cell under real-world temperature fluctuations and prolonged light exposure.
The Role of the [TFSI]⁻ Anion
The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is widely used in ILs for electrochemical applications due to several favorable properties:
-
Charge Delocalization: The negative charge is delocalized over the sulfur and oxygen atoms, which weakens the electrostatic interaction with the cation. This contributes to a lower melting point and reduced viscosity.[6]
-
Hydrophobicity: [TFSI]⁻-based ILs are generally hydrophobic, which can be advantageous in preventing water absorption that can degrade DSSC performance.
-
Electrochemical Stability: The [TFSI]⁻ anion is electrochemically stable, which is critical for a well-functioning electrolyte.
Mechanism of Action in a DSSC
The fundamental working principle of a DSSC employing an [Et3S][TFSI]-based electrolyte remains the same as a conventional DSSC. The ionic liquid acts as the medium for the redox shuttle, typically the iodide/triiodide (I⁻/I₃⁻) couple.
Comparative Performance of Ionic Liquid Electrolytes in DSSCs
Direct and comprehensive performance data for DSSCs utilizing a pure [Et3S][TFSI] electrolyte is not extensively reported in the literature. However, we can contextualize its potential performance by comparing it with other ionic liquid-based systems. The high viscosity of ILs often leads to mass-transport limitations of the redox couple, which can result in lower power conversion efficiencies (PCE) compared to their volatile organic solvent counterparts.[7]
| Ionic Liquid Cation | Anion | Redox Couple | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| 1-ethyl-3-methylimidazolium | dicyanamide | I⁻/I₃⁻ | - | - | - | 5.5 | [8][9] |
| 1-ethyl-3-methylimidazolium | bis(trifluoromethanesulfonyl)imide | I⁻/I₃⁻ | - | - | - | 4.7 | [10] |
| 1-butyl-3-methylimidazolium | iodide | I⁻/I₃⁻ | - | - | - | 11.3 | [1] |
| Alkyl Pyridinium | - | I⁻/I₃⁻ | - | - | - | 2.0 | [11] |
| (Bu₂Me)S | iodide | I⁻/I₃⁻ | - | - | - | 3.7 | [11] |
Note: The performance of DSSCs is highly dependent on the complete cell architecture, including the dye, semiconductor material, and counter electrode. The values in this table are for comparative purposes and represent optimized systems.
Generalized Protocol for Fabrication and Characterization of a DSSC using a Sulfonium-Based Ionic Liquid Electrolyte
This protocol provides a comprehensive workflow for the fabrication and testing of a DSSC with an [Et3S][TFSI]-based electrolyte.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Photoanode: TiO₂ paste (e.g., Dyesol 18NR-T)
-
Sensitizer: Ruthenium-based dye (e.g., N719, 0.3-0.5 mM in anhydrous ethanol)
-
Electrolyte:
-
Ionic Liquid: this compound ([Et3S][TFSI])
-
Redox Couple: Lithium iodide (LiI), Iodine (I₂)
-
Additives: 4-tert-butylpyridine (TBP), Guanidinium thiocyanate (GuNCS)
-
-
Counter Electrode: Platinized FTO glass
-
Sealing: Thermoplastic sealant (e.g., Surlyn)
-
Solvents: Isopropanol, acetone, anhydrous ethanol, acetonitrile
Step-by-Step Protocol
Part A: Photoanode Preparation
-
FTO Substrate Cleaning:
-
Sequentially sonicate the FTO glass in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
Treat with UV-Ozone for 15 minutes to remove organic residues.
-
-
TiO₂ Film Deposition:
-
Define the active area on the FTO substrate using masking tape.
-
Deposit the TiO₂ paste onto the substrate using the doctor-blade technique to achieve a uniform film.
-
Allow the film to level at room temperature for 10-15 minutes.
-
-
Sintering:
-
Remove the masking tape.
-
Place the TiO₂-coated substrates in a programmable furnace.
-
Heat according to a specific temperature profile (e.g., ramp to 500°C and hold for 30 minutes) to ensure particle necking and removal of organic binders.
-
Allow the substrates to cool down slowly to room temperature.
-
-
Dye Sensitization:
-
While still warm (~80°C), immerse the TiO₂ photoanodes in the N719 dye solution.
-
Seal the container and leave for 12-24 hours at room temperature in the dark.
-
After sensitization, rinse the photoanodes with anhydrous ethanol to remove non-adsorbed dye molecules and dry them.
-
Part B: Electrolyte Formulation
-
Preparation of [Et3S][TFSI]-based Electrolyte:
-
In a glovebox or dry environment, dissolve LiI, I₂, TBP, and GuNCS in [Et3S][TFSI]. A typical composition could be: 0.5 M LiI, 0.05 M I₂, 0.5 M TBP, and 0.1 M GuNCS.
-
Note: Due to the higher viscosity of the ionic liquid compared to acetonitrile, gentle heating and stirring may be required to fully dissolve the components. Ensure the mixture is homogeneous.
-
Part C: Cell Assembly and Characterization
-
Counter Electrode Preparation:
-
Drill a small filling hole in a platinized FTO glass substrate.
-
Clean the platinized FTO using the same procedure as for the photoanode substrate.
-
-
Assembly:
-
Place a thermoplastic sealant frame around the active area of the dye-sensitized photoanode.
-
Position the counter electrode on top, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120°C with gentle pressure to seal the cell.
-
-
Electrolyte Injection:
-
Introduce the prepared [Et3S][TFSI]-based electrolyte into the cell through the pre-drilled hole using a vacuum back-filling technique. This is crucial for viscous electrolytes to ensure complete pore filling.
-
Seal the filling hole with a small piece of sealant and a coverslip.
-
-
Photovoltaic Characterization:
-
J-V Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to measure the current-voltage characteristics of the cell. Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to investigate the charge transfer resistances at the various interfaces within the cell.
-
Concluding Remarks and Future Outlook
This compound ([Et3S][TFSI]) represents a promising, albeit less explored, class of ionic liquids for DSSC electrolytes. Its favorable properties, such as potentially lower viscosity and good ionic conductivity compared to some other ILs, warrant further investigation. The primary challenge remains in optimizing the electrolyte composition and the overall cell architecture to mitigate the mass transport limitations inherent to viscous media.
Future research should focus on:
-
Systematic studies to determine the optimal concentration of the redox couple and additives in [Et3S][TFSI].
-
Blending [Et3S][TFSI] with lower viscosity co-solvents or other ionic liquids to create eutectic mixtures with improved transport properties.
-
Long-term stability testing of [Et3S][TFSI]-based DSSCs under various stress conditions (thermal cycling, prolonged light soaking) to validate their durability.
By addressing these areas, the full potential of sulfonium-based ionic liquids like [Et3S][TFSI] in advancing the commercial viability of dye-sensitized solar cells can be realized.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 3. Thermophysical properties of sulfonium- and ammonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. mrs-j.org [mrs-j.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Triethylsulfonium bis(trifluoromethylsulfonyl)imide in Suppressing Lithium Dendrite Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advancement of high-energy-density lithium metal batteries is critically hindered by the formation of lithium dendrites, which pose significant safety risks and lead to rapid cell degradation. This document provides a comprehensive technical guide on the application of Triethylsulfonium bis(trifluoromethylsulfonyl)imide, [S₂₂₂][TFSI], as a functional electrolyte additive to mitigate lithium dendrite growth. We will delve into the proposed mechanisms of action, detailed experimental protocols for electrolyte preparation and cell assembly, and advanced characterization techniques to validate the efficacy of this approach. The information presented herein is synthesized from current scientific literature and is intended to provide researchers with the foundational knowledge and practical guidance to leverage [S₂₂₂][TFSI] in the development of safer and more reliable lithium metal batteries.
Introduction: The Challenge of Lithium Dendrite Formation
Lithium metal is a highly sought-after anode material for next-generation batteries due to its exceptionally high theoretical specific capacity (3860 mAh g⁻¹) and low electrochemical potential (-3.04 V vs. the standard hydrogen electrode).[1] However, during repeated charging and discharging cycles, lithium ions deposit unevenly on the anode surface, leading to the formation of needle-like structures known as dendrites.[2] These dendrites can grow across the separator, causing internal short circuits, thermal runaway, and potentially catastrophic cell failure. The formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium metal anode is paramount to suppressing dendrite growth and ensuring the safe and efficient operation of the battery.[1][3]
This compound [S₂₂₂][TFSI]: A Promising Electrolyte Additive
[S₂₂₂][TFSI] is a room-temperature ionic liquid (IL) characterized by a low melting point, low viscosity, and good thermal stability.[3] These properties make it an attractive candidate for use as an electrolyte component in lithium batteries. When used as an additive in conventional liquid electrolytes, [S₂₂₂][TFSI] is proposed to play a multifaceted role in stabilizing the lithium metal anode.
Physicochemical Properties of [S₂₂₂][TFSI]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅F₆NO₄S₃ | [4] |
| Molecular Weight | 399.4 g/mol | [4] |
| Melting Point | -35.5 °C | [5] |
| Ionic Conductivity | ~6.0 mS/cm | [5] |
Proposed Mechanism of Dendrite Suppression
The efficacy of [S₂₂₂][TFSI] in preventing lithium dendrite formation is believed to stem from its contribution to the formation of a robust and ionically conductive Solid Electrolyte Interphase (SEI). This process is a result of the electrochemical decomposition of both the cation and the anion of the ionic liquid at the highly reductive potential of the lithium metal anode.
Role of the bis(trifluoromethylsulfonyl)imide (TFSI⁻) Anion
Upon initial contact with the lithium metal anode, the TFSI⁻ anion undergoes reductive decomposition. Computational and experimental studies on TFSI-based electrolytes have shown that this decomposition leads to the formation of a variety of inorganic species.[6]
-
Key Decomposition Products:
-
Lithium Fluoride (LiF)
-
Lithium Sulfide (Li₂S)
-
Lithium Nitride (Li₃N)
-
Lithium oxide (Li₂O)
-
The presence of these inorganic components, particularly LiF, is crucial for creating a dense and mechanically robust SEI layer that can physically suppress the growth of lithium dendrites.
Hypothesized Role of the Triethylsulfonium (S₂₂₂⁺) Cation
While the decomposition of the TFSI⁻ anion is relatively well-understood, the specific role of the triethylsulfonium cation in SEI formation is an area of ongoing research. Based on computational studies of sulfonium-based ILs, the following mechanism is proposed:
-
Preferential Adsorption: The positively charged S₂₂₂⁺ cations are drawn to the negatively charged surface of the lithium anode during charging.
-
Electrochemical Reduction: At the low potential of lithium deposition, the triethylsulfonium cation is reduced. This reduction likely involves the cleavage of the carbon-sulfur bonds.
-
Formation of Organic and Inorganic SEI Components: The decomposition of the S₂₂₂⁺ cation is hypothesized to contribute organic and organosulfur species to the SEI. These components can enhance the flexibility and ionic conductivity of the SEI layer, complementing the mechanical strength provided by the inorganic components from the TFSI⁻ decomposition.
The synergistic effect of the decomposition products from both the cation and the anion leads to the formation of a stable, uniform, and ionically conductive SEI that promotes even lithium deposition and effectively suppresses dendrite growth.
Diagram of the Proposed SEI Formation Mechanism
Caption: Proposed mechanism of SEI formation with [S₂₂₂][TFSI] additive.
Experimental Protocols
The following protocols provide a starting point for researchers investigating the effects of [S₂₂₂][TFSI] as an electrolyte additive. All procedures involving lithium metal and electrolytes should be performed in an argon-filled glovebox with water and oxygen levels below 0.5 ppm.
Electrolyte Preparation
Materials:
-
This compound ([S₂₂₂][TFSI]), battery grade (≥99.9%)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade (≥99.9%)
-
1,3-Dioxolane (DOL), anhydrous (≤50 ppm H₂O)
-
1,2-Dimethoxyethane (DME), anhydrous (≤50 ppm H₂O)
-
Lithium nitrate (LiNO₃), anhydrous (≥99.9%)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Baseline Electrolyte Preparation:
-
Prepare a 1 M LiTFSI solution in a 1:1 (v/v) mixture of DOL and DME. This will serve as the baseline electrolyte.
-
Add LiNO₃ to the baseline electrolyte to a final concentration of 1% (w/v). This is a common additive used to improve the stability of the lithium metal anode.
-
-
[S₂₂₂][TFSI] Additive Electrolyte Preparation:
-
To the baseline electrolyte (containing LiNO₃), add [S₂₂₂][TFSI] to the desired concentration. A typical starting concentration range to explore is 0.05 M to 0.2 M.
-
Stir the solution at room temperature for at least 12 hours to ensure complete dissolution and homogeneity.
-
Coin Cell Assembly (CR2032)
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Lithium metal foil (anode)
-
Copper foil (working electrode for plating/stripping tests)
-
Lithium iron phosphate (LFP) or other desired cathode material
-
Celgard separator
-
Prepared electrolytes
-
Coin cell crimper
Procedure:
-
Place the negative casing on the crimper die.
-
Place a lithium metal disc (anode) in the center of the casing.
-
Add a few drops of the prepared electrolyte to wet the anode surface.
-
Place a separator on top of the anode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Place the cathode disc on top of the separator.
-
Add a spacer and then a spring.
-
Place the positive casing on top of the assembly.
-
Crimp the coin cell using the coin cell crimper to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes.
Experimental Workflow for Cell Assembly and Testing
Caption: A typical workflow for preparing and evaluating [S₂₂₂][TFSI] as an electrolyte additive.
Characterization and Validation
A multi-faceted approach is necessary to thoroughly evaluate the impact of [S₂₂₂][TFSI] on lithium anode stability.
Electrochemical Performance
-
Galvanostatic Cycling of Li||Cu Cells: This test is crucial for determining the Coulombic efficiency (CE) of lithium plating and stripping. A high and stable CE over many cycles indicates effective suppression of side reactions and dendrite formation.
-
Galvanostatic Cycling of Symmetric Li||Li Cells: This configuration allows for the study of the long-term stability of the SEI and the voltage polarization during cycling. A stable and low voltage hysteresis is indicative of a stable interface.
-
Full Cell Cycling (e.g., Li||LFP): Testing in a full cell configuration demonstrates the practical applicability of the electrolyte additive and its compatibility with a cathode material. Key metrics include capacity retention and rate capability.
SEI Characterization (Post-Mortem Analysis)
After cycling, the cells should be carefully disassembled in a glovebox for post-mortem analysis of the lithium anode surface.
-
Scanning Electron Microscopy (SEM): SEM imaging provides direct visualization of the surface morphology of the deposited lithium. A smooth and dense deposition is desired, while the presence of dendritic or mossy structures indicates poor performance.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to identify the chemical composition of the SEI layer. By analyzing the core level spectra of elements such as C, O, F, S, and N, the decomposition products of the electrolyte and the additive can be identified.[7]
-
In-situ Atomic Force Microscopy (AFM): In-situ AFM allows for the real-time observation of the SEI formation and the initial stages of lithium deposition on a model substrate.[6][8] This technique can provide valuable insights into the evolution of the SEI's morphology and mechanical properties.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound shows significant promise as an electrolyte additive for stabilizing the lithium metal anode in high-energy-density batteries. Its proposed mechanism of action involves the formation of a robust and ionically conductive SEI through the synergistic decomposition of both its cation and anion. The protocols and characterization techniques outlined in this document provide a solid framework for researchers to investigate and optimize the use of [S₂₂₂][TFSI] for the suppression of lithium dendrites. Further research, particularly focused on elucidating the precise reductive decomposition pathway of the triethylsulfonium cation, will be crucial for the rational design of next-generation electrolytes for safe and long-lasting lithium metal batteries.
References
- Sugizaki, T., et al. (2023). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries.
- In situ electrochemical AFM has been employed to monitor the formation process of SEI under different electrolyte systems (with/without electrolyte additives), contributing to analyzing the effect of electrolyte additives on the micro- structure of the SEI layer.
- Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations.
- Triethylsulfonium bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3 | CID 16211135. PubChem.
- This compound for electrochemistry, = 95.0 qNMR 321746-49-0. Sigma-Aldrich.
- SAFETY D
- 321746-49-0, this compound Formula. ECHEMI.
- Engineering and characterization of interphases for Lithium metal anode.
- Silicon Solid Electrolyte Interphase (SEI) of Lithium Ion Battery Characterized by Microscopy and Spectroscopy.
- Safety Data Sheet: Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide. proionic. (2023-10-13).
- Ionic Liquid Electrolyte Composed of Triethylsulfonium and Lithium Cations with a Bis(fluorosulfonyl)imide Anion for LTO– and Graphite–NMC Batteries.
- A Brief Review on Solid Electrolyte Interphase Composition Characterization Technology for Lithium Metal Batteries: Challenges and Perspectives.
- SEI composition obtained by XPS measurement Li 1s, C 1s, O 1s, and F 1s spectra of SEI on Li metal at different sputtering times (0 min and 2 min) in the a LiFSI-10DME, b LiFSI-1.4DME and c LiFSI-0.7DME electrolytes.
- Unveiling the mechanisms of lithium dendrite suppression by a c
- Electrochemical degradation of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide for lithium battery applications. New Journal of Chemistry (RSC Publishing).
- Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review.
- IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. YouTube. (2022-09-28).
- This compound. Chem-Impex.
- Triethyl sulfonium bis(trifluoromethylsulfonyl)
- Ionic liquids and their derivatives for lithium batteries: role, design str
- An Ionic Liquid Electrolyte Additive for High-Performance Lithium–Sulfur B
- Stabilizing lithium metal using ionic liquids for long-lived b
- In Situ Studies of Solid Electrolyte Interphase (SEI)
- This compound, 98% 5 g | Buy Online.
- In situ study of solid electrolyte interphase (SEI) formation.
- Recent Advances in Dendrite Suppression Strategies for Solid-State Lithium Batteries: From Interface Engineering to Material Innov
- Insight into the solid electrolyte interphase (SEI) formation in bis(fluorosulfonyl)imide. OSTI.GOV.
- Ionic Liquids: Potential Electrolytes for Lithium-Ion Batteries.
- Lithium Dendrite Suppression and Safety. (2025-10-23).
- Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.
- Morphology Control and Suppression of Lithium Dendrite Growth in Solid-State Electrolytes Based on Phase-Field Simul
- Optimization of Lithium Metal Anode Performance: Investigating the Interfacial Dynamics and Reductive Mechanism of Asymmetric Sulfonylimide Salts. MDPI.
- Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes. RSC Publishing.
- Ionic liquids for high performance lithium metal batteries.
- 1‐Ethyl‐3‐Methyl‐Imidazolium Bis (Trifluoromethane‐ sulfonyl) Imide as an Electrolyte Additive in LiFePO4‐ Based Batteries for Suppressing Aluminum Corrosion. Sci-Hub.
- Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion B
- Computational understanding of Li-ion batteries.
- In Situ Atomic Force Microscopy Study of Initial Solid Electrolyte Interphase Formation on Silicon Electrodes for Li-Ion B
- In-situ & real time study of SEI formation on anode in a Lithium b
- Lithium bis(trifluoromethanesulfonyl)imide. Wikipedia.
- Beyond the Hype: Decoding Bis(fluorosulfonyl)imide Chemistry in Advanced Lithium‐Sulfur Batteries.
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Application Notes & Protocols: Sulfonium-Based Ionic Liquids as Advanced Corrosion Inhibitors
Abstract
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The development of effective and environmentally benign corrosion inhibitors is therefore a paramount objective. Ionic liquids (ILs), particularly those based on sulfonium cations, have emerged as a highly promising class of corrosion inhibitors due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable structures. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of sulfonium ionic liquids in corrosion inhibition. It covers the fundamental mechanisms, detailed experimental protocols for evaluation, data interpretation, and a prospective outlook on this advanced materials science field.
Introduction: The Sulfonium Ionic Liquid Advantage in Corrosion Science
Traditional corrosion inhibitors often suffer from limitations such as environmental toxicity and limited efficacy under harsh conditions. Ionic liquids (ILs) represent a paradigm shift, offering a "designer" approach to corrosion inhibition. By carefully selecting the cation and anion, their properties can be tailored for specific applications.
Sulfonium-based ILs, in particular, have demonstrated exceptional performance. The positively charged sulfur atom in the sulfonium cation acts as a potent adsorption center, facilitating a strong interaction with the negatively charged metal surface in a corrosive medium. This, combined with the presence of long alkyl chains and specific anions, leads to the formation of a dense, stable, and hydrophobic protective film. This film acts as a physical barrier, effectively isolating the metal from aggressive species like chloride (Cl⁻) and sulfate (SO₄²⁻) ions. Studies have reported inhibition efficiencies (IE) for sulfonium ILs ranging from 84% to as high as 98% in various acidic media.[1][2][3]
Key advantages of sulfonium ILs include:
-
Strong Adsorption: The sulfonium cation provides a strong anchor to the metal surface.
-
Hydrophobic Barrier Formation: Attached alkyl chains create a water-repellent layer.
-
Tunable Structure: The chemical structure of both the cation and anion can be modified to enhance performance for specific metals and environments.
-
Environmental Profile: Many ILs are considered "green" alternatives to volatile organic inhibitors due to their low vapor pressure.[4][5]
The Mechanism of Corrosion Inhibition
The efficacy of sulfonium ILs as corrosion inhibitors is rooted in their ability to adsorb onto the metal surface, displacing water molecules and aggressive ions. This adsorption process is a complex interplay of physical and chemical interactions.
-
Physisorption: This involves electrostatic interactions between the charged sulfonium cation and the charged metal surface, as well as van der Waals forces between the alkyl chains of the IL and the surface.
-
Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the IL to the vacant d-orbitals of the metal atoms. The sulfur atom in the sulfonium cation and associated anions (like iodide) can readily donate electrons, forming a coordinate-type bond with the metal.[1][6][7][8]
The Gibbs free energy of adsorption (ΔG°ads) is a key parameter used to differentiate between these mechanisms. A value of ΔG°ads around -20 kJ/mol or less positive is indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on sulfonium ILs often report ΔG°ads values that indicate a mixed-mode adsorption, combining both physisorption and chemisorption.[1][2][6][7][8] For instance, decyl(dimethyl)sulfonium iodide showed a ΔG°ads of -34.89 kJ/mol, indicating a combined mechanism.[1][2][6][7][8]
The inhibition is typically of a mixed-type , meaning the IL molecules affect both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, albeit often with a preference for one.[1][6][7][8] This is observed in electrochemical tests where both anodic and cathodic currents are reduced in the presence of the inhibitor.
Visualizing the Inhibition Mechanism
The following diagram illustrates the adsorption of sulfonium ionic liquid molecules on a metal surface, forming a protective barrier against corrosive species.
Caption: Mechanism of sulfonium IL adsorption on a metal surface.
Experimental Evaluation of Sulfonium IL Inhibitors: Protocols
A multi-faceted approach is essential for the robust evaluation of a new corrosion inhibitor. This typically involves a combination of weight loss measurements, electrochemical techniques, and surface analysis.
General Workflow for Inhibitor Evaluation
The following workflow provides a systematic approach to testing and characterizing a sulfonium ionic liquid as a corrosion inhibitor.
Caption: General workflow for evaluating sulfonium IL corrosion inhibitors.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct, tangible measure of corrosion rate and inhibition efficiency.
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the sulfonium IL inhibitor.
Materials:
-
Metal coupons (e.g., mild steel, API 5L X52 steel) of known dimensions.[9]
-
Corrosive medium (e.g., 1 M H₂SO₄, 3.5% NaCl solution).
-
Sulfonium IL inhibitor.
-
Analytical balance (±0.1 mg precision).
-
Polishing papers (up to 1200 grit), acetone, ethanol, distilled water.
-
Thermostatic water bath.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, wash thoroughly with distilled water, degrease with acetone, rinse with ethanol, and dry in a warm air stream.
-
Initial Measurement: Accurately weigh each coupon (W₁) using an analytical balance.
-
Experimental Setup:
-
Blank: Immerse a set of prepared coupons in a known volume of the corrosive solution.
-
Inhibited: Immerse another set of coupons in the same corrosive solution containing various concentrations of the sulfonium IL (e.g., 50, 100, 150, 200 ppm).
-
-
Immersion: Place the beakers in a thermostatic water bath at a controlled temperature (e.g., 298 K) for a specified duration (e.g., 6, 12, or 24 hours).
-
Final Measurement: After the immersion period, retrieve the coupons. Carefully remove the corrosion products (e.g., using a cleaning solution like Clarke's solution for steel), wash with distilled water and ethanol, dry, and re-weigh (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Causality: The weight loss directly corresponds to the amount of metal that has dissolved. A lower weight loss in the presence of the IL indicates a reduced corrosion rate, demonstrating the inhibitor's effectiveness. By testing a range of concentrations, the optimal inhibitor dosage can be determined.
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, containing the metal sample as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[10]
A. Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify the type of inhibition (anodic, cathodic, or mixed).
Procedure:
-
Stabilization: Immerse the three-electrode setup in the test solution (blank or inhibited) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Data Analysis: Plot the resulting potential (E) vs. log of the current density (log i). Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to their intersection point. The coordinates of this point give E_corr and i_corr.
-
Interpretation:
-
A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.
-
If the E_corr value shifts significantly (>85 mV) towards more positive (anodic) or negative (cathodic) potentials, the inhibitor is classified as anodic or cathodic, respectively. A smaller shift suggests a mixed-type inhibitor.[1][6] Sulfonium ILs often act as mixed-type inhibitors.[1][6]
-
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film at the metal-solution interface and to determine the charge transfer resistance (R_ct).
Procedure:
-
Stabilization: As with PDP, allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary impedance (-Z") versus the real impedance (Z'). The plot is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion protection.
-
Bode Plot: Plot the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency. A higher |Z| value at low frequencies and a broader phase angle peak indicate better inhibitor performance.
-
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (EEC) model to quantify parameters like R_ct, solution resistance (R_s), and double-layer capacitance (C_dl).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Causality: PDP directly measures the rate of the corrosion reactions (anodic and cathodic). EIS probes the interface; a high charge transfer resistance (R_ct) signifies that the protective film formed by the sulfonium IL is effectively impeding the flow of charge (i.e., the corrosion process).[1][6]
Protocol 3: Surface Analysis
Surface analysis techniques provide visual and compositional evidence of the protective film formed by the inhibitor. These are typically performed on coupons after immersion tests.
A. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
-
Objective: To visualize the surface morphology and determine the elemental composition of the surface.
-
Procedure: After immersion, the coupons are dried and mounted for analysis.
-
Interpretation: SEM images of a coupon from the blank solution will typically show a rough, pitted, and damaged surface. In contrast, a well-inhibited surface will appear much smoother, indicating that the sulfonium IL has protected the metal from attack.[11] EDX analysis can confirm the presence of key elements from the inhibitor molecule (like Sulfur) on the metal surface, providing direct evidence of adsorption.
B. Atomic Force Microscopy (AFM)
-
Objective: To provide a three-dimensional topographic map of the surface at high resolution.
-
Procedure: Similar to SEM, coupons are analyzed post-immersion.
-
Interpretation: AFM provides quantitative data on surface roughness. A significant reduction in the average surface roughness for the inhibited sample compared to the blank confirms the formation of a smooth, protective film.[9]
C. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the chemical composition and bonding states of the elements within the top few nanometers of the surface.
-
Procedure: High-vacuum analysis of the coupon surface.
-
Interpretation: XPS is a powerful tool for confirming chemisorption. It can detect shifts in the binding energies of elements like Fe, O, and S, which can indicate the formation of coordinate bonds between the sulfonium IL and the metal surface.[12][13]
Data Presentation & Interpretation
Summarizing quantitative data in tables is crucial for comparing the performance of different inhibitor concentrations or different sulfonium IL structures.
Table 1: Example Data Summary for a Sulfonium IL on Mild Steel in 1 M H₂SO₄
| Inhibitor Conc. (ppm) | Weight Loss IE (%) | PDP Data (i_corr, µA/cm²) | PDP IE (%) | EIS Data (R_ct, Ω·cm²) | EIS IE (%) |
| 0 (Blank) | - | 1150 | - | 45 | - |
| 50 | 75.2 | 280 | 75.7 | 190 | 76.3 |
| 100 | 88.9 | 125 | 89.1 | 420 | 89.3 |
| 150 | 93.1 | 78 | 93.2 | 680 | 93.4 |
| 200 | 93.5 | 75 | 93.5 | 710 | 93.7 |
Note: Data is illustrative, based on typical trends reported in the literature.[1][2]
Analysis: The data clearly shows a dose-dependent increase in inhibition efficiency, which plateaus at higher concentrations. The strong correlation between the IE values obtained from three different methods (Weight Loss, PDP, and EIS) provides a high degree of confidence in the results.
Quantum Chemical Calculations
Theoretical studies using Density Functional Theory (DFT) are increasingly used to complement experimental work.[14] These calculations can predict the reactivity and adsorption behavior of inhibitor molecules. Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. A higher E_HOMO value suggests a greater tendency for electron donation and stronger adsorption on the metal surface.[1][7]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule.
Quantum chemical calculations have shown that for sulfonium ILs, the iodide anion often possesses the highest E_HOMO, indicating it plays a crucial role in adsorbing to anodic sites on the metal surface.[1][2][7][8]
Conclusion and Future Outlook
Sulfonium-based ionic liquids stand out as highly effective and versatile corrosion inhibitors. Their performance is attributed to a mixed physisorption-chemisorption mechanism, leading to the formation of a stable and hydrophobic protective film on the metal surface. The protocols outlined in this guide provide a comprehensive framework for their systematic evaluation, from initial screening using weight loss to in-depth mechanistic studies with electrochemical and surface analysis techniques.
Future research will likely focus on the synthesis of novel, task-specific sulfonium ILs with enhanced "green" characteristics, improved performance in extreme environments (high temperature, high pressure), and synergistic effects when combined with other inhibitor types. The continued integration of experimental work with quantum chemical calculations will further accelerate the rational design of the next generation of advanced corrosion inhibitors.
References
- Ramgopal, K., & Ramaswamy, A. (n.d.). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9–18.
-
Díaz-Jiménez, V., Arellanes-Lozada, P., Mul-García, M. D. P., Casales-Marcial, J., Cruz-Borbolla, J., Alvarado-Sánchez, F., & Verpoort, F. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. ACS Omega, 7(47), 42975–42993. Available from: [Link]
- Díaz-Jiménez, V., Arellanes-Lozada, P., Mul-García, M. D. P., Casales-Marcial, J., Cruz-Borbolla, J., Alvarado-Sánchez, F., & Verpoort, F. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. ACS Omega.
- (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF.
- (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium | ACS Omega.
-
Díaz-Jiménez, V., Arellanes-Lozada, P., Mul-García, M. D. P., Casales-Marcial, J., Cruz-Borbolla, J., Alvarado-Sánchez, F., & Verpoort, F. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. ACS Omega, 7(47), 42975–42993. Available from: [Link]
- (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium | CORROSION.
- (n.d.). (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment - ResearchGate.
-
Abbas, M. A., Ismail, A. S., Zakaria, K., El-Shamy, A. M., & El-Abedin, S. (2022). Adsorption, thermodynamic, and quantum chemical investigations of an ionic liquid that inhibits corrosion of carbon steel in chloride solutions. Scientific Reports, 12(1), 7291. Available from: [Link]
-
Davies, P. R., & Bartley, B. (1995). Surface analysis of corrosion inhibitor films by XPS and ToFSIMS | Semantic Scholar. Available from: [Link]
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Díaz-Jiménez, V., Arellanes-Lozada, P., & Mul-García, M. P. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different - Semantic Scholar. Available from: [Link]
- (n.d.). Experimental and Quantum Chemical Studies of Some Bis(trifluoromethyl-sulfonyl) Imide Imidazolium-Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution | Request PDF - ResearchGate.
- (n.d.). Sulfonium-based ionic liquid as an anticorrosive agent for thermal desalination units | Request PDF - ResearchGate.
- (n.d.). (PDF) Corrosion Inhibition Performance of an Ionic Liquid for Carbon Steel in chloride Solutions: Adsorption, Thermodynamic, and Quantum Chemical Investigations - ResearchGate.
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Al-Shahrani, S. S., Al-Ghamdi, T. A., Al-Amri, A. H., Muthukumar, P., & El-Gendy, A. A. (2024). Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. Molecules, 29(3), 666. Available from: [Link]
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Lentz, D., & Vitz, J. (2014). Ferrocenyl-sulfonium ionic liquids – synthesis, characterization and electrochemistry. Dalton Transactions, 43(35), 13136–13142. Available from: [Link]
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Zhang, Z., Xu, B., Liu, Y., Yang, W., & Chen, Y. (2024). Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species. Materials, 17(10), 2200. Available from: [Link]
- (n.d.). (PDF) Effect of ionic liquid as corrosion inhibitor for 6061 aluminium alloy-(electrochemical and quantum chemical approaches) - ResearchGate.
- (n.d.). Ionic liquids as corrosion inhibitor: From research and development to commercialization | Request PDF - ResearchGate.
- (n.d.). Synthesis and characterization of novel ionic liquids based on imidazolium for acid corrosion inhibition of aluminum: Experimental, spectral, and computational study | Request PDF - ResearchGate.
-
(n.d.). Ionic Liquids as Green Corrosion Inhibitors for Industrial Metals and Alloys - SciSpace. Available from: [Link]
-
Díaz-Jiménez, V., Arellanes-Lozada, P., & Mul-García, M. P. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. ACS Omega. Available from: [Link]
-
G, L., S, L., H, W., Y, Z., & W, L. (2022). Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. Bio-protocol, 12(24). Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Triethylsulfonium bis(trifluoromethylsulfonyl)imide for Electrochemical Applications
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([Et₃S][TFSI]). This guide is designed to provide in-depth technical assistance for the purification of this ionic liquid, a critical step for ensuring reliable and reproducible results in high-performance electrochemical applications such as supercapacitors and batteries.[1][2][3]
This document is structured to offer both quick answers through our Frequently Asked Questions (FAQs) and detailed, step-by-step solutions to common problems in our Troubleshooting Guides.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is the purity of [Et₃S][TFSI] so critical for electrochemical applications?
-
What are the most common impurities found in commercial [Et₃S][TFSI]?
-
What are the recommended methods for purifying [Et₃S][TFSI]?
-
How can I verify the purity of my [Et₃S][TFSI] after purification?
-
-
Troubleshooting Guides
-
Problem: My [Et₃S][TFSI] is discolored (yellow or brown).
-
Problem: The water content in my [Et₃S][TFSI] remains high after drying.
-
Problem: My purified [Et₃S][TFSI] shows poor electrochemical performance (e.g., narrow electrochemical window, low conductivity).
-
-
Experimental Protocols
-
Protocol 1: Activated Carbon Treatment for Color and Organic Impurity Removal
-
Protocol 2: High-Vacuum Drying for Water Removal
-
-
References
Frequently Asked Questions (FAQs)
Why is the purity of [Et₃S][TFSI] so critical for electrochemical applications?
The performance of electrochemical devices is exquisitely sensitive to the purity of the electrolyte. Impurities in [Et₃S][TFSI] can lead to a cascade of detrimental effects:
-
Narrowed Electrochemical Window: Impurities can be more easily oxidized or reduced than the ionic liquid itself, leading to a smaller potential window of stable operation.[4][5] This is particularly problematic for high-energy-density devices.
-
Reduced Ionic Conductivity: Water and other impurities can increase the viscosity of the ionic liquid, which in turn hinders ion mobility and lowers conductivity.[6][7]
-
Side Reactions and Electrode Degradation: Protic impurities like water can react with electrode materials, leading to the formation of passivating layers and a decrease in capacitance and cycle life.
-
Irreproducible Results: The type and concentration of impurities can vary between batches of ionic liquids, leading to inconsistent experimental outcomes.
What are the most common impurities found in commercial [Et₃S][TFSI]?
Even high-grade commercial [Et₃S][TFSI] can contain impurities that are detrimental to electrochemical performance. The most common culprits include:
-
Water: Due to the hygroscopic nature of many ionic liquids, water is a ubiquitous impurity.[8][9]
-
Halide Ions (Cl⁻, Br⁻): These are often residuals from the synthesis process and can lead to corrosion of metallic components in electrochemical cells.
-
Organic Solvents: Residual solvents from the synthesis and purification steps (e.g., acetone, ethyl acetate) can be present.
-
Color-Causing Impurities: These are often degradation products or trace organic impurities that can impact long-term stability.
What are the recommended methods for purifying [Et₃S][TFSI]?
A multi-step approach is often necessary to achieve the high purity required for demanding electrochemical applications. The recommended methods include:
-
Activated Carbon Treatment: This is an effective method for removing colored impurities and other organic contaminants.[10][11][12]
-
High-Vacuum Drying: To remove residual water, drying under high vacuum at an elevated temperature is crucial.[8][13]
-
Use of Molecular Sieves: As an alternative or supplementary method to vacuum drying, molecular sieves can be used to scavenge water.[8][9]
How can I verify the purity of my [Et₃S][TFSI] after purification?
Several analytical techniques can be employed to assess the purity of your [Et₃S][TFSI]:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content. Commercial grades for electrochemical applications often specify a water content of ≤200 ppm.[1]
-
¹H and ¹⁹F NMR Spectroscopy: NMR can be used to confirm the structure of the ionic liquid and to detect the presence of organic impurities.
-
Ion Chromatography: This technique is ideal for quantifying halide and other anionic impurities.
-
UV-Vis Spectroscopy: A UV-Vis spectrum can be used to assess the removal of colored impurities. A purified ionic liquid should be colorless and have minimal absorbance in the visible region.
-
Electrochemical Characterization: Cyclic voltammetry can be used to determine the electrochemical window of the purified ionic liquid. A wider window is indicative of higher purity.
Troubleshooting Guides
Problem: My [Et₃S][TFSI] is discolored (yellow or brown).
Cause: Discoloration is typically due to the presence of organic impurities or degradation products. These can interfere with electrochemical measurements and indicate a lower purity grade.
Solution:
-
Assess the Severity: A pale yellow color might be acceptable for some applications, but a darker yellow or brown hue warrants purification.
-
Perform an Activated Carbon Treatment: This is a highly effective method for removing color-causing impurities.
-
Rationale: Activated carbon has a high surface area and can adsorb a wide range of organic molecules.
-
Action: Follow the detailed steps in Protocol 1: Activated Carbon Treatment for Color and Organic Impurity Removal .
-
-
Filter Thoroughly: After treatment, it is crucial to remove all activated carbon particles.
-
Rationale: Residual carbon particles can be electrochemically active and interfere with your experiments.
-
Action: Use a syringe filter (0.2 µm PTFE) for complete removal.
-
-
Verify Purity: After treatment, the ionic liquid should be colorless. Confirm the removal of impurities using UV-Vis spectroscopy.
Problem: The water content in my [Et₃S][TFSI] remains high after drying.
Cause: Water is a persistent impurity in ionic liquids due to their hygroscopic nature. Insufficient drying time, temperature, or vacuum level can lead to residual moisture.
Solution:
-
Quantify the Water Content: Use Karl Fischer titration to get an accurate measurement of the water content.
-
Optimize Your Drying Procedure:
-
Consider Using Molecular Sieves:
-
Rationale: Molecular sieves can be used to trap water molecules. However, they can also adsorb the ionic liquid, leading to product loss.[14]
-
Action: If vacuum drying is insufficient, add freshly activated 3Å molecular sieves to the ionic liquid and stir for 24-48 hours under an inert atmosphere.
-
-
Handle and Store Under Inert Atmosphere:
-
Rationale: Purified, dry ionic liquid will readily reabsorb moisture from the air.
-
Action: Handle and store the purified [Et₃S][TFSI] in a glovebox or a desiccator filled with a suitable drying agent.
-
Problem: My purified [Et₃S][TFSI] shows poor electrochemical performance (e.g., narrow electrochemical window, low conductivity).
Cause: This is a strong indication that impurities are still present in your ionic liquid. The specific impurity will dictate the nature of the electrochemical interference.
Solution:
-
Systematically Identify the Impurity:
-
Action:
-
Use Karl Fischer titration to check for water.
-
Use ion chromatography to check for halide contamination.
-
Use ¹H NMR to check for organic solvent residues.
-
-
-
Implement a Targeted Purification Strategy:
-
If water is present: Repeat the high-vacuum drying procedure (Protocol 2 ).
-
If halide ions are present: This is more challenging to remove. Consider purchasing a higher purity grade of the ionic liquid.
-
If organic impurities are present: Perform an activated carbon treatment (Protocol 1 ).
-
-
Re-evaluate Your Purification Workflow:
-
Rationale: Contamination can be introduced during the purification process itself.
-
Action: Ensure all glassware is scrupulously clean and dry. Use high-purity solvents for any washing steps.
-
Below is a diagram illustrating the troubleshooting workflow:
Caption: General purification workflow for [Et₃S][TFSI].
References
- Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022-01-04).
- Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment - UTPedia.
- Gas Drying Using Supported Ionic Liquids.
- Drying methods for [Emim]+ based ionic liquid electrospray propellants | AIAA SciTech Forum. (2021-12-29).
- Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC - NIH.
- CN111675678A - A kind of deep drying water removal method for ionic liquid - Google P
- (PDF)
- (PDF)
- Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems - MDPI.
- Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activ
- Triethylsulfonium bis(trifluoromethanesulfonyl)imide | C8H15F6NO4S3 | CID 16211135.
- This compound for electrochemistry, = 95.0 qNMR 321746-49-0 - Sigma-Aldrich.
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH.
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - Frontiers.
- This compound for electrochemistry, = 95.0 qNMR 321746-49-0 - Sigma-Aldrich.
- This compound, 98% 5 g | Buy Online.
- This compound, 98% - Fisher Scientific.
- TRIETHYLSULFONIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE - gsrs.
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PubMed. (2022-06-17).
- Cas 82113-65-3,TRIFLUOROMETHANESULFONIMIDE - LookChem.
- Safety D
- This compound for electrochemistry, = 95.0 qNMR 321746-49-0 - Sigma-Aldrich.
- This compound | 321746-49-0 | Benchchem.
- Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors | The Journal of Physical Chemistry C - ACS Public
- Bis(trifluoromethylsulfonyl)imide - Sigma-Aldrich.
- Sulfonium Bis(trifluorosulfonimide)
- Ionic conductivities of triethylsulfonium bis(trifluoromethylsulfonyl)
- Triethyl sulfonium bis(trifluoromethylsulfonyl)
- Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central.
- Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors - ResearchG
- Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?
- Analysis of Bis(trifluoromethylsulfonyl)
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- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
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- 10. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
Technical Support Guide: Enhancing the Ionic Conductivity of [Et3S][TFSI] Electrolytes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for triethylsulfonium bis(trifluoromethylsulfonyl)imide, [Et3S][TFSI], electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising ionic liquid (IL) and wish to optimize its performance for their specific applications. As an IL, [Et3S][TFSI] stands out for its relatively high molar conductivity and degree of dissociation compared to many other room-temperature ionic liquids (RTILs)[1]. However, achieving maximum ionic conductivity often requires careful tuning of several experimental parameters.
This document provides a series of frequently asked questions (FAQs) for a foundational understanding, followed by in-depth troubleshooting guides for common experimental challenges. We will delve into the causality behind each recommendation, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when first working with [Et3S][TFSI].
Q1: What are the typical physicochemical properties of pure [Et3S][TFSI] and why is ionic conductivity critical?
A1: Pure [Et3S][TFSI] is a hydrophobic, room-temperature ionic liquid. Its key properties are summarized in the table below. Ionic conductivity is a measure of a material's ability to conduct electric current via the movement of ions. In applications like batteries, supercapacitors, or sensors, high ionic conductivity is crucial for efficient charge transport, leading to better power capabilities, faster charging rates, and overall higher performance[1][2].
| Property | Typical Value | Significance |
| Molar Conductivity | ~0.81 S cm² mol⁻¹ (at 298.15 K) | High relative to many other aliphatic cation-based ILs, indicating efficient ion movement[1]. |
| Ionic Conductivity (σ) | Varies with temperature and purity | Directly impacts the performance of electrochemical devices. |
| Viscosity (η) | High compared to conventional organic solvents | A primary limiting factor for ionic conductivity; lower viscosity generally leads to higher conductivity[3][4]. |
| Degree of Dissociation | High (0.67) | A high degree of free ions contributes positively to conductivity[1]. |
Q2: What are the primary factors that influence the ionic conductivity of [Et3S][TFSI]?
A2: The ionic conductivity of [Et3S][TFSI] is not a fixed value. It is highly dependent on three main factors:
-
Temperature: Higher temperatures decrease viscosity and increase ion mobility, thus increasing conductivity[5][6].
-
Presence of Co-solvents: The addition of low-viscosity organic solvents can dramatically reduce the overall viscosity of the electrolyte, leading to a significant increase in ionic conductivity[7][8][9].
-
Additives and Purity: The presence of other salts (e.g., lithium salts for battery applications) or impurities (water, halides from synthesis) can significantly alter the ion-ion interactions and viscosity, thereby affecting conductivity[10][11][12].
Q3: I've added LiTFSI to my [Et3S][TFSI] electrolyte for a lithium-ion battery application, and the conductivity dropped significantly. Is this expected?
A3: Yes, this is a well-documented and expected phenomenon. While adding a lithium salt is necessary to provide the charge-carrying Li⁺ ions, it typically increases the electrolyte's viscosity and reduces the overall ionic conductivity[13][14]. The small, charge-dense Li⁺ ions strongly coordinate with the TFSI⁻ anions, leading to the formation of larger ionic clusters and a restructuring of the liquid that impedes the free movement of all ions[10][11][15]. The key challenge, addressed in the troubleshooting section, is to find a formulation that provides sufficient Li⁺ transport without excessively compromising the bulk ionic conductivity.
Q4: How critical is the purity of [Et3S][TFSI] for achieving high conductivity?
A4: Purity is paramount. Impurities, particularly water and halide ions (e.g., Br⁻, Cl⁻) remaining from the synthesis process, can have a detrimental effect on both the ionic conductivity and the electrochemical stability of the electrolyte[12]. Water can alter the viscosity and ion interactions, while halide impurities can corrode electrode materials and interfere with the desired electrochemical reactions. Therefore, a rigorous purification protocol is essential for obtaining reliable and reproducible results[12][16].
Part 2: Troubleshooting Guide: Low Ionic Conductivity
This section provides detailed solutions to specific experimental problems related to achieving optimal ionic conductivity.
Issue 1: Measured conductivity is significantly lower than reported literature values for the pure IL.
-
Probable Cause: Contamination of the ionic liquid with residual reactants, water, or other impurities from synthesis.
-
Expert Analysis: The synthesis of [Et3S][TFSI] often involves a metathesis reaction from a halide precursor. Incomplete reaction or inadequate purification can leave behind halide salts, organic precursors, or water. These impurities disrupt the intended ionic environment and increase viscosity, thus lowering conductivity[12].
-
Solution: Rigorous Purification Protocol
Step-by-Step Methodology:
-
Water Removal: Dry the synthesized [Et3S][TFSI] under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 48 hours. The exact temperature should be kept well below the decomposition temperature of the IL. A thermogravimetric analyzer (TGA) can be used to determine the optimal drying temperature[1].
-
Removal of Organic Impurities: If organic impurities are suspected, wash the IL several times with a solvent in which the IL is immiscible but the impurities are soluble (e.g., diethyl ether or hexane for hydrophobic ILs like [Et3S][TFSI]). Perform these washes in a separatory funnel, followed by rigorous drying under vacuum as described in Step 1.
-
Removal of Ionic Impurities: For persistent ionic impurities, treatment with activated charcoal or basic alumina can be effective. Dissolve the IL in a suitable solvent (e.g., dichloromethane), add the sorbent material, stir for 24 hours, filter, and then remove the solvent and dry under high vacuum[12].
-
Purity Verification: The purity should be verified using techniques like NMR spectroscopy to check for residual precursors and Karl Fischer titration to quantify water content (<10-20 ppm is ideal for electrochemical applications).
-
Issue 2: The intrinsic conductivity of my pure or salt-doped electrolyte is too low for my high-rate application.
-
Probable Cause: The electrolyte's viscosity is the primary limiting factor for ion transport.
-
Expert Analysis: The relationship between conductivity (σ) and viscosity (η) is often inversely proportional, as described by the Walden rule. To enhance conductivity, the most effective strategy is to reduce the viscosity of the medium, allowing ions to move more freely. This can be achieved by increasing the temperature or by adding a low-viscosity co-solvent.
-
Solution A: Temperature Optimization
The mobility of ions in the electrolyte increases with temperature, leading to higher conductivity. This relationship typically follows the Vogel-Tamman-Fulcher (VTF) equation, which describes the transport properties of liquids at temperatures above their glass transition[17][18].
Experimental Protocol:
-
Use a temperature-controlled conductivity cell to measure the ionic conductivity of your electrolyte at various temperatures (e.g., in 10 °C increments from 25 °C to 80 °C).
-
Ensure the system has reached thermal equilibrium at each temperature point before taking a measurement.
-
Plot log(σ) vs. 1/T (Arrhenius plot) or fit the data to the VTF equation to characterize the temperature dependence. This will allow you to determine the optimal operating temperature that balances conductivity gains with the thermal stability of your overall device.
-
-
Solution B: Formulation with a Co-solvent
This is one of the most powerful methods to boost ionic conductivity. Adding a low-viscosity molecular solvent dilutes the ionic liquid, reducing the strong ion-ion interactions and significantly lowering the bulk viscosity[9][19].
Table of Common Co-solvents for TFSI-based Electrolytes:
Co-solvent Class Examples Effect on Conductivity Key Considerations Carbonates Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC) Significant improvement[7][8]. Standard in Li-ion batteries; good for salt dissociation. Ethers 1,2-Dimethoxyethane (DME), 1,3-Dioxolane (DOL) Excellent improvement due to very low viscosity[9][20]. May have a narrower electrochemical stability window. | Fluorinated | Methyl 3,3,3-trifluoropropanoate (MTFP), Fluoroethylene Carbonate (FEC) | Good improvement; can enhance stability at high voltages[13][21]. | Often used as additives or co-solvents for high-voltage applications. |
Step-by-Step Methodology for Co-solvent Formulation:
-
Selection: Choose a co-solvent based on the requirements of your application (e.g., electrochemical stability window, operating temperature). Ensure the co-solvent is of high purity (battery grade).
-
Preparation: In an inert atmosphere (e.g., an argon-filled glovebox), prepare a series of electrolyte mixtures with varying volume or weight ratios of [Et3S][TFSI] to the co-solvent (e.g., 3:1, 2:1, 1:1). If using a lithium salt, add it to the mixture and stir until fully dissolved.
-
Characterization:
-
Measure the ionic conductivity of each mixture using Electrochemical Impedance Spectroscopy (EIS).
-
Measure the dynamic viscosity of each mixture using a viscometer[1].
-
Evaluate the electrochemical stability window (ESW) using linear sweep voltammetry.
-
-
Optimization: Plot ionic conductivity and viscosity as a function of the co-solvent concentration to identify the optimal ratio that maximizes conductivity without excessively compromising other essential properties like thermal or electrochemical stability.
-
Visualization of Influencing Factors
The following diagram illustrates the key relationships between experimental variables and the resulting ionic conductivity of the [Et3S][TFSI] electrolyte.
Caption: Factors influencing the ionic conductivity of [Et3S][TFSI] electrolytes.
References
-
Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ionic conductivities of this compound. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ionic conductivities of triethylammonium bis(tri-fluorome-thylsulfonyl)imide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Relationship between ionic conductivity (κ⁻¹) and viscosity (η) for.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review. (2021). Preprints.org. Retrieved January 21, 2026, from [Link]
-
The effect of lithium salt doping on the nanostructure of ionic liquids. (2015). CORE. Retrieved January 21, 2026, from [Link]
-
The effect of lithium salt doping on the nanostructure of ionic liquids. (2015). Chalmers Research. Retrieved January 21, 2026, from [Link]
-
Impact of Co-Solvent and LiTFSI Concentration on Ionic Liquid-Based Electrolytes for Li-S Battery. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ionic liquid additive induces high conductivity products for superior Li/CF batteries. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Temperature dependence of the ionic conductivity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ionic conductivity and viscosity of blended electrolytes as function of.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Effect of Doping and Preparation Methods in Solid Electrolyte for Lithium Batteries. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. (2021). NIH. Retrieved January 21, 2026, from [Link]
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Determination of Viscosity, Ionic Conductivity, and Diffusion Coefficients in Some Binary Systems: Ionic Liquids + Molecular Solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The effect of lithium salt doping on the nanostructure of ionic liquids. (n.d.). ORKG Ask. Retrieved January 21, 2026, from [Link]
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What are the additives to improve electrolyte conductivity? (2020). Tycorun Energy. Retrieved January 21, 2026, from [Link]
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Carbonate Solvents and Ionic Liquid Mixtures as an Electrolyte to Improve Cell Safety in Sodium-Ion Batteries. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Effects of Li Salt and Additive Content on the Electrochemical Performance of [C4C1mim]-Based Ionic Liquid Electrolytes. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Bis(trifluoromethylsulfonyl)amide based “polymeric ionic liquids”: Synthesis, purification and peculiarities of structure–properties relationships. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The temperature dependence of the ionic conductivity for a neat.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. (2023). Diva-Portal.org. Retrieved January 21, 2026, from [Link]
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Temperature dependence of the electrical conductivity in EMIM-based ionic liquids: Evidence of Vogel–Tamman–Fulcher behavior. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Transitioning from Regular Electrolytes to Solvate Ionic Liquids to High-Concentration Electrolytes. (2024). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Ionic Interactions Control the Modulus and Mechanical Properties of Molecular Ionic Composite Electrolytes. (2021). US National Library of Medicine. Retrieved January 21, 2026, from [Link]
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Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. (2019). Rowan Digital Works. Retrieved January 21, 2026, from [Link]
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Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. (2022). Frontiers. Retrieved January 21, 2026, from [Link]
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Synthesis and Purification. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The temperature dependencies of the ionic conductivity in solid.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Temperature dependence of: (A) ionic conductivity and (B) the corresponding VTF fitting curves of the MP(70. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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About the Purification Route of Ionic Liquid Precursors. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Effect of doping of trivalent cations Ga3+, Sc3+, Y3+ in Li1.3Al0.3Ti1.7 (PO4)3 (LATP) system on Li+ ion conductivity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) Mixtures
Welcome to the technical support center for Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with high viscosity in their experimental mixtures containing this ionic liquid. Here, we will explore the underlying causes of viscosity issues and provide practical, evidence-based troubleshooting strategies.
Understanding Viscosity in [S₂₂₂][TFSI] Mixtures
This compound is recognized for its relatively low viscosity (39 cP at 20°C) and high conductivity, making it a valuable component in various applications, including as an electrolyte in energy storage and in drug formulations to enhance solubility.[1][2] However, when mixed with other substances, particularly large molecules or at high concentrations, the viscosity of the resulting solution can increase significantly, impeding handling, processing, and overall performance.
The viscosity of ionic liquids is primarily governed by the strength of the intermolecular forces between the constituent ions.[3] In the case of [S₂₂₂][TFSI], these are mainly Coulombic and van der Waals interactions. The symmetric aliphatic structure of the triethylsulfonium cation and the charge delocalization of the bis(trifluoromethylsulfonyl)imide anion contribute to its favorable viscosity profile.[2] However, the introduction of solutes can disrupt this balance, leading to increased flow resistance.
Troubleshooting Guide: High Viscosity Issues
This section provides a structured approach to diagnosing and resolving high viscosity in your [S₂₂₂][TFSI] mixtures.
Issue 1: Unexpectedly High Viscosity of the Pure Ionic Liquid
Question: I've just received a new batch of [S₂₂₂][TFSI] and its viscosity seems higher than expected. What could be the cause?
Answer: While [S₂₂₂][TFSI] has a relatively low viscosity for an ionic liquid, variations can occur due to impurities. The viscosity of ionic liquids is highly sensitive to contaminants, particularly water and residual solvents from synthesis.[4]
Troubleshooting Steps:
-
Verify Purity: If possible, check the certificate of analysis (CoA) for the batch. Key parameters to look for are water content and halide content.
-
Drying Procedure: Even if the stated purity is high, ionic liquids can be hygroscopic. Drying the [S₂₂₂][TFSI] under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours can remove absorbed water.
-
Contact Supplier: If the issue persists after drying, contact the supplier with the batch number to report the deviation.
Issue 2: High Viscosity After Mixing with a Solute
Question: My mixture of [S₂₂₂][TFSI] and an active pharmaceutical ingredient (API) is too viscous to handle. How can I reduce the viscosity?
Answer: The increase in viscosity upon addition of a solute is expected, especially with large molecules or those capable of strong intermolecular interactions. The primary strategies to counteract this involve manipulating the temperature or introducing a co-solvent.
Method 1: Temperature Adjustment
Causality: Increasing the temperature of the mixture provides the constituent ions and molecules with greater kinetic energy. This increased movement helps to overcome the intermolecular attractive forces, leading to a decrease in viscosity.[3][5] The relationship between temperature and viscosity in ionic liquids is often described by the Arrhenius or Vogel-Tammann-Fulcher (VTF) equations.[3]
Experimental Protocol: Temperature-Dependent Viscosity Measurement
-
Place a known volume of your [S₂₂₂][TFSI] mixture in a temperature-controlled viscometer (e.g., a cone-and-plate or rotational viscometer).
-
Allow the sample to equilibrate at the starting temperature (e.g., 25 °C) for 10-15 minutes.
-
Measure the viscosity.
-
Increase the temperature in increments of 5-10 °C.
-
At each temperature step, allow the sample to equilibrate before taking a measurement.
-
Plot viscosity as a function of temperature to determine the optimal operating temperature for your application.
Data Presentation: Effect of Temperature on Viscosity
| Temperature (°C) | Viscosity of [S₂₂₂][TFSI] (cP) | Viscosity of Mixture (cP) |
| 25 | ~45 | Experimental Value |
| 35 | Experimental Value | Experimental Value |
| 45 | Experimental Value | Experimental Value |
| 55 | Experimental Value | Experimental Value |
Note: The viscosity of pure [S₂₂₂][TFSI] is approximately 39 cP at 20°C.[2] The table above should be populated with your experimental data.
Mandatory Visualization:
Caption: Logical workflow for reducing viscosity via temperature increase.
Method 2: Co-solvent Addition
Causality: The addition of a low-viscosity co-solvent can significantly reduce the overall viscosity of the mixture.[4] Co-solvents work by physically separating the ions of the ionic liquid and the solute molecules, thereby weakening the strong intermolecular interactions that contribute to high viscosity. The choice of co-solvent is critical and should be based on its miscibility with the ionic liquid, its compatibility with the solute, and its volatility.
Commonly Used Co-solvents for Bis(trifluoromethylsulfonyl)imide-based Ionic Liquids:
-
N,N-Dimethylformamide (DMF)[4]
-
Dimethyl sulfoxide (DMSO)[4]
-
N-Methyl-2-pyrrolidone (NMP)[6]
-
Ethanol[6]
-
Water[7]
-
Carbon Dioxide (as a compressed gas)[8]
Experimental Protocol: Co-solvent Screening
-
Prepare several small-scale samples of your viscous [S₂₂₂][TFSI] mixture.
-
To each sample, add a different co-solvent in a specific weight or volume percentage (e.g., 5%, 10%, 20%).
-
Thoroughly mix each sample until homogeneous.
-
Measure the viscosity of each new mixture at a constant temperature.
-
Observe any changes in solute solubility or stability.
-
Select the co-solvent and concentration that provides the desired viscosity reduction without negatively impacting the critical properties of your formulation.
Data Presentation: Co-solvent Efficacy
| Co-solvent | Concentration (wt%) | Resulting Viscosity (cP) at 25°C | Observations |
| None | 0 | Initial Viscosity | - |
| DMF | 5 | Experimental Value | e.g., Clear solution |
| DMF | 10 | Experimental Value | e.g., Clear solution |
| DMSO | 5 | Experimental Value | e.g., Slight haze |
| DMSO | 10 | Experimental Value | e.g., Precipitate formed |
| Ethanol | 5 | Experimental Value | e.g., Clear solution |
| Ethanol | 10 | Experimental Value | e.g., Clear solution |
Mandatory Visualization:
Caption: How co-solvents reduce viscosity in ionic liquid mixtures.
Frequently Asked Questions (FAQs)
Q1: Will heating my [S₂₂₂][TFSI] mixture cause it to decompose? A1: this compound exhibits good thermal stability, with a decomposition temperature reported to be above 300°C.[2] For most applications requiring viscosity reduction, the necessary temperatures (typically 40-80°C) are well below this threshold. However, it is crucial to consider the thermal stability of your specific solute.
Q2: How does the cation and anion structure affect viscosity? A2: The structure of the ions plays a significant role. For cations, factors like alkyl chain length and symmetry influence van der Waals interactions.[9] For anions, the ability to delocalize charge is key; the bis(trifluoromethylsulfonyl)imide anion is particularly effective at this, which is why [S₂₂₂][TFSI] is less viscous than many other ionic liquids.[10]
Q3: Are there any "low-viscosity" alternatives to [S₂₂₂][TFSI]? A3: While [S₂₂₂][TFSI] is already considered a low-viscosity ionic liquid, other classes of ionic liquids with different cations (e.g., imidazolium, pyrrolidinium) or anions (e.g., dicyanamide) can offer different viscosity profiles.[9][11] However, a change in the ionic liquid will also alter other properties such as electrochemical stability, polarity, and solvent-solute interactions, which must be considered for your specific application.
Q4: Can I use a combination of heating and co-solvents? A4: Yes, these methods are not mutually exclusive. A moderate increase in temperature combined with a small amount of co-solvent can be a very effective strategy to achieve the desired viscosity while minimizing the impact on your formulation's other properties.
References
- Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids.
- Triethylsulfonium bis(trifluoromethanesulfonyl)imide. Chem-Impex.
- Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI.
- Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI.
- Temperature dependence of viscosity for room temperature ionic liquids.
- Why Are Viscosities Lower for Ionic Liquids with −CH2Si(CH3)3 vs −CH2C(CH3)3 Substitutions on the Imidazolium Cations?.
- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion.
- Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers.
- Why Does a Reduction in Hydrogen Bonding Lead to an Increase in Viscosity for the 1-Butyl-2,3-dimethyl-imidazolium-Based Ionic Liquids?.
- This compound. Benchchem.
- On the Influence of the Menthol Moiety on the Transport Properties of a Homologue Series of Functionalized Bis(trifluoromethylsulfonyl)
- A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion.
- Densities and Viscosities of the Binary Mixtures of 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide with N-Methyl-2-pyrrolidone or Ethanol at T = (293.15 to 323.15) K.
- Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. RSC Publishing.
- A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures.
- QSPR study on the viscosity of bis(trifluoromethylsulfonyl)imide-based ionic liquids. Scilit.
- This compound for electrochemistry, = 95.0 qNMR 321746-49-0. Sigma-Aldrich.
- Viscosity of n-alkyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)amide ionic liquids saturated with compressed CO 2.
- Dependency of Physicochemical Properties of Imidazolium Bis(Trifluoromethylsulfonyl)Imide-Based Ionic Liquids on Temperature and Alkyl Chain.
- Molecular and electronic insights of mixing bis(trifluorosulfonyl)imide with bis(fluorosulfonyl)imide anions in imidazolium base. ChemRxiv.
- This compound, 98%. Fisher Scientific.
- Bis(trifluoromethylsulfonyl)
- High-temperature measurements on viscosity and surface tension of the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) up to 473 K.
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- 9. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LiTFSI Concentration in [Et₃S][TFSI] Electrolytes
Welcome to the technical support guide for the optimization of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) concentration in triethylsulfonium bis(trifluoromethylsulfonyl)imide, [Et₃S][TFSI], ionic liquid (IL) electrolytes. This document is designed for researchers and battery scientists to provide both foundational knowledge and practical troubleshooting advice for their experiments. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure reproducible, high-quality results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and fundamental properties of LiTFSI-[Et₃S][TFSI] electrolytes.
Q1: What is the primary role of LiTFSI in the [Et₃S][TFSI] ionic liquid?
A1: LiTFSI serves as the lithium salt, providing the Li⁺ charge carriers essential for the operation of a lithium-ion battery. The [Et₃S][TFSI] ionic liquid acts as the solvent medium, providing a non-flammable, thermally stable environment with a wide electrochemical stability window for the Li⁺ ions to move between the battery's anode and cathode during charge and discharge cycles.
Q2: How does changing the LiTFSI concentration impact the electrolyte's ionic conductivity?
A2: The relationship is not linear. Initially, as you add LiTFSI to the pure ionic liquid, the number of charge carriers (Li⁺ ions) increases, which typically leads to a rise in ionic conductivity. However, as the concentration continues to increase, two counteracting effects become dominant:
-
Increased Viscosity: The addition of salt significantly increases the electrolyte's viscosity, which impedes the mobility of all ions.
-
Ion Pairing: At higher concentrations, Li⁺ ions and TFSI⁻ anions can form neutral or charged aggregates (ion pairs/triplets). This reduces the number of effective free charge carriers available for conduction.
Consequently, the ionic conductivity reaches a maximum at a certain optimal concentration and then decreases as the concentration is further increased. This trade-off is the central challenge in optimizing the electrolyte formulation.
Q3: How does LiTFSI concentration affect the lithium transference number (tLi+)?
A3: The lithium transference number (tLi+) is the fraction of the total ionic current carried by the Li⁺ ions. In many ionic liquid systems, as the concentration of LiTFSI increases, the tLi+ also tends to increase. While overall ionic conductivity might decrease at higher concentrations, a higher tLi+ can be beneficial for battery performance by reducing concentration polarization effects at the electrodes, which is crucial for high-rate capabilities.
Q4: Why is [Et₃S][TFSI] a promising ionic liquid for this application?
A4: Triethylsulfonium ([Et₃S]⁺) based ionic liquids are noted for their relatively low viscosities compared to some other IL families.[1] Computational studies have identified the LiTFSI/[Et₃S][TFSI] system as particularly promising because of the weak binding energy between the [Et₃S]⁺ cation and the TFSI⁻ anion. This weaker interaction is predicted to result in faster ionic transport and higher conductivity compared to systems with stronger cation-anion coupling.[2] Furthermore, electrolytes based on this system have demonstrated excellent electrochemical stability, up to 5 V vs. Li/Li⁺.[1]
Section 2: Performance Optimization & Data
Optimizing the electrolyte involves balancing competing factors to achieve the desired performance. The key is to find a "sweet spot" for LiTFSI concentration that maximizes ionic conductivity without excessively increasing viscosity, while also considering the electrochemical stability and lithium-ion transport.
The Core Trade-Off: Conductivity vs. Viscosity
The relationship between adding a lithium salt to an ionic liquid and the resulting transport properties is a classic optimization problem. The following diagram illustrates this fundamental trade-off.
Caption: The relationship between LiTFSI concentration and key electrolyte properties.
Typical Physicochemical Properties
| LiTFSI Conc. (mol/L) | Ionic Conductivity (σ) at 25°C (mS/cm) | Dynamic Viscosity (η) at 25°C (mPa·s) | Key Observations |
| 0 (Pure IL) | ~7.3 (for [Et₃S][TFSI])[1] | ~45 (for [Et₃S][TFSI])[1] | Baseline for the pure ionic liquid. |
| 0.1 | ~8.5 (proxy data)[3] | ~55 (proxy data)[3] | Small salt addition increases charge carriers, boosting conductivity. |
| 0.5 | ~6.0 (proxy data)[3] | ~90 (proxy data)[3] | Viscosity effects begin to dominate, reducing overall ion mobility and conductivity. |
| 1.0 | ~3.5 (proxy data)[3] | ~180 (proxy data)[3] | High viscosity and ion pairing significantly lower the ionic conductivity. |
Note: Data for 0.1 M, 0.5 M, and 1.0 M are based on the [DEME][TFSI]-DOL-LiTFSI system as a proxy to demonstrate the trend.[3] Absolute values will differ for the [Et₃S][TFSI] system.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during electrolyte formulation and characterization.
Problem 1: Ionic conductivity is significantly lower than expected.
| Potential Cause | Explanation & Verification | Recommended Solution |
| Moisture Contamination | LiTFSI and many ionic liquids are highly hygroscopic. Water can increase viscosity and react with the lithium metal electrode during testing, leading to poor results. | Strict Dry Conditions: Prepare and store all materials inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm. Dry the LiTFSI salt under vacuum at >120°C for at least 24 hours and the ionic liquid at >100°C for 24 hours before mixing. |
| Incomplete Dissolution of LiTFSI | If the salt is not fully dissolved, the actual concentration of free ions will be lower than calculated. Visually inspect the solution for any solid particles. | Ensure Complete Dissolution: After adding the dried LiTFSI to the dried IL, stir the mixture on a magnetic stir plate inside the glovebox for at least 12-24 hours at room temperature. Gentle heating (~50°C) can be used to aid dissolution if necessary, but allow it to return to room temperature before characterization. |
| High Viscosity at High Concentration | As shown in the table above, concentrations above an optimal point lead to a sharp drop in conductivity due to high viscosity.[3][4] | Re-evaluate Concentration: If you are using a high concentration (e.g., >1.0 M), prepare a series of lower concentration samples (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M) to experimentally determine the concentration at which conductivity peaks for your specific system. |
| Temperature Effects | Ionic conductivity is highly dependent on temperature. A lower-than-expected laboratory temperature will result in lower conductivity.[5] | Standardize Temperature: Ensure all conductivity measurements are performed at a consistent, controlled temperature, typically 25°C. Use a temperature-controlled chamber or bath for your measurement cell. |
Problem 2: Inconsistent or non-reproducible electrochemical measurements (e.g., CV, EIS).
| Potential Cause | Explanation & Verification | Recommended Solution |
| Improper Cell Assembly | Inconsistent pressure, misaligned electrodes, or separator issues in your test cell (e.g., coin cell) can lead to variable results. | Standardize Assembly: Use a torque wrench for coin cell assembly to apply consistent pressure. Ensure electrodes are perfectly centered and the separator completely covers both electrodes without folds or wrinkles. |
| Unstable Reference Electrode | If using a three-electrode setup, an unstable or poorly positioned reference electrode will cause potential drift and inaccurate readings. | Use a Stable Reference: For ionic liquid systems, a Li metal pseudo-reference is often used. Ensure the surface is clean and it is positioned close to the working electrode. Check for potential drift before starting measurements. |
| Contaminated Electrode Surfaces | Residual solvents, moisture, or oxides on the electrode surfaces can create high interfacial resistance and interfere with measurements. | Clean Electrodes: Polish solid electrodes (e.g., glassy carbon, platinum) according to standard procedures before each experiment. Use fresh, clean lithium metal for reference and counter electrodes. |
Section 4: Standard Operating Protocols
Following standardized protocols is critical for obtaining reliable and comparable data.
Workflow for Electrolyte Preparation and Characterization
Caption: Standard workflow for electrolyte preparation and testing.
Protocol 1: Electrolyte Preparation
-
Drying Reagents: Place LiTFSI powder and [Et₃S][TFSI] ionic liquid in separate glass vials. Transfer the vials to a vacuum oven.
-
Dry the LiTFSI at 120-140°C for 24 hours.
-
Dry the [Et₃S][TFSI] at 100-110°C for 24 hours.
-
Transfer to Glovebox: Transfer the hot, dried reagents directly into an argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂) and allow them to cool to the glovebox atmosphere temperature.
-
Mixing: Using a calibrated balance inside the glovebox, weigh the desired amount of [Et₃S][TFSI] into a clean, dry vial.
-
Calculate and add the required mass of LiTFSI to achieve the target molar concentration.
-
Add a small, clean magnetic stir bar to the vial, cap it tightly, and place it on a magnetic stir plate inside the glovebox.
-
Dissolution: Stir the mixture for a minimum of 12 hours to ensure complete dissolution. The resulting electrolyte should be clear and homogeneous.
Protocol 2: Measuring Electrochemical Stability Window (ESW)
-
Cell Assembly: Assemble a two-electrode coin cell (e.g., CR2032) inside the glovebox. Use a freshly punched lithium metal disc as the counter/reference electrode and an inert, blocking electrode (e.g., stainless steel or glassy carbon) as the working electrode. Place a separator (e.g., Celgard) between them.
-
Electrolyte Addition: Add a sufficient amount of the prepared electrolyte to fully wet the separator and electrodes.
-
Instrumentation: Connect the cell to a potentiostat.
-
Measurement: Perform Linear Sweep Voltammetry (LSV).
-
Set the potential to sweep from the Open Circuit Voltage (OCV) anodically to a high potential limit (e.g., 6.0 V vs. Li/Li⁺).
-
Use a slow scan rate, typically 0.5 to 1.0 mV/s.
-
-
Analysis: The anodic stability limit is defined as the voltage at which a sharp, sustained increase in current density is observed, indicating the onset of electrolyte oxidation.
Protocol 3: Measuring Lithium Transference Number (tLi+)
The Bruce-Vincent method is a common technique used to estimate tLi+.
-
Cell Assembly: Assemble a symmetric Li/electrolyte/Li coin cell inside the glovebox. Use two identical, freshly punched lithium metal discs as the electrodes.
-
Initial State Measurement: Connect the cell to a potentiostat equipped with an Electrochemical Impedance Spectroscopy (EIS) module.
-
Allow the cell to rest until a stable OCV is reached.
-
Measure the initial interfacial resistance (R₀) and bulk electrolyte resistance using EIS.
-
-
DC Polarization: Apply a small DC potential step (ΔV, typically 10 mV) across the cell and record the current response over time until it reaches a steady state (Iₛₛ). This can take several hours. The initial current (I₀) is the current measured immediately after the potential step.
-
Final State Measurement: Once the steady-state current is achieved, immediately perform another EIS measurement to determine the final steady-state interfacial resistance (Rₛₛ).
-
Calculation: The transference number is calculated using the following equation, which accounts for changes in interfacial resistance:
tLi+ = Iₛₛ (ΔV - I₀R₀) / I₀ (ΔV - IₛₛRₛₛ)
References
- Scrosati, B., Hassoun, J., & Sun, Y.-K. (2011). Lithium-ion batteries. A look into the future. Energy & Environmental Science, 4(9), 3287.
- Sivakkumar, S.R., & Pandolfo, A.G. (2012).
- Martin-Luis, S., et al. (2015). Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. The Journal of Physical Chemistry C, 119(41), 23346-23355.
- Aziz, S.B., et al. (2020). Development on Solid Polymer Electrolytes for Electrochemical Devices. MDPI.
- Sugizaki, Y., et al. (2023). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries.
- Kubas, A., et al. (2022). Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes. RSC Publishing.
- Krajnc, A., et al. (2019). The physicochemical properties of a [DEME][TFSI] ionic liquid-based electrolyte. Journal of Molecular Liquids, 277, 794-800.
- Lacey, M. (2023). Transference number measurement. Lithium Inventory.
- Wang, C., et al. (2021). The strategies to improve ionic conductivity for solid electrolytes.
- Kalhoff, J., et al. (2013). LiTFSI Stability in Water and Its Possible Use in Aqueous Lithium-Ion Batteries: pH Dependency, Electrochemical Window and Temperature Stability. Journal of The Electrochemical Society, 160(9), A1434-A1440.
- Zhang, H., et al. (2015). Changes of viscosity and ionic conductivity with LiTFSI salt concentration in TEGDME electrolyte.
- Appetecchi, G.B., et al. (2010). Preparation and Properties of Ionic-Liquid Mixed Solutions as a Safety Electrolyte for Lithium Ion Batteries.
- Ahmad, A., et al. (2023). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. MDPI.
- Matsumoto, H., et al. (2003).
- Eureka, P. (2025). How to Enhance Ionic Conductivity in Polymer Electrolytes.
- Dasa, S., et al. (2024).
- Shimpi, M.R., et al. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment.
- Gaberscek, M., et al. (2012). Electrochemical stability window of LiTFSI/C2C2imTFSI electrolyte...
- Marczewski, M.J., et al. (2014).
- Feng, S., et al. (2023).
- GreyB, X. (2025). Ionic Conductivity at Low Temperature in Polymer Electrolyte. XRAY - GreyB.
- Randström, S., et al. (2008). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH.
- ELIBAMA. (n.d.).
- McCloskey, B.D. (2017). Promising Routes to a High Li+ Transference Number Electrolyte for Lithium Ion Batteries. ACS Energy Letters, 2(11), 2639-2645.
- Mindemark, J., et al. (2018). Transference Number Determination in Poor-Dissociated Low Dielectric Constant Lithium and Protonic Electrolytes. MDPI.
Sources
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- 2. Aprotic Electrolytes Beyond Organic Carbonates: Transport Properties of LiTFSI Solutions in S‐Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physicochemical properties of a [DEME][TFSI] ionic liquid-based electrolyte [ilschem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategies to minimize water content in Triethylsulfonium bis(trifluoromethylsulfonyl)imide.
Strategies to Minimize Water Content in Triethylsulfonium bis(trifluoromethylsulfonyl)imide
Welcome to the technical support center for this compound ([SET3][NTf2]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid in their experiments. Even trace amounts of water can significantly impact the physicochemical properties of ionic liquids, including their viscosity, conductivity, and stability.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you effectively minimize water content and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How does water contamination affect my experiments with this compound?
A1: Water can act as a nucleophile, potentially reacting with your reagents or intermediates. It can also alter the solvation properties of the ionic liquid, impacting reaction rates and product selectivity. In electrochemical applications, the presence of water can narrow the electrochemical window and lead to undesirable side reactions.[2]
Q2: What is the typical water content of commercially available this compound?
A2: Commercial grades of this ionic liquid typically specify a water content of less than or equal to 0.5% (5000 ppm), as determined by Karl Fischer titration.[3] However, due to its hygroscopic nature, the water content can increase upon exposure to the atmosphere. Some suppliers offer high-purity grades with water content as low as ≤200 ppm.
Q3: How can I accurately measure the water content in my ionic liquid sample?
A3: The most reliable and widely used method for determining water content in ionic liquids is Karl Fischer titration.[4][5] This technique is highly sensitive and specific for water. Due to the viscosity of some ionic liquids, specialized solvents may be required to ensure complete dissolution of the sample for accurate measurement.[4][6][7]
Q4: What are the best practices for handling and storing this compound to prevent water absorption?
A4: To minimize water absorption, always handle the ionic liquid under an inert atmosphere, such as in a glove box with low oxygen and moisture levels (<0.1 ppm is ideal for highly sensitive applications).[8] Store it in a tightly sealed container, preferably made of glass, in a cool, dry, and dark place.[8][9] Avoid repeated opening of the container. For long-term storage, consider using a container with a septum seal to allow for the withdrawal of the liquid via syringe without exposing the bulk material to the atmosphere.[10]
Troubleshooting Guide: Minimizing Water Content
This section provides detailed protocols for reducing the water content in this compound.
Issue 1: My ionic liquid has been exposed to ambient air. How can I remove the absorbed water?
Solution: High-vacuum drying is an effective method for removing absorbed water from ionic liquids.
-
Preparation: Place the ionic liquid in a Schlenk flask or a similar round-bottom flask equipped with a high-vacuum valve. The flask should not be more than half full to ensure a large surface area for efficient drying.
-
Initial Degassing: Connect the flask to a Schlenk line. Carefully freeze the ionic liquid using a liquid nitrogen bath. Once frozen, open the flask to the vacuum to remove any dissolved gases.
-
Heating and Drying: After the initial degassing, allow the ionic liquid to thaw. Then, heat the flask to a moderate temperature (e.g., 60-80°C) while under a high vacuum (e.g., 10⁻³ mbar).[5] The low melting point of this compound (-35.5°C) allows for this process to be carried out at relatively low temperatures.[11][12]
-
Duration: Continue drying for an extended period (e.g., 24-76 hours), depending on the initial water content and the volume of the ionic liquid.[5][13]
-
Monitoring: Periodically, a small aliquot can be carefully removed under an inert atmosphere and its water content measured by Karl Fischer titration to monitor the drying progress.
-
Backfilling and Storage: Once the desired water content is achieved, cool the flask to room temperature and backfill with a dry, inert gas such as argon or nitrogen before sealing and transferring to a glove box for storage.
Issue 2: I require extremely low water content (<50 ppm) for a highly sensitive application. Is high-vacuum drying sufficient?
Solution: For ultra-dry applications, a combination of methods, including azeotropic distillation or the use of molecular sieves, may be necessary.
Azeotropic distillation with a suitable organic solvent can effectively remove water.
-
Solvent Selection: Choose a solvent that forms a low-boiling azeotrope with water and is easily separable from the ionic liquid. Toluene is a common choice.
-
Procedure:
-
Add the ionic liquid and the chosen solvent to a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The water-solvent azeotrope will distill over and be collected in the Dean-Stark trap.
-
Continue the distillation until no more water is collected.
-
-
Solvent Removal: After the azeotropic removal of water, the organic solvent must be thoroughly removed from the ionic liquid. This is typically achieved by rotary evaporation followed by high-vacuum drying as described in the previous protocol.
Note: While effective, this method risks introducing solvent impurities if not performed carefully.
Molecular sieves can be used to trap water molecules.
-
Sieve Preparation: Activate 3Å molecular sieves by heating them under vacuum at a high temperature (e.g., >300°C) for several hours to remove any adsorbed water.
-
Procedure:
-
Under an inert atmosphere, add the activated molecular sieves to the ionic liquid.
-
Allow the mixture to stand for at least 24 hours, with occasional gentle agitation.
-
-
Separation: Carefully decant or filter the ionic liquid from the molecular sieves under an inert atmosphere.
Caution: It has been noted that molecular sieves can potentially introduce new impurities into the ionic liquid through ion exchange.[14] Therefore, this method should be used with caution and the purity of the ionic liquid should be verified after treatment.
Data Summary
| Parameter | Typical Value | Source |
| Commercial Water Content | ≤0.5% (5000 ppm) | [3] |
| High-Purity Grade Water Content | ≤200 ppm | |
| Melting Point | -35.5 °C | [11][12] |
| Recommended Drying Temperature | 60 - 80 °C | [13] |
| Recommended Vacuum Level | ~10⁻³ mbar | [5] |
Workflow Diagrams
Caption: Workflow for minimizing water content.
Caption: Troubleshooting logic for water content issues.
References
- Heym, F., et al. (2015). Gas Drying Using Supported Ionic Liquids. Chemical Engineering & Technology, 38(9), 1647-1655.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- Hiyka. (n.d.).
- IoLiTec. (n.d.).
- PubChem. (n.d.). Triethylsulfonium bis(trifluoromethanesulfonyl)imide.
- Google Patents. (n.d.).
- Guidechem. (n.d.). This compound 321746-49-0.
- ResearchGate. (2015).
- ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?.
- ResearchGate. (2023). Triethyl sulfonium bis(trifluoromethylsulfonyl)
- ResearchGate. (2021). Chlorine drying with hygroscopic ionic liquids.
- IoLiTec. (n.d.).
- Benchchem. (n.d.). This compound.
- UTPedia. (n.d.). Drying of Ionic Liquid.
- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity.
- ResearchGate. (2020).
- ResearchGate. (2025).
- Royal Society of Chemistry. (2018).
- National Institutes of Health. (n.d.). On the Moisture Absorption Capability of Ionic Liquids.
- Ossila. (n.d.). Air Sensitive Compounds.
- ResearchGate. (n.d.).
- ResearchGate. (2015). How do I handle with ionic liquids?.
- Hiyka. (n.d.). This compound, 99%.
- Sigma-Aldrich. (n.d.). This compound for electrochemistry, = 95.0 qNMR.
- Fisher Scientific. (n.d.). This compound, 98%.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Fisher Scientific. (n.d.).
- The Journal of Physical Chemistry B. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)
- Mettler Toledo. (n.d.).
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- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, 98% 5 g | Buy Online [thermofisher.com]
- 4. hiyka.com [hiyka.com]
- 5. researchgate.net [researchgate.net]
- 6. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 7. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Page loading... [guidechem.com]
- 12. This compound | 321746-49-0 | Benchchem [benchchem.com]
- 13. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Identifying and mitigating side reactions of [Et3S][TFSI] at the electrode interface.
A Guide for Researchers on Identifying and Mitigating Side Reactions
Welcome to the technical support center for the ionic liquid [Et3S][TFSI] (Triethylsulfonium bis(trifluoromethylsulfonyl)imide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this electrolyte. As Senior Application Scientists, we have compiled this information to help you understand and mitigate potential side reactions at the electrode interface, ensuring the integrity and success of your electrochemical systems.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with [Et3S][TFSI].
Q1: What is the typical electrochemical stability window (ESW) of [Et3S][TFSI]?
The electrochemical stability window is a critical parameter that defines the voltage range within which an electrolyte remains stable without significant decomposition. For electrolytes based on triethylsulfonium bis(trifluoromethanesulfonyl)imide ([Et3S][TFSI] or S222TFSI) and a lithium salt such as LiTFSI, the ESW can extend up to 5 V versus lithium metal.[1] This wide window makes it suitable for use with high-voltage electrode materials. However, the practical ESW can be influenced by the choice of electrode material, temperature, and the presence of impurities.
Q2: What are the expected decomposition products of the [Et3S]⁺ cation and [TFSI]⁻ anion?
Understanding the decomposition pathways of the constituent ions is key to diagnosing side reactions.
-
[Et3S]⁺ Cation: The triethylsulfonium cation is generally stable at moderate potentials. However, at highly negative potentials (reductive decomposition), it can break down. While specific pathways for [Et3S]⁺ are still under detailed investigation, analogous sulfonium cations can undergo reactions involving the cleavage of the carbon-sulfur bonds.
-
[TFSI]⁻ Anion: The bis(trifluoromethylsulfonyl)imide anion is known to be susceptible to reductive decomposition at the anode surface. This process can lead to the formation of a variety of inorganic species, including lithium fluoride (LiF), lithium sulfide (Li₂S), and lithium oxide (Li₂O), which can incorporate into the solid electrolyte interphase (SEI).[2]
Q3: How does the Solid Electrolyte Interphase (SEI) form in the presence of [Et3S][TFSI], and what is its likely composition?
The SEI is a passivation layer that forms on the anode surface during the initial charging cycles of a battery. It is crucial for the long-term stability and performance of the cell.[3]
In an electrolyte containing [Et3S][TFSI], the SEI is formed from the decomposition products of both the cation and the anion.[4] The reduction of the [TFSI]⁻ anion contributes significantly to the formation of an SEI rich in inorganic compounds like LiF.[2] The decomposition of the [Et3S]⁺ cation will contribute organic and sulfur-containing species to the SEI. The exact composition and properties of the SEI will depend on the electrode material (e.g., graphite, lithium metal, silicon) and the cycling conditions.[2][5]
Q4: Is [Et3S][TFSI] compatible with common electrode materials like graphite and lithium metal?
-
Graphite Anodes: Ionic liquids with the FSI⁻ anion, which is structurally similar to TFSI⁻, have shown compatibility with graphite anodes.[1][6] Given the stability of the TFSI⁻ anion, [Et3S][TFSI] is also expected to be compatible with graphite. However, the performance can be influenced by the composition of the SEI formed.
-
Lithium Metal Anodes: The compatibility of [Et3S][TFSI] with lithium metal anodes is a key area of research. The stability of the electrolyte against the highly reactive lithium metal is crucial. The formation of a stable and uniform SEI is necessary to prevent continuous electrolyte decomposition and dendrite growth.[5][7]
-
High-Voltage Cathodes (e.g., NMC): The wide anodic stability of [Et3S][TFSI] (up to 5 V vs. Li) suggests its feasibility for use with high-voltage cathode materials like LiNiMnCoO₂ (NMC).[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with [Et3S][TFSI].
Issue 1: Rapid Capacity Fading
Symptoms:
-
A significant drop in the discharge capacity of the cell within the first few cycles.
-
A continuous decrease in coulombic efficiency.
Potential Causes:
-
Unstable SEI Formation: An unstable or continuously growing SEI layer can consume active lithium ions, leading to a loss of capacity.[8][9][10][11] This can be particularly problematic on high-surface-area electrodes or with lithium metal.
-
Electrolyte Decomposition: Ongoing reductive or oxidative decomposition of the [Et3S]⁺ cation or [TFSI]⁻ anion beyond the stable electrochemical window.
-
Transition Metal Dissolution: For cells with certain cathode materials (e.g., NMC), transition metal ions can dissolve into the electrolyte and migrate to the anode, where they can catalyze further electrolyte decomposition and SEI degradation.[8]
Diagnostic Workflow:
Troubleshooting Workflow for Rapid Capacity Fading.
Mitigation Strategies:
-
SEI-Forming Additives: Introduce a small amount (typically 1-5 wt%) of an additive that is known to form a stable SEI.
-
Optimize Formation Cycles: Employ a slow charging rate during the initial cycles (e.g., C/20) to allow for the formation of a more uniform and stable SEI.
-
Electrode Surface Modification: Apply a protective coating to the cathode material to suppress transition metal dissolution. Common coating materials include Al₂O₃, ZrO₂, and Li-ion conductive polymers.[14][15][16][17][18]
Issue 2: Increased Cell Impedance
Symptoms:
-
A noticeable increase in the voltage difference between charge and discharge curves (polarization).
-
A growing semicircle in the Nyquist plot from Electrochemical Impedance Spectroscopy (EIS).
Potential Causes:
-
Thick or Resistive SEI: A poorly formed SEI can be overly thick or have low ionic conductivity, impeding the transport of lithium ions.
-
Electrolyte Decomposition Products: The accumulation of resistive decomposition products from the electrolyte at the electrode surface.
-
Poor Wetting: Incomplete wetting of the electrode or separator by the viscous ionic liquid can lead to high interfacial resistance.
Diagnostic Protocol:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Procedure: Perform EIS at different states of charge (SOC) and at various points during cycling.
-
Analysis: Monitor the evolution of the semicircles in the Nyquist plot, which correspond to the charge-transfer resistance and the resistance of the SEI. An increasing diameter indicates growing interfacial impedance.
-
-
Post-cycle Surface Analysis:
-
Technique: Use XPS to analyze the chemical composition of the electrode surfaces after cycling.
-
Analysis: Look for an increase in the thickness of the SEI layer or the presence of highly resistive components.
-
Mitigation Strategies:
-
Conductive Additives: Incorporate additives that can enhance the ionic conductivity of the electrolyte or the SEI layer.[13]
-
Temperature Control: Operating at a slightly elevated temperature (e.g., 40-60 °C) can decrease the viscosity of the ionic liquid, improving wetting and ionic conductivity. However, be mindful that higher temperatures can also accelerate side reactions.
-
Co-solvents: The addition of a small amount of a low-viscosity organic solvent (e.g., dimethyl carbonate, DMC) can reduce the overall viscosity of the electrolyte. This must be done cautiously, as it can compromise the non-flammability and wide electrochemical window of the ionic liquid.
Experimental Protocols
Protocol 1: Cyclic Voltammetry for Electrochemical Stability Window (ESW) Determination
Objective: To determine the anodic and cathodic limits of the [Et3S][TFSI] electrolyte.
Materials:
-
Three-electrode cell (e.g., Swagelok-type)
-
Working electrode (e.g., glassy carbon, platinum, or the electrode material of interest)
-
Counter electrode (e.g., lithium metal, platinum mesh)
-
Reference electrode (e.g., lithium metal, Ag/Ag⁺)
-
[Et3S][TFSI] electrolyte (with or without a lithium salt)
-
Potentiostat
Procedure:
-
Assemble the three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox).
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Define the potential range. Start with a wide range (e.g., -0.5 V to 5.5 V vs. Li/Li⁺) and a slow scan rate (e.g., 1 mV/s).
-
Run the scan and record the current response.
-
The anodic and cathodic limits are typically defined as the potentials at which the current density exceeds a certain threshold (e.g., 0.1 mA/cm²).[19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.univpm.it [iris.univpm.it]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
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- 7. Visualizing the SEI formation between lithium metal and solid-state electrolyte - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. anl.gov [anl.gov]
- 9. eszoneo.com [eszoneo.com]
- 10. Capacity Fade Mechanisms and Side Reactions in Lithium‐Ion Batteries [research.cec.sc.edu]
- 11. Finding the Causes of Battery "Capacity Fade" - ECS [electrochem.org]
- 12. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]
- 13. huntkeyenergystorage.com [huntkeyenergystorage.com]
- 14. Surface Modification on Nickel Rich Cathode Materials for Lithium-Ion Cells: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for removing halide impurities from Triethylsulfonium bis(trifluoromethylsulfonyl)imide.
Guide for the Purification and Analysis of Halide Impurities
Welcome to the technical support center for Triethylsulfonium bis(trifluoromethylsulfonyl)imide), ([SEt₃][TFSI]). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. Halide impurities, even at trace levels, can significantly alter the expected physicochemical and electrochemical properties of [SEt₃][TFSI], making their removal a critical step for reproducible and accurate results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are residual halide impurities in my [SEt₃][TFSI] a significant problem?
Halide impurities are not benign; they actively interfere with the intrinsic properties of the ionic liquid. Their presence can lead to:
-
Altered Physicochemical Properties: Trace halides are known to affect key characteristics such as viscosity, density, and ionic conductivity, which can impact reaction kinetics and mass transport.[3]
-
Reduced Electrochemical Stability: For applications in energy storage, such as in electrolytes for batteries or supercapacitors, halide ions can narrow the electrochemical window of the ionic liquid.[4] They can be electrochemically oxidized at lower potentials than the TFSI⁻ anion, leading to electrode corrosion and performance degradation.
-
Catalyst Poisoning: In catalytic applications, halide ions can coordinate to and deactivate sensitive metal catalysts, leading to lower yields and inconsistent results.
Q2: I synthesized my [SEt₃][TFSI] via a standard metathesis reaction. What is the likely source of my halide contamination?
The most common synthetic route to [SEt₃][TFSI] is a salt metathesis reaction, which is also the primary source of halide impurities.[8][9][10] The typical reaction involves:
Triethylsulfonium Halide + Metal TFSI → Triethylsulfonium TFSI + Metal Halide
Example: (C₂H₅)₃S⁺I⁻ + Li⁺[N(SO₂CF₃)₂]⁻ → (C₂H₅)₃S⁺[N(SO₂CF₃)₂]⁻ + Li⁺I⁻
The halide contamination arises from the incomplete removal of the metal halide byproduct (e.g., LiI, NaBr, AgCl) or unreacted triethylsulfonium halide starting material from the final product.[8][9] Because [SEt₃][TFSI] is a hydrophobic ionic liquid, these highly water-soluble salt impurities can often be removed by aqueous washing, but trace amounts may persist, especially if they are occluded within the ionic liquid matrix.
Q3: How can I accurately detect and quantify the level of halide contamination in my product?
Visual inspection or simple qualitative tests like the silver nitrate test are insufficient for rigorous scientific work.[11] Two robust analytical techniques are recommended for accurate quantification:
-
Ion Chromatography (IC): This is the most widely used and reliable method for determining the concentration of various halide ions (F⁻, Cl⁻, Br⁻, I⁻).[6][11] Modern IC methods can achieve detection limits in the low parts-per-million (ppm) range.[11][12]
-
Causality: IC separates ions based on their affinity for a charged stationary phase.[13][14][15] This allows for the clear separation and quantification of small halide anions from the much larger TFSI⁻ anion. For hydrophobic ionic liquids like [SEt₃][TFSI], a sample preparation step involving dissolution in a suitable solvent (e.g., an acetonitrile/water mixture) is often required.[12]
-
-
Total Reflection X-ray Fluorescence (TXRF) Spectrometry: TXRF is an extremely sensitive technique for trace element analysis, capable of detecting halides at sub-ppm levels.[5]
-
Expert Insight: It is critical to use a validated method. Traditional TXRF preparation with acidic standards can lead to the formation of volatile hydrogen halides (HX), causing the loss of analyte during sample drying and yielding inaccurate results.[1][2][6] A superior method utilizes an alkaline copper standard, which prevents HX formation and ensures accurate quantification.[1][5][7]
-
| Technique | Principle of Operation | Advantages | Limitations/Considerations | Typical Detection Limit |
| Ion Chromatography (IC) | Separation of ions on a charged stationary phase followed by conductivity or UV detection.[12][13] | Highly reliable, can quantify multiple different halides in a single run.[12] | The large TFSI⁻ anion can have a long retention time; method development may be needed.[5][6] Requires sample dissolution.[12] | 0.1 - 1.0 ppm[12] |
| TXRF Spectrometry | X-ray fluorescence analysis of a thin film of the sample deposited on a carrier.[5] | Very high sensitivity, requires minimal sample volume. | Prone to inaccuracy with acidic standards due to volatilization.[2][6] Requires specialized equipment. | ~1 ppb for some elements[5] |
Q4: My [SEt₃][TFSI] is hydrophobic. What is the most straightforward purification method I should attempt first?
For hydrophobic ionic liquids, liquid-liquid extraction (LLE) with deionized water is the most effective and fundamental purification step.[16]
-
Scientific Rationale: This technique exploits the large difference in polarity and solubility between the desired product and the common halide salt impurities. [SEt₃][TFSI] is immiscible with water, while the byproduct metal halide salts (e.g., LiCl, NaBr) are highly soluble in the aqueous phase. The process physically partitions the impurities out of the ionic liquid phase and into the water phase.[5]
See Protocol 1 for a detailed, step-by-step guide to performing an aqueous wash.
Q5: I've performed multiple aqueous washes, but my Ion Chromatography results still show unacceptable halide levels. What advanced purification methods can I employ?
If LLE is insufficient, it suggests the halide impurities are either unreacted starting material (Triethylsulfonium halide) or are stubbornly retained within the ionic liquid. Two advanced methods are recommended:
-
Ion Exchange Chromatography: This technique uses a solid resin with functional groups that selectively bind and remove the target halide ions from the liquid as it passes through a column.[15][17]
-
Mechanism of Action: For halide removal, a resin containing coordinated silver (Ag⁺) or mercury (Hg²⁺) ions is particularly effective.[18] As the ionic liquid flows through the resin, the halide impurities (X⁻) react with the silver ions to form highly insoluble silver halide (AgX) precipitates, which are physically trapped within the resin matrix. This method can achieve exceptionally high levels of purification (>99.99% removal).[18]
-
-
Recrystallization: This method relies on the principle that the solubility of the ionic liquid and its impurities will differ in a given solvent at different temperatures.[19][20]
-
Expert Insight: While [SEt₃][TFSI] is a room-temperature ionic liquid, it has a melting point of -35.5 °C. Finding a suitable solvent system from which it can be selectively crystallized while leaving impurities in the solution can be challenging but is a powerful purification technique if a proper solvent is identified. This is often a matter of empirical screening.
-
| Technique | Principle of Operation | Advantages | Limitations/Considerations |
| Liquid-Liquid Extraction | Partitioning of impurities between the immiscible ionic liquid and an aqueous phase based on solubility differences.[16][21] | Simple, inexpensive, highly effective for removing inorganic salt byproducts. | May not remove unreacted organic halide precursors effectively. Can be labor-intensive for large volumes. |
| Ion Exchange Resin | Selective binding of halide ions to a functionalized solid support, often via precipitation (e.g., with Ag⁺).[18] | Extremely high purification efficiency. Can be used in a continuous flow setup. | Resins are a consumable and can be expensive. May introduce metal ion leaching if not properly prepared. |
| Recrystallization | Separation based on differential solubility of the product and impurities in a solvent at varying temperatures.[19][20] | Can yield very high purity product in a single step. | Requires finding a suitable solvent system, which can be difficult and time-consuming. |
Troubleshooting and Experimental Protocols
Purification & Analysis Workflow
The following diagram outlines a logical workflow for addressing halide contamination in your [SEt₃][TFSI].
Caption: Decision workflow for purifying [SEt₃][TFSI].
Protocol 1: Purification by Aqueous Extraction (Liquid-Liquid Extraction)
This protocol describes the standard procedure for removing water-soluble halide impurities from hydrophobic [SEt₃][TFSI].
Materials:
-
Crude [SEt₃][TFSI]
-
Separatory funnel
-
High-purity, deionized (DI) water (18 MΩ·cm)
-
Rotary evaporator or high-vacuum line
Step-by-Step Procedure:
-
Preparation: Place the crude [SEt₃][TFSI] into a clean separatory funnel. Add an equal volume of DI water.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Scientist's Note: Vigorous mixing is crucial to maximize the surface area between the two immiscible phases, ensuring efficient transfer of the halide impurities into the aqueous phase.
-
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser ionic liquid will be the bottom layer.
-
Aqueous Layer Removal: Carefully drain the bottom ionic liquid layer into a clean flask. Discard the upper aqueous layer.
-
Repeat: Return the ionic liquid to the separatory funnel and repeat the washing process (Steps 1-4) at least 3-5 times.
-
Pro-Tip: After the final wash, you can perform a qualitative check on the discarded aqueous layer with a 0.1 M silver nitrate solution. The absence of a white/yellow precipitate (AgCl/AgI) suggests the bulk of halide has been removed. This does not replace quantitative analysis.
-
-
Drying: The water-washed ionic liquid will be saturated with water. It is critical to remove this water completely. Transfer the ionic liquid to a round-bottom flask and dry under high vacuum (<0.1 mbar) at 60-80 °C for at least 24 hours, or until the water content is confirmed to be low by Karl Fischer titration.
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Technical Support Center: Improving the Thermal Stability of Triethylsulfonium bis(trifluoromethylsulfonyl)imide-Based Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) based electrolytes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the thermal stability of these ionic liquids in your experimental setups.
Introduction to [S₂₂₂][TFSI] and Thermal Stability
This compound, an ionic liquid (IL), is recognized for its unique properties, including high ionic conductivity, a wide electrochemical window, and non-flammability.[1][2] These characteristics make it a promising candidate for various electrochemical applications, such as in batteries and supercapacitors.[2] However, ensuring its thermal stability is paramount for the safety, longevity, and reliable performance of these devices, especially under demanding operating conditions.[1][3]
Thermal degradation of the electrolyte can lead to a cascade of problems, including gas generation, a decrease in ionic conductivity, and the formation of resistive side products, all of which compromise the performance and safety of the electrochemical cell.[4][5] This guide will walk you through common issues, their root causes, and effective strategies to enhance the thermal stability of your [S₂₂₂][TFSI]-based electrolytes.
Troubleshooting Guide: Common Thermal Stability Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue: Premature or Accelerated Electrolyte Degradation at Elevated Temperatures
Symptoms:
-
Discoloration of the electrolyte (e.g., turning yellow or brown).
-
Gas evolution from the electrochemical cell.
-
A significant drop in ionic conductivity or cell performance.
-
Inconsistent results in thermal analysis (TGA/DSC).
Potential Causes & Troubleshooting Steps:
-
Presence of Impurities: Impurities such as water, residual halides from synthesis, or organic solvents can significantly lower the decomposition temperature of the electrolyte.[6][7]
-
Solution: Implement a rigorous purification protocol for your [S₂₂₂][TFSI]. Methods like liquid-liquid extraction, treatment with activated charcoal or alumina, and drying under high vacuum at elevated temperatures can effectively remove these impurities.[8][9][10][11][12] Karl Fischer titration should be used to confirm that the water content is below 220 ppm.[7]
-
-
Reaction with Electrode Materials: At elevated temperatures, the electrolyte may react with the active materials of the electrodes or the current collectors.
-
Solution:
-
Material Compatibility Study: Conduct compatibility tests by storing the electrolyte in contact with the electrode materials at the target operating temperature and observing for any changes.
-
Protective Coatings: Consider applying a thin, inert protective coating on the electrode materials to prevent direct contact with the electrolyte.
-
-
-
Inappropriate Operating Temperature: The maximum operating temperature for an electrolyte is often lower than the onset decomposition temperature (T_onset) determined by rapid-scan thermogravimetric analysis (TGA).[6][7][13]
Issue: Inconsistent or Non-Reproducible Thermal Analysis Results (TGA/DSC)
Symptoms:
-
Significant variations in the onset decomposition temperature (T_onset) between different batches of the same electrolyte.
-
Presence of unexpected thermal events in DSC thermograms.[14][15]
Potential Causes & Troubleshooting Steps:
-
Sample Preparation and Handling: Ionic liquids are often hygroscopic. Absorption of atmospheric moisture during sample preparation for TGA or DSC analysis can lead to inaccurate results.[14]
-
Solution: Prepare samples in an inert atmosphere (e.g., a glovebox with low moisture and oxygen levels). Use hermetically sealed pans for DSC analysis to prevent any interaction with the surrounding atmosphere during the measurement.
-
-
Heating Rate in TGA: The heating rate used in TGA can significantly influence the observed decomposition temperature.[6] Faster heating rates can result in an overestimation of thermal stability.[13]
-
Atmosphere during Analysis: The gas atmosphere (inert vs. oxidative) during thermal analysis will affect the decomposition mechanism and temperature.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature of pure this compound?
The thermal stability of an ionic liquid is influenced by both its cation and anion.[6] For ILs with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion, the stability is often dictated by the anion's decomposition.[18][19] While specific values can vary based on purity and measurement conditions, highly pure [S₂₂₂][TFSI] is expected to have a high onset decomposition temperature, generally above 300°C. However, for practical applications, long-term stability should be evaluated at lower temperatures.[6]
Q2: How can I improve the thermal stability of my [S₂₂₂][TFSI]-based electrolyte formulation?
-
Additives: The addition of certain stabilizing agents can enhance the thermal stability of the electrolyte. For instance, small amounts of lithium salts like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) can sometimes improve the overall thermal and electrochemical stability of the formulation.[1][20]
-
Purification: As detailed in the troubleshooting section, ensuring the highest possible purity is the most critical step.[8][9][10][11][12]
-
Structural Modification: While more complex, modifying the structure of the sulfonium cation (e.g., using bulkier alkyl groups or aryl groups) can in some cases enhance thermal stability.[13][17]
Q3: What analytical techniques are essential for evaluating the thermal stability of my electrolyte?
-
Thermogravimetric Analysis (TGA): This is the primary technique to determine the decomposition temperature of the electrolyte.[21][22] Both ramped (dynamic) and isothermal TGA experiments provide crucial information.[6][16]
-
Differential Scanning Calorimetry (DSC): DSC is used to identify phase transitions such as melting, crystallization, and glass transitions, which are important for determining the operational temperature range of the electrolyte.[15][21][22][23] It can also reveal exothermic decomposition events.[16]
-
Electrochemical Stability Window (ESW) Measurement: This is determined using techniques like cyclic voltammetry to define the potential range within which the electrolyte is stable.[24][25] The ESW can be affected by temperature.[24]
Q4: How does the anion, bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), contribute to the overall stability?
The [TFSI]⁻ anion is known for its high thermal and electrochemical stability due to the strong electron-withdrawing nature of the trifluoromethyl groups and the delocalization of the negative charge. This makes it a common choice for high-stability ionic liquid electrolytes.[18][19][26] The decomposition of [TFSI]⁻ can proceed through the breaking of S-N or C-S bonds.
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation: In an argon-filled glovebox, accurately weigh 5-10 mg of the purified and dried electrolyte into a clean TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Measurement Parameters:
-
Data Analysis: Determine the onset decomposition temperature (T_onset) from the dynamic scan, which is the intersection of the baseline and the tangent of the mass loss curve.[7] For isothermal scans, analyze the rate of mass loss at the constant temperature.
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: In an argon-filled glovebox, place 5-10 mg of the electrolyte into a hermetically sealed aluminum pan. Seal the pan to prevent any interaction with the atmosphere. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Measurement Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Cool the sample to a low temperature (e.g., -90 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold at the low temperature for a few minutes to stabilize.
-
Heat the sample to a temperature below its decomposition point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[21]
-
-
Data Analysis: Analyze the resulting thermogram to identify glass transitions (Tg), crystallization peaks (Tc), and melting peaks (Tm).[15][21][23]
Visualizations
Troubleshooting Workflow for Thermal Instability
Caption: A decision-making workflow for troubleshooting thermal instability in electrolytes.
Key Factors Influencing Thermal Stability
Caption: Core factors that have a significant impact on the thermal stability of the electrolyte.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance | Reference |
| Onset Decomposition (T_onset) | > 300 °C (for pure IL) | Indicates short-term thermal stability under dynamic heating. | [6][17] |
| Water Content | < 220 ppm | High water content can significantly reduce thermal stability. | [7] |
| Halide Impurities | < 45 ppm | Catalyze decomposition reactions at lower temperatures. | [7] |
| Electrochemical Window | 4-6 V | Defines the voltage range of stable operation. | [27] |
References
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. (n.d.). Retrieved January 21, 2026, from [Link]
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Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184-21197. [Link]
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Investigating the Electrochemical Windows of Ionic Liquids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Zhang, S., Liu, K., & Zhang, J. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 115(20), 6563–6572. [Link]
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Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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The heating DSC thermograph of five ionic liquids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Decomposition pathways for TFSI⁻ decomposition at reductive conditions... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- A purification method of ionic liquids to obtain their high purity. (n.d.). Google Patents.
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Making good on a promise: ionic liquids with genuinely high degrees of thermal stability. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (n.d.). American Journal of Engineering Research. Retrieved January 21, 2026, from [Link]
-
Effect of monocationic ionic liquids as electrolyte additives on the electrochemical and thermal properties of Li-ion batteries. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
The purification of an ionic liquid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
About the Purification Route of Ionic Liquid Precursors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Why ionic liquid can improve the thermal stability? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. (n.d.). FAU CRIS. Retrieved January 21, 2026, from [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Triethylsulfonium bis(trifluoromethanesulfonyl)imide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. (n.d.). I.R.I.S. Retrieved January 21, 2026, from [Link]
-
Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. (n.d.). Bulgarian Chemical Communications. Retrieved January 21, 2026, from [Link]
-
Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Unraveling the Degradation Mechanisms of Lithium-Ion Batteries. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Triethylsulfonium bis(trifluoromethylsulfonyl)imide and Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ionic liquids (ILs), the choice of cation is a critical determinant of the physicochemical properties that govern their application. While imidazolium-based ILs have long been a cornerstone of academic and industrial research, alternative cation structures are emerging as compelling candidates for specialized applications. This guide provides an in-depth, objective comparison of Triethylsulfonium bis(trifluoromethylsulfonyl)imide, [S(Et)₃][TFSI], with commonly used imidazolium-based ILs sharing the same bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This analysis is grounded in experimental data to empower researchers in selecting the optimal IL for their specific needs, from electrochemical energy storage to novel drug delivery systems.
At a Glance: Structural and Fundamental Differences
The fundamental difference between these two classes of ILs lies in the nature of the cation. Imidazolium cations feature a planar, aromatic heterocyclic ring, whereas the triethylsulfonium cation is an acyclic, aliphatic sulfonium ion. This structural variance directly influences key properties such as viscosity, conductivity, and electrochemical stability.
Caption: Chemical structures of Triethylsulfonium and Imidazolium TFSI ILs.
Performance Deep Dive: A Comparative Analysis
The selection of an ionic liquid is a multi-parameter optimization problem. The following sections dissect the key performance indicators of [S(Et)₃][TFSI] in relation to its imidazolium-based counterparts.
Electrochemical Stability: A Wider Window for Sulfonium
The electrochemical stability window (ESW) is a critical parameter for applications in energy storage devices like batteries and supercapacitors. A wider ESW allows for higher operating voltages, leading to greater energy densities. The ESW is defined by the potentials at which the IL begins to oxidize (anodic limit) and reduce (cathodic limit).[1]
Experimental evidence suggests that while the anion primarily governs the anodic limit, the cation dictates the cathodic limit.[1] Aliphatic cations like triethylsulfonium tend to exhibit wider electrochemical windows compared to aromatic cations like imidazolium.[2][3] This is attributed to the greater resistance of the S-C bond to reduction compared to the C=N bond in the imidazolium ring.
| Ionic Liquid | Anodic Limit (V vs. Ag/AgCl) | Cathodic Limit (V vs. Ag/AgCl) | Electrochemical Window (V) |
| [S(Et)₃][TFSI] | ~2.0 | ~-2.5 | ~4.5 [4] |
| [EMIM][TFSI] | ~2.3 | ~-2.1 | ~4.4 |
| [BMIM][TFSI] | ~2.4 | ~-2.3 | ~4.7 |
Note: ESW values are highly dependent on the experimental conditions (electrode material, scan rate, cutoff current density, and purity of the IL). The values presented are for comparative purposes.[1][5]
Thermal Stability: Comparable Performance
High thermal stability is crucial for applications involving elevated temperatures and for ensuring a wide liquid range. Both triethylsulfonium and imidazolium-based ILs with the [TFSI]⁻ anion exhibit excellent thermal stability, with decomposition temperatures typically well above 300°C.[6][7]
| Ionic Liquid | Decomposition Temperature (Td) |
| [S(Et)₃][TFSI] | > 300°C |
| [BMIM][TFSI] | ~450°C[8] |
Note: Decomposition temperatures can vary based on the heating rate and the atmosphere in the thermogravimetric analysis (TGA).
Transport Properties: Conductivity and Viscosity
Ionic conductivity and viscosity are intrinsically linked and are critical for applications requiring efficient charge transport, such as electrolytes. Generally, lower viscosity correlates with higher ionic conductivity.[9]
Triethylsulfonium [TFSI] has been reported to have one of the highest molar conductivities among various room-temperature ionic liquids (RTILs).[2] This is a significant advantage over many imidazolium-based ILs, which, despite their prevalence, can be more viscous.[2][3] The less bulky, more flexible nature of the triethylsulfonium cation contributes to its lower viscosity and, consequently, higher ion mobility.
| Property | [S(Et)₃][TFSI] | [EMIM][TFSI] | [BMIM][TFSI] |
| Viscosity (mPa·s at 25°C) | ~34 | ~33[8] | ~52 |
| Ionic Conductivity (mS/cm at 25°C) | ~9.8 | ~9.2 | ~3.9 |
Note: These values are compiled from various sources and should be used for comparative purposes. The purity of the IL, especially water content, can significantly affect these properties.[10]
Experimental Protocols: A Guide to Characterization
To ensure self-validating and reproducible research, standardized protocols for characterizing the key properties of ionic liquids are essential.
Electrochemical Window Measurement
The electrochemical window is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
Methodology:
-
Cell Assembly: A three-electrode setup is used, comprising a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[3] The IL is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen and moisture.
-
Voltammetry Scan: A potential is swept from the open-circuit potential towards both anodic and cathodic limits at a defined scan rate (e.g., 50 mV/s).[1]
-
ESW Determination: The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents, typically determined at a specific current density cutoff (e.g., 0.1 or 1 mA/cm²).[3]
Caption: Workflow for determining the electrochemical window of an ionic liquid.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is the standard method for determining the decomposition temperature of an ionic liquid.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the IL (typically 5-10 mg) is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]
-
Data Analysis: The decomposition temperature (Td) is determined from the resulting weight vs. temperature curve, often as the onset temperature of weight loss or the temperature at which 5% weight loss occurs.
Viscosity and Conductivity Measurement
Viscosity is commonly measured using a rheometer or a viscometer, while conductivity is measured with a conductivity meter.
Methodology for Viscosity:
-
Sample Loading: A small volume of the IL is placed between the plates of a rheometer.
-
Temperature Control: The temperature is precisely controlled, as viscosity is highly temperature-dependent.
-
Shear Rate Application: A range of shear rates is applied, and the resulting shear stress is measured to determine the dynamic viscosity.
Methodology for Conductivity:
-
Cell Calibration: The conductivity cell is calibrated using a standard solution of known conductivity (e.g., KCl solution).[3]
-
Sample Measurement: The calibrated cell is immersed in the IL, and the resistance is measured.
-
Conductivity Calculation: The ionic conductivity is calculated from the measured resistance and the cell constant.
Causality and Field-Proven Insights
The superior molar conductivity of [S(Et)₃][TFSI] can be attributed to the lower rotational barrier and less constrained nature of the triethylsulfonium cation compared to the planar imidazolium ring. This translates to higher ionic mobility and more efficient charge transport, a critical advantage in electrochemical systems where fast kinetics are desired.
While imidazolium-based ILs have a long history and a vast body of literature, their aromatic nature can lead to π-π stacking interactions, which can increase viscosity and hinder ion transport, especially with longer alkyl chains on the imidazolium ring. The aliphatic nature of the triethylsulfonium cation circumvents this issue.
However, the synthesis of sulfonium salts can sometimes be more challenging than that of imidazolium salts, which may be a consideration for large-scale industrial applications. The choice between these two classes of ILs will ultimately depend on a careful evaluation of the performance requirements, cost, and synthetic accessibility for the target application.
Conclusion: A Promising Alternative to the Status Quo
This compound presents a compelling alternative to its more common imidazolium-based counterparts. Its key advantages of a potentially wider electrochemical window and higher ionic conductivity make it a strong candidate for high-performance electrolytes in energy storage devices. While thermal stability is comparable, the improved transport properties of [S(Et)₃][TFSI] can be a deciding factor in applications where low viscosity and high conductivity are paramount. Researchers and drug development professionals should consider the unique properties of triethylsulfonium-based ILs when designing next-generation technologies that demand superior electrochemical performance.
References
-
Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]
-
Triantidou, E., et al. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Chemistry, 10, 859304. [Link]
-
Ohno, H. (2009). Ionic conductivities of this compound. ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 4(92), 50596-50606. [Link]
-
Kar, M., et al. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 119(35), 11627-11640. [Link]
-
Kar, M., et al. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 119(35), 11627-11640. [Link]
-
Kar, M., et al. (2015). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 119(35), 11627-11640. [Link]
-
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A Comparative Performance Analysis of [Et3S][TFSI] and Phosphonium-Based Ionic Liquids in Supercapacitors
In the pursuit of higher energy and power densities in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, the electrolyte plays a pivotal role. Ionic liquids (ILs) have emerged as promising alternatives to conventional organic electrolytes due to their wide electrochemical stability windows (ESWs), negligible volatility, and high thermal stability.[1][2] This guide provides an in-depth, objective comparison of the performance of triethylsulfonium bis(trifluoromethylsulfonyl)imide, [Et3S][TFSI], against a range of phosphonium-based ILs when employed as electrolytes in supercapacitors. This analysis is grounded in experimental data to assist researchers and professionals in making informed decisions for their energy storage applications.
Introduction: The Critical Role of the Cation in Ionic Liquid Electrolytes
The performance of an ionic liquid in a supercapacitor is intrinsically linked to the physicochemical properties of its constituent ions. The cation, in particular, significantly influences key parameters such as viscosity, ionic conductivity, and the operational voltage window.[3] Sulfonium and phosphonium cations are of great interest due to their distinct molecular structures, which impact their electrochemical behavior.
Sulfonium cations, such as the triethylsulfonium ([Et3S]⁺) in [Et3S][TFSI], are characterized by a central sulfur atom. In contrast, phosphonium cations, such as tetrabutylphosphonium ([P₄₄₄₄]⁺) or trihexyl(tetradecyl)phosphonium ([P₆₆₆₁₄]⁺), feature a central phosphorus atom, typically with longer alkyl chains. These structural differences directly affect ion mobility and, consequently, the overall performance of the supercapacitor.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these ionic liquids is essential to interpret their performance in a supercapacitor. The following table summarizes key properties of [Et3S][TFSI] and representative phosphonium-based ILs.
| Ionic Liquid | Cation Structure | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| [Et₃S][TFSI] | Triethylsulfonium | ~30-40 | ~6.0-7.1 |
| [P₄₄₄₄][TFSI] | Tetrabutylphosphonium | Higher than [Et₃S][TFSI] | Lower than [Et₃S][TFSI] |
| [P₆₆₆₁₄][TFSI] | Trihexyl(tetradecyl)phosphonium | Significantly higher | Significantly lower |
| [P₄₄₄₄][EHS] | Tetrabutylphosphonium | Not specified | ~0.0187 |
| [P₆₆₆₁₄][EHS] | Trihexyl(tetradecyl)phosphonium | Not specified | ~0.0054 |
Note: EHS refers to the 2-ethylhexyl sulfate anion. Data is compiled from multiple sources and may vary based on purity and measurement conditions.
The lower viscosity and higher ionic conductivity of [Et₃S][TFSI] compared to its phosphonium counterparts can be attributed to the smaller size of the [Et₃S]⁺ cation.[3] This facilitates faster ion transport within the electrolyte and at the electrode-electrolyte interface, a crucial factor for high power performance.[3] Conversely, the bulkier alkyl chains on the phosphonium cations increase steric hindrance, leading to higher viscosity and lower conductivity.[3]
Supercapacitor Performance Metrics: An Evidence-Based Analysis
The ultimate measure of an electrolyte's suitability lies in the performance of the supercapacitor device. The following table presents a comparative summary of key performance indicators for supercapacitors utilizing [Et₃S][TFSI] and various phosphonium-based ILs, primarily with activated carbon electrodes.
| Electrolyte | Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability | Operating Voltage (V) |
| [Et₃S][TFSI] | Activated Carbon | ~100-120 | ~35-40 | ~10 | Good | ~2.5-3.4 |
| [P₆₆₆₁₄][TFSI] (with 25 wt% ACN) | Activated Carbon | ~100 | ~40 | High | Good | 3.4 |
| [P₄₄₄₄][EHS] | MWCNTs | 90 | 50 | Not specified | Not specified | Not specified |
| [P₆₆₆₁₄][EHS] | MWCNTs | 47 | 26 | Not specified | Not specified | Not specified |
| Boronium-based IL | Carbon Nanofoam Paper | Not specified | 16.3 | 13.9 | >90% after 1000 cycles | ~3.7 |
Note: Performance metrics are highly dependent on electrode material, cell configuration, and testing parameters. ACN refers to acetonitrile, a co-solvent used to reduce viscosity. MWCNTs refer to multi-walled carbon nanotubes.
From the data, it is evident that both sulfonium and phosphonium-based ILs can enable high-performance supercapacitors. Notably, a supercapacitor with [P₆₆₆₁₄][TFSI] mixed with acetonitrile achieved a high energy density of approximately 40 Wh/kg at a high operating voltage of 3.4 V.[4] This highlights a common strategy to mitigate the high viscosity of phosphonium ILs by using organic solvents as co-solvents.[4]
While direct, side-by-side comparisons are limited, the available data suggests that [Et₃S][TFSI] offers a good balance of properties, with its inherently higher conductivity potentially leading to better power performance. However, phosphonium-based ILs, despite their higher viscosity, can achieve comparable or even superior energy densities, particularly when their wider electrochemical stability windows are fully exploited.[4] The choice between the two will therefore depend on the specific application requirements, prioritizing either power density or energy density.
Experimental Protocols: A Guide to Reproducible Testing
To ensure the validity and comparability of supercapacitor performance data, standardized experimental protocols are crucial. The following section details the key methodologies for characterizing supercapacitors with ionic liquid electrolytes.
Electrode Preparation (Activated Carbon)
The choice of electrode material is critical, as its porous structure must be compatible with the size of the ions in the electrolyte.[5][6] Activated carbon is a common choice due to its high surface area and established manufacturing processes.[7][8]
Step-by-Step Protocol:
-
Slurry Preparation: A slurry is prepared by mixing activated carbon (e.g., 80 wt%), a conductive additive like carbon black (e.g., 10 wt%), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Coating: The slurry is then uniformly coated onto a current collector (e.g., aluminum foil) using a doctor blade.
-
Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Electrode Punching: Circular electrodes of a specific diameter are punched from the dried sheet for coin cell assembly. The mass loading of the active material is a critical parameter to record.[9]
Supercapacitor Assembly (Two-Electrode Coin Cell)
A two-electrode symmetric coin cell (e.g., CR2032) is a standard configuration for testing supercapacitor performance.
Assembly Workflow:
Caption: Logical workflow for the comprehensive electrochemical characterization of a supercapacitor.
Causality and Mechanistic Insights
The observed performance differences between [Et₃S][TFSI] and phosphonium-based ILs can be attributed to several key factors:
-
Cation Size and Mobility: As previously discussed, the smaller size of the [Et₃S]⁺ cation leads to lower viscosity and higher ionic conductivity, which generally translates to better rate capability and higher power density. [3]The larger phosphonium cations, with their longer alkyl chains, exhibit slower ion transport. [3]* Electrochemical Stability Window (ESW): Phosphonium-based ILs often exhibit wider electrochemical stability windows compared to their sulfonium counterparts. A wider ESW allows for a higher operating voltage, which is a critical factor for increasing the energy density of a supercapacitor, as energy density is proportional to the square of the voltage (E = ½CV²).
-
Electrode-Electrolyte Interface: The interaction between the IL ions and the porous carbon electrode is crucial. The size and shape of the cations influence how effectively they can access the micropores of the activated carbon, which directly impacts the formation of the electrical double layer and, therefore, the specific capacitance. [2][5][6]
Conclusion and Future Outlook
Both [Et₃S][TFSI] and phosphonium-based ionic liquids are viable candidates for high-performance supercapacitor electrolytes. [Et₃S][TFSI] offers the advantage of lower viscosity and higher ionic conductivity, making it well-suited for applications requiring high power density. Conversely, phosphonium-based ILs, while often more viscous, can provide higher energy densities due to their typically wider electrochemical stability windows.
The choice of electrolyte should be carefully considered in the context of the specific application and in conjunction with the electrode material. Future research should focus on direct, systematic comparisons of these ionic liquids under identical testing conditions to provide a clearer, more definitive performance benchmark. Furthermore, the development of novel phosphonium ILs with reduced viscosity and the exploration of sulfonium ILs with enhanced electrochemical stability will continue to drive progress in the field of high-performance energy storage.
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A Comparative Guide to the Electrochemical Stability of Sulfonium and Ammonium-Based Ionic Liquids
Introduction: The Critical Role of Electrochemical Stability in Ionic Liquid Applications
Ionic liquids (ILs), salts that are liquid at or near room temperature, have emerged as highly versatile materials in a multitude of electrochemical applications, from high-performance batteries and supercapacitors to advanced solar cells and electrocatalytic systems.[1][2][3] Their appeal lies in a unique combination of properties: negligible vapor pressure, high thermal stability, non-flammability, and, most importantly, a wide electrochemical window.[3][4][5] This electrochemical stability defines the potential range within which the ionic liquid remains inert, a critical factor for the operational voltage and lifespan of electrochemical devices.[6][7]
This guide provides an in-depth, objective comparison of the electrochemical stability of two prominent classes of ionic liquids: those based on sulfonium (S-based) and ammonium (N-based) cations. For researchers, scientists, and drug development professionals navigating the vast landscape of available ionic liquids, understanding the nuances of their electrochemical behavior is paramount for selecting the optimal electrolyte for a given application. We will delve into the structural factors governing their stability, present supporting experimental data, and provide detailed protocols for the evaluation of these crucial properties.
The Heart of the Matter: Cationic Structure and Its Influence on Electrochemical Stability
The electrochemical window of an ionic liquid is fundamentally dictated by the redox stability of its constituent cation and anion.[6] Generally, the cathodic (reductive) limit is determined by the cation, while the anodic (oxidative) limit is set by the anion.[6] Therefore, a direct comparison between sulfonium and ammonium-based ILs necessitates a close examination of their cationic structures.
Sulfonium-Based Ionic Liquids: A Profile
Trialkylsulfonium cations are characterized by a central sulfur atom bonded to three alkyl chains. These ILs are often lauded for their low viscosity and high ionic conductivity, which are advantageous for efficient ion transport in electrochemical devices.[1][3][8] From an electrochemical standpoint, sulfonium ILs are recognized for their robust stability, making them suitable for demanding applications like lithium secondary batteries and solar cells.[1][2]
Ammonium-Based Ionic Liquids: The Established Contender
Quaternary ammonium cations, featuring a central nitrogen atom bonded to four organic substituents, form the basis of a widely studied and commercially significant class of ionic liquids. Their thermal and chemical stability are well-documented, making them a benchmark in many electrochemical applications.[9][10] The electrochemical window of ammonium-based ILs can be tuned by modifying the alkyl chain lengths and overall symmetry of the cation.[11][12] Asymmetrical cations, for instance, have been shown to exhibit greater electrochemical stability than their symmetrical counterparts.[11]
Quantitative Comparison: Electrochemical Windows
The most direct measure of electrochemical stability is the width of the electrochemical window (EW), typically determined by cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[6][13] The table below summarizes representative electrochemical window data for various sulfonium and ammonium-based ionic liquids, providing a quantitative basis for comparison.
| Cation Family | Ionic Liquid (Cation/Anion) | Electrochemical Window (V) | Reference Electrode | Working Electrode | Source(s) |
| Sulfonium | Diethylmethylsulfonium Bis(trifluoromethylsulfonyl)imide ([S₂₂₁][TFSI]) | ~2.5 | - | - | [14] |
| Sulfonium | Triethylsulfonium Bis(trifluoromethylsulfonyl)imide ([S₂₂₂][TFSI]) | ~2.5 | - | - | [14] |
| Ammonium | Tri-n-butylmethylammonium chloride ([N₄₄₄₁]Cl) | 2.8 | - | Glassy Carbon | [9] |
| Ammonium | N-trimethyl-N-hexylammonium bis(trifluoromethylsulfonyl)amide ([N₁₁₁₆][NTf₂]) | - | - | - | [10] |
| Ammonium | N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium tetrafluoroborate (DEME-BF₄) | up to 6.0 | Li⁺/Li | - | [5][15] |
| Ammonium | N-butyl N,N,N-triethylammonium bis(trifluoromethanesulfonyl)-imide (N₂₂₂₄TFSI) | up to 5.7 | Li metal | - | [8] |
Note: The electrochemical window is highly dependent on the experimental conditions, including the working and reference electrodes, scan rate, temperature, and purity of the ionic liquid. Direct comparison should be made with caution when data is from different sources.
Delving Deeper: Degradation Mechanisms
Understanding the pathways through which ionic liquids degrade under electrochemical stress is crucial for predicting their long-term performance and ensuring the safety of electrochemical devices.
Cationic Reduction: At the cathodic limit, the cations are reduced. For ammonium cations, this can involve the cleavage of the N-C bonds. The structure of the alkyl groups plays a significant role, with longer or more branched chains potentially influencing the reduction potential.[11]
Anionic Oxidation: At the anodic limit, the anions are oxidized. The stability of the anion is a critical factor in the overall electrochemical window. Anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) are known for their high oxidative stability.[6]
The degradation of sulfonium and ammonium ILs can lead to the formation of various byproducts, which may adversely affect the performance and lifespan of the electrochemical device.[16][17][18] For instance, the degradation of the cation can lead to the formation of volatile organic compounds.
Experimental Protocols for Assessing Electrochemical Stability
To ensure the trustworthiness and reproducibility of electrochemical stability measurements, standardized experimental protocols are essential. Here, we outline the methodologies for cyclic voltammetry and linear sweep voltammetry.
Protocol 1: Determination of Electrochemical Window using Cyclic Voltammetry (CV)
Objective: To determine the anodic and cathodic limits of an ionic liquid.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Ionic Liquid sample (dried under vacuum to remove water)[19]
-
Inert gas (e.g., Argon or Nitrogen) for purging
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Sample Preparation: Introduce the dried ionic liquid into the electrochemical cell.
-
Purging: Purge the cell with an inert gas for at least 30 minutes to remove dissolved oxygen.[19]
-
CV Measurement:
-
Set the potential range on the potentiostat to a wide window (e.g., -3.0 V to +3.0 V).
-
Select a scan rate (e.g., 50 mV/s).
-
Run the cyclic voltammogram, scanning from the initial potential towards the negative limit, then reversing the scan towards the positive limit, and finally returning to the initial potential.
-
-
Data Analysis:
-
Identify the cathodic and anodic limits as the potentials at which a significant increase in Faradaic current is observed.[6]
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Protocol 2: High-Precision Determination of Redox Limits using Linear Sweep Voltammetry (LSV)
Objective: To precisely determine the onset of oxidative and reductive degradation.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Cell Assembly and Sample Preparation: Follow steps 1-3 from the CV protocol.
-
Cathodic Limit Determination:
-
Set the potentiostat to perform a linear sweep from the open-circuit potential towards a negative potential limit.
-
Use a slow scan rate (e.g., 10 mV/s) to accurately determine the onset of reduction.
-
-
Anodic Limit Determination:
-
In a fresh sample or after allowing the system to re-equilibrate, set the potentiostat to perform a linear sweep from the open-circuit potential towards a positive potential limit.
-
Use a slow scan rate (e.g., 10 mV/s).
-
-
Data Analysis:
-
Determine the cathodic and anodic limits by identifying the potential at which the current begins to deviate significantly from the baseline capacitive current.
-
Visualizing the Process: Experimental Workflow and Key Relationships
To better illustrate the experimental process and the fundamental relationships in electrochemical stability analysis, the following diagrams are provided.
Caption: Workflow for Determining Electrochemical Stability.
Caption: Factors Influencing the Electrochemical Window.
Conclusion: Selecting the Right Ionic Liquid for Your Application
The choice between sulfonium and ammonium-based ionic liquids is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific requirements of the application.
-
Sulfonium-based ILs often present advantages in terms of lower viscosity and higher conductivity, which can be beneficial for high-power applications.[1][3][8]
-
Ammonium-based ILs have a longer history of research and a wider range of commercially available options, with their electrochemical stability being highly tunable through synthetic modifications.[10][11][12]
For applications requiring very wide potential windows, such as high-voltage lithium-ion batteries, specific ammonium-based ILs like those with the DEME cation have shown exceptional performance.[5][15] However, for applications where ion transport kinetics are paramount, the lower viscosity of sulfonium ILs may be a deciding factor.[1][8]
Ultimately, the optimal choice will depend on a holistic evaluation of not just electrochemical stability, but also other key properties such as ionic conductivity, viscosity, thermal stability, and cost. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in their pursuit of next-generation electrochemical technologies.
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Krossing, I., et al. (2018). Ferrocenyl-sulfonium ionic liquids – synthesis, characterization and electrochemistry. Dalton Transactions (RSC Publishing). [Link]
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Gering, K. L., et al. (2020). Boronium Ionic Liquids for High-Voltage Supercapacitors. ACS Publications. [Link]
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Validating the electrochemical window of Triethylsulfonium bis(trifluoromethylsulfonyl)imide using different electrode materials.
An In-Depth Technical Guide to Validating the Electrochemical Window of Triethylsulfonium bis(trifluoromethylsulfonyl)imide
A Comparative Analysis Across Glassy Carbon, Platinum, and Gold Electrodes
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and validating the electrochemical window of the ionic liquid this compound, [Et3S][TFSI]. We move beyond a simple recitation of data to explore the causal relationships between electrode material and electrochemical stability, ensuring a robust and reproducible experimental design.
The Critical Role of the Electrochemical Window in Modern Applications
This compound, [Et3S][TFSI], is a room-temperature ionic liquid (RTIL) recognized for its high conductivity, low viscosity, and thermal stability.[1][2][3] A key parameter dictating its utility in electrochemical applications—such as high-voltage supercapacitors, lithium-ion batteries, and electrocatalysis—is its electrochemical window (EW).[4][5][6][7] The EW is the potential range within which the electrolyte remains electrochemically inert, neither undergoing oxidation at the anode nor reduction at the cathode.[7][8] A wider window is crucial for developing high-energy-density devices.[7][9]
The measured EW is not an intrinsic, immutable property of the ionic liquid alone. It is profoundly influenced by the choice of working electrode material.[10][11] The electrode surface is not a passive observer; its catalytic nature can lower the activation energy for the decomposition of the ionic liquid's constituent ions, thereby narrowing the observable window. This guide provides a direct comparison of the EW of [Et3S][TFSI] on three commonly used electrode materials: Glassy Carbon (GC), Platinum (Pt), and Gold (Au), complete with a self-validating experimental protocol.
Foundational Principles: Cation/Anion Stability and Electrode Influence
The boundaries of the electrochemical window are fundamentally determined by the molecular structure of the ionic liquid's cation and anion.[5][12]
-
Anodic (Oxidative) Limit: This is typically governed by the oxidation of the anion. The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion is known for its high oxidative stability due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which delocalizes the negative charge.[12]
-
Cathodic (Reductive) Limit: This limit is generally set by the reduction of the cation. The stability of the Triethylsulfonium ([Et3S]⁺) cation against reduction dictates the negative potential boundary.[13]
While these molecular properties define the theoretical maximum EW, the practical, measured window is often narrower due to several factors:
-
Purity of the Ionic Liquid: Impurities, particularly water, can drastically reduce the electrochemical window.[14][15] Rigorous drying of the ionic liquid is a non-negotiable prerequisite for accurate measurements.
-
Electrode Material: The electrode's electronic structure and surface chemistry determine its catalytic activity. A material that is more catalytically active for the oxidation or reduction of the ions will exhibit a narrower EW.[10][16]
-
Cut-off Current Density: The definition of "decomposition" is not absolute. It is defined by selecting an arbitrary cut-off current density (e.g., 0.5 or 1.0 mA/cm²), beyond which the current is considered to be from electrolyte breakdown rather than background capacitive current. This parameter must be held constant for valid comparisons.[8][17]
Comparative Analysis of Electrode Materials
The choice of working electrode is a critical experimental variable. Here, we analyze the expected performance of Glassy Carbon, Platinum, and Gold.
Glassy Carbon (GC)
Glassy carbon is a popular choice for electrochemical studies due to its wide potential window, chemical inertness, and low background current.[18] It is generally considered to have a high overpotential for many electrochemical reactions, meaning it is less catalytically active.[10] Consequently, measurements on GC often yield the widest, most representative electrochemical window for an ionic liquid, reflecting the intrinsic stability of the ions themselves rather than a material-catalyzed decomposition.[16] However, at very high positive potentials, the GC surface itself can undergo oxidation, which can complicate the determination of the anodic limit.[19][20]
Platinum (Pt)
Platinum is a noble metal widely employed in electrochemistry for its excellent conductivity and catalytic properties.[21] While its stability is high, its catalytic nature can sometimes accelerate the decomposition of the ionic liquid's ions at the electrode-electrolyte interface.[21][22] This can lead to a measured electrochemical window that is narrower than that observed on glassy carbon. Studies have shown that the interface between platinum and ionic liquids is generally stable, but its catalytic activity must be considered when interpreting results.[21][23]
Gold (Au)
Gold is another noble metal electrode that is relatively inert.[24] Its catalytic behavior differs from that of platinum. While stable, gold can form surface oxides at anodic potentials, which can introduce artifacts into the voltammogram.[24] The interaction of the ionic liquid with the gold surface dictates the decomposition potentials. The stability of gold makes it a suitable material, but its surface chemistry and potential for oxidation must be accounted for in the experimental design and data interpretation.[25][26]
Experimental Workflow and Protocol
This section provides a rigorous, step-by-step protocol for determining the electrochemical window of [Et3S][TFSI]. The methodology is designed to be self-validating by ensuring consistency and minimizing external influences.
Workflow Diagram
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A comparative study of the viscosity and conductivity of various sulfonium ionic liquids.
For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that hinges on a nuanced understanding of its physicochemical properties. Among the diverse families of ILs, sulfonium-based systems have garnered significant interest due to their unique characteristics, including generally low viscosities and high ionic conductivities.[1] This guide provides an in-depth comparative analysis of the viscosity and conductivity of various sulfonium ionic liquids, benchmarked against other common IL families such as imidazolium and phosphonium-based ILs. We will delve into the structural origins of these transport properties and provide detailed experimental protocols for their accurate measurement, empowering you to make informed decisions for your applications.
The Sulfonium Advantage: Understanding the Fundamentals of Viscosity and Conductivity
Ionic liquids are salts that are liquid at or near room temperature, composed entirely of ions. Their transport properties, namely viscosity and conductivity, are intrinsically linked and are governed by the interplay of several factors at the molecular level.
Viscosity (η) is a measure of a fluid's resistance to flow. In ionic liquids, viscosity is primarily influenced by:
-
Intermolecular Forces: Strong van der Waals forces and hydrogen bonding between the constituent ions lead to higher viscosity.[2]
-
Ion Size and Shape: Larger, more irregularly shaped ions disrupt packing and can lead to lower viscosity. Conversely, long alkyl chains can increase van der Waals interactions and thus viscosity.
-
Cation Symmetry: Asymmetric cations tend to have lower viscosities compared to their symmetric counterparts.[2]
Ionic Conductivity (σ) is a measure of a material's ability to conduct an electric current through the movement of its ions. It is inversely related to viscosity; lower viscosity generally facilitates higher ionic mobility and therefore higher conductivity.[3][4] Key factors influencing conductivity include:
-
Ion Mobility: Smaller ions with a delocalized charge tend to be more mobile, leading to higher conductivity.
-
Ion Pairing: Strong electrostatic interactions can lead to the formation of neutral ion pairs, which do not contribute to conductivity.[5]
-
Charge Carrier Density: The number of free ions available to carry charge directly impacts conductivity.
Sulfonium cations, with their central sulfur atom, often exhibit a more distributed positive charge compared to their nitrogen-based analogues. This can lead to weaker cation-anion interactions, resulting in lower viscosity and higher conductivity.[6]
Comparative Analysis of Transport Properties
To provide a clear and objective comparison, the following tables summarize the viscosity and conductivity data for a selection of sulfonium ionic liquids alongside their imidazolium and phosphonium counterparts with the same anion. All data is presented at 25°C (298.15 K) unless otherwise specified.
Table 1: Viscosity Comparison of Various Ionic Liquids at 25°C (298.15 K)
| Cation Family | Cation | Anion | Viscosity (mPa·s) |
| Sulfonium | Triethylsulfonium ([S₂₂₂]⁺) | Dicyanamide ([DCA]⁻) | 20.9 |
| Imidazolium | 1-Butyl-3-methylimidazolium ([C₄mim]⁺) | Dicyanamide ([DCA]⁻) | ~30 |
| Sulfonium | Triethylsulfonium ([S₂₂₂]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~45 |
| Imidazolium | 1-Butyl-3-methylimidazolium ([C₄mim]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~52 |
| Phosphonium | Triethylpentylphosphonium ([P₂₂₂₅]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~117 |
| Sulfonium | Diethylmethylsulfonium ([S₂₂₁]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | 36 |
| Sulfonium | Diethylpropylsulfonium ([S₂₂₃]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | 33 |
Table 2: Ionic Conductivity Comparison of Various Ionic Liquids at 25°C (298.15 K)
| Cation Family | Cation | Anion | Ionic Conductivity (mS/cm) |
| Sulfonium | Triethylsulfonium ([S₂₂₂]⁺) | Dicyanamide ([DCA]⁻) | 22.4 |
| Imidazolium | 1-Butyl-3-methylimidazolium ([C₄mim]⁺) | Dicyanamide ([DCA]⁻) | 10.09[5] |
| Sulfonium | Triethylsulfonium ([S₂₂₂]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~6.0[7] |
| Imidazolium | 1-Butyl-3-methylimidazolium ([C₄mim]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~9.8 |
| Phosphonium | Triethylpentylphosphonium ([P₂₂₂₅]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~2.5 |
| Sulfonium | Diethylmethylsulfonium ([S₂₂₁]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | 6.7[8] |
| Sulfonium | Diethylpropylsulfonium ([S₂₂₃]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | 5.5[8] |
From the data, a clear trend emerges: sulfonium-based ionic liquids, particularly those with smaller alkyl chains, often exhibit lower viscosities and higher ionic conductivities compared to their imidazolium and phosphonium counterparts with the same anion. For instance, triethylsulfonium dicyanamide shows a significantly lower viscosity and more than double the conductivity of the commonly used 1-butyl-3-methylimidazolium dicyanamide.[5] This highlights the potential of sulfonium ILs in applications where rapid ion transport is crucial, such as in electrolytes for energy storage devices.
The "Why": Structure-Property Relationships Explained
The observed differences in viscosity and conductivity can be rationalized by considering the molecular structure of the cations and anions.
Cation Structure
-
Alkyl Chain Length: Increasing the length of the alkyl chains on the cation generally leads to an increase in viscosity and a decrease in conductivity.[2] This is due to increased van der Waals interactions and a larger hydrodynamic radius of the cation, which impedes its movement.
-
Symmetry: Asymmetrical cations tend to disrupt the packing of ions in the liquid state, leading to lower melting points and viscosities.[2]
-
Charge Delocalization: The sulfonium cation's positive charge is less localized compared to the imidazolium cation, where the charge is distributed over the aromatic ring. This can result in weaker electrostatic interactions with the anion, contributing to lower viscosity and higher conductivity.[5]
Anion Structure
The choice of anion has a profound impact on the transport properties of an ionic liquid.
-
Size and Shape: Smaller, more symmetrical anions generally lead to lower viscosities.
-
Charge Delocalization: Anions with a highly delocalized charge, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), tend to form ILs with lower viscosities and higher conductivities compared to anions with a more localized charge, like halides.[2] The delocalized charge weakens the cation-anion interaction.
-
Flexibility: Flexible anions can adopt various conformations, which can disrupt efficient packing and lower the viscosity.
The interplay between the cation and anion determines the overall transport properties. For example, combining a sulfonium cation with a dicyanamide anion, which is small and has a delocalized charge, results in an ionic liquid with exceptionally low viscosity and high conductivity.
Experimental Protocols for Accurate Measurement
To ensure the reliability and reproducibility of viscosity and conductivity data, it is imperative to follow standardized experimental protocols. As a Senior Application Scientist, I advocate for the following methodologies, which are designed to be self-validating and provide trustworthy results.
Viscosity Measurement using a Rotational Viscometer
Rotational viscometers are versatile instruments suitable for measuring the viscosity of a wide range of ionic liquids.[9]
Principle: A spindle is rotated at a constant speed within the ionic liquid sample. The torque required to maintain this rotation is measured, which is directly proportional to the viscosity of the fluid.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Rationale: Regular calibration is crucial for ensuring the accuracy of the measurements.[9][10]
-
Procedure: Calibrate the viscometer using certified viscosity standards that bracket the expected viscosity range of the ionic liquid samples. Follow the manufacturer's instructions for the calibration procedure.
-
-
Sample Preparation and Loading:
-
Rationale: Ionic liquids are often hygroscopic, and water absorption can significantly decrease their viscosity. Therefore, all sample handling should be performed in a controlled, dry environment (e.g., a glovebox with low humidity).
-
Procedure:
-
Ensure the sample is free of air bubbles, which can lead to erroneous readings.[9]
-
Carefully transfer a precise volume of the ionic liquid into the sample cup. Consistent sample volume is important for reproducibility.
-
-
-
Temperature Control and Equilibration:
-
Rationale: The viscosity of ionic liquids is highly temperature-dependent.[3] Precise temperature control is therefore essential.
-
Procedure:
-
Use a temperature-controlled bath or Peltier system to maintain the sample at the desired temperature with high accuracy (±0.1°C).
-
Allow the sample to thermally equilibrate for at least 15-20 minutes before starting the measurement.
-
-
-
Measurement:
-
Rationale: The choice of spindle and rotational speed should be optimized to ensure the torque reading is within the instrument's recommended range (typically 10-90% of the full-scale range) for optimal accuracy.
-
Procedure:
-
Select an appropriate spindle and rotational speed.
-
Start the rotation and allow the reading to stabilize before recording the viscosity value.
-
Perform multiple readings and report the average value.
-
-
Diagram of Viscosity Measurement Workflow:
Caption: Workflow for accurate ionic conductivity measurement of ionic liquids.
Conclusion
Sulfonium-based ionic liquids represent a promising class of materials with advantageous transport properties. Their generally lower viscosities and higher ionic conductivities, when compared to more traditional imidazolium and phosphonium ILs, make them attractive candidates for a variety of applications, particularly in the field of electrochemistry. A thorough understanding of the structure-property relationships governing viscosity and conductivity is essential for the rational design of task-specific ionic liquids. By employing rigorous and well-controlled experimental methodologies, researchers can obtain reliable data to guide their selection and development of these fascinating materials.
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A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. ResearchGate. [Link]
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Cost-Performance Analysis of Triethylsulfonium bis(trifluoromethylsulfonyl)imide in Energy Storage Devices: A Comparative Guide
In the rapidly evolving landscape of energy storage, the choice of electrolyte is paramount to achieving desired performance, safety, and economic viability. Among the diverse class of ionic liquids (ILs), Triethylsulfonium bis(trifluoromethylsulfonyl)imide, [Et3S][TFSI], has emerged as a compelling candidate for high-performance devices. This guide provides a comprehensive cost-performance analysis of [Et3S][TFSI], offering a direct comparison with other common ionic liquids and detailing the experimental methodologies required for their evaluation. This document is intended for researchers and professionals in energy storage and materials science, providing the technical depth necessary to make informed decisions in electrolyte selection.
Introduction to this compound ([Et3S][TFSI])
[Et3S][TFSI] is a room-temperature ionic liquid (RTIL) characterized by a sulfonium cation ([Et3S]⁺) and the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion.[1][2] The unique combination of a symmetric, aliphatic sulfonium cation and a weakly coordinating, charge-delocalized TFSI anion imparts a favorable set of physicochemical properties, including low viscosity, a wide electrochemical stability window, and good ionic conductivity.[3] These characteristics make it a promising electrolyte for electrochemical double-layer capacitors (EDLCs), or supercapacitors, and lithium-ion batteries.[1]
The rationale for considering [Et3S][TFSI] stems from the limitations of more traditional ionic liquids. For instance, while imidazolium-based ILs are widely studied, their electrochemical stability can be a limiting factor.[3] Phosphonium-based ILs, while often exhibiting wide electrochemical windows, can suffer from higher viscosity.[4] [Et3S][TFSI] presents a balanced profile, aiming to bridge the gap between high performance and practical applicability.
Physicochemical Properties: A Comparative Analysis
The performance of an electrolyte in an energy storage device is intrinsically linked to its fundamental physicochemical properties. A comparative analysis of [Et3S][TFSI] with other commonly used ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), is crucial for understanding its relative merits.
| Property | [Et3S][TFSI] | [EMIM][BF4] | [BMIM][PF6] | Key Implications for Energy Storage |
| Molecular Weight ( g/mol ) | 399.39[1] | 197.97 | 284.18 | Affects ionic mobility and density. |
| Melting Point (°C) | -35.5[1] | 15 | -8 | A lower melting point allows for a wider operating temperature range, especially in colder climates. |
| Ionic Conductivity (mS/cm at 25°C) | ~6.0[1] | ~13.6 | ~3.9 | Higher ionic conductivity leads to lower internal resistance and better power performance in devices. |
| Viscosity (cP at 25°C) | ~39 | ~34 | ~219 | Lower viscosity facilitates better ion transport and electrode wetting, enhancing device performance. |
| Electrochemical Stability Window (V) | ~4.5 - 6.0[3] | ~4.1 - 5.5 | ~4.1 - 5.8 | A wider electrochemical window allows for the use of higher voltage electrode materials, leading to higher energy density. |
Expert Insights: The lower viscosity of [Et3S][TFSI] compared to [BMIM][PF6] is a significant advantage, as it directly translates to faster ion transport and improved power density in supercapacitors. While its ionic conductivity is lower than that of [EMIM][BF4], its significantly wider electrochemical stability window allows for operation at higher voltages, which can lead to a substantial increase in the energy density of a device (E = 0.5 * C * V²). The choice between these electrolytes, therefore, represents a trade-off between power and energy density.
Performance in Energy Storage Devices: Experimental Evidence
The practical utility of an electrolyte is determined by its performance within an energy storage device. This section presents a comparative overview of the performance of [Et3S][TFSI] in supercapacitors, supported by experimental data from cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to assess the capacitive behavior and the electrochemical stability window of an electrolyte-electrode system.[5][6]
Experimental Protocol: Cyclic Voltammetry of a [Et3S][TFSI]-based Supercapacitor
-
Cell Assembly: A two-electrode symmetrical supercapacitor is assembled in an argon-filled glovebox. Activated carbon electrodes are separated by a porous separator soaked in the [Et3S][TFSI] electrolyte.
-
Electrochemical Analyzer: A potentiostat/galvanostat is used to perform the CV measurements.
-
CV Parameters:
-
Potential Window: 0 to 3.5 V (or as determined by the electrochemical stability of the electrolyte).
-
Scan Rates: A range of scan rates from 10 mV/s to 200 mV/s are applied to evaluate the rate capability of the device.
-
Cycles: The cell is typically cycled for at least 10 cycles at each scan rate to ensure a stable response.
-
-
Data Analysis: The specific capacitance (C) is calculated from the integrated area of the CV curve using the formula: C = ∫I dV / (2 * m * v * ΔV), where I is the current, V is the potential, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.[7]
Expected Results and Interpretation:
A typical CV curve for a supercapacitor with [Et3S][TFSI] will exhibit a quasi-rectangular shape, indicative of good capacitive behavior.[7] At higher scan rates, the shape may become more distorted due to the resistance to ion transport. By comparing the specific capacitance at different scan rates, the rate capability of the electrolyte can be assessed. A smaller decrease in capacitance at higher scan rates indicates better performance.
Workflow for Cyclic Voltammetry Analysis
Caption: Interpreting EIS data from a Nyquist plot.
Cost-Performance Analysis
While the technical performance of [Et3S][TFSI] is promising, its economic viability is a critical factor for widespread adoption. The cost of ionic liquids is influenced by several factors, including the complexity of synthesis, the cost of raw materials, and the required purity. [8][9]
Synthesis and Cost Considerations
The synthesis of [Et3S][TFSI] typically involves a two-step process:
-
Formation of the Sulfonium Salt: Triethylsulfonium halide is synthesized by the reaction of diethyl sulfide with an ethyl halide.
-
Anion Exchange: The halide anion is then exchanged with the bis(trifluoromethylsulfonyl)imide anion, often by reaction with a lithium or potassium salt of TFSI.
The cost of the TFSI anion source is a significant contributor to the overall cost of the ionic liquid. [8]While laboratory-scale prices for high-purity ionic liquids can be high, the cost is expected to decrease significantly with large-scale industrial production. [10]
Comparative Cost Analysis
The following table provides an approximate cost comparison for laboratory-grade quantities of [Et3S][TFSI] and its alternatives. It is important to note that these prices are for small quantities and do not reflect bulk industrial pricing.
| Ionic Liquid | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| [Et3S][TFSI] | ≥98% | 5 g | 71.75 [11] | 14.35 |
| [EMIM][BF4] | ≥98% | 25 g | 182.00 | 7.28 |
| [BMIM][PF6] | ≥97% | 5 g | 90.70 | 18.14 |
Expert Insights: Based on laboratory-scale pricing, [EMIM][BF4] is currently the most cost-effective option among the three. However, the superior performance of [Et3S][TFSI] in terms of its wide electrochemical window and low viscosity may justify its higher cost for applications where high energy density and power are critical. The high cost of [BMIM][PF6] combined with its high viscosity makes it a less attractive option for many applications. It is crucial to consider that for industrial applications, the cost of ionic liquids can be significantly lower, with some estimates suggesting prices as low as $1.24/kg for certain types of ionic liquids produced at scale. [10]
Conclusion and Future Outlook
This compound offers a compelling combination of properties for use in high-performance energy storage devices. Its low viscosity, high ionic conductivity, and wide electrochemical stability window make it a promising alternative to more conventional ionic liquids. While its current laboratory-scale cost is higher than some alternatives, its performance advantages, particularly in enabling higher energy density devices, can offset this for certain applications.
Future research should focus on optimizing the synthesis of [Et3S][TFSI] to reduce its production cost. Furthermore, long-term cycling stability and safety studies are essential to fully validate its suitability for commercial energy storage applications. As the demand for high-performance and safe energy storage continues to grow, sulfonium-based ionic liquids like [Et3S][TFSI] are poised to play an increasingly important role.
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1-Ethyl-3-methylimidazolium tetrafluoroborate (EMI–BF4) | Ionic Liquid | CAS 143314-16-3. Iolitec. [Link]
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Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. [Link]
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(PDF) How the electrochemical impedance spectroscopy can deepen the understanding of supercapacitor performance. ResearchGate. [Link]
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Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. ACS Publications. [Link]
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A Comparative Study of Imidazolium-Based Ionic Liquid-Single-Walled Carbon Nanotube Composites with Enhanced Conductivity Properties for Supercapacitor Applications (Journal Article). OSTI.GOV. [Link]
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So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Frontiers in Chemistry. [Link]
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A Comparative Guide to the Long-Term Performance of [Et3S][TFSI] in Lithium Metal Batteries: An Objective Analysis for Researchers
In the relentless pursuit of next-generation energy storage, the lithium metal anode stands out as a "holy grail" due to its exceptionally high theoretical specific capacity. However, its practical application has been stymied by significant challenges, including dendritic growth and a highly reactive interface with conventional liquid electrolytes, leading to poor cycling stability and safety concerns. Ionic liquids (ILs) have emerged as a promising class of electrolytes to mitigate these issues, owing to their non-flammability, negligible vapor pressure, and wide electrochemical stability windows.
This guide provides a comprehensive comparison of the anticipated long-term performance and degradation of triethylsulfonium bis(trifluoromethylsulfonyl)imide, [Et3S][TFSI], a representative sulfonium-based ionic liquid, in lithium metal batteries. While extensive long-term cycling data for this specific IL is still emerging, this guide will synthesize available information on sulfonium and TFSI-based ILs to provide a robust predictive analysis. We will compare its projected performance against more established ILs and conventional carbonate-based electrolytes, supported by fundamental electrochemical principles and experimental data from related systems.
The Critical Role of the Electrolyte and the Promise of [Et3S][TFSI]
The electrolyte is not merely a passive medium for ion transport; it actively participates in the formation of the Solid Electrolyte Interphase (SEI) on the anode surface. The nature of this SEI is paramount to the long-term cycling stability of a lithium metal battery. An ideal SEI should be ionically conductive, electronically insulating, chemically stable, and mechanically robust to suppress dendrite formation.
[Et3S][TFSI] is an intriguing candidate for several reasons. The triethylsulfonium ([Et3S]+) cation, an aliphatic onium cation, offers a different electrochemical behavior compared to the more common imidazolium or pyrrolidinium cations. The bis(trifluoromethylsulfonyl)imide ([TFSI]−) anion is well-known for its high thermal and electrochemical stability. Understanding the interplay between this specific cation-anion pair is crucial for predicting its long-term efficacy.
Experimental Methodologies for Evaluating Long-Term Performance
To rigorously assess the long-term performance and degradation of any new electrolyte for lithium metal batteries, a standardized set of experimental protocols is essential. The following methodologies provide a framework for obtaining reliable and comparable data.
Electrolyte Preparation and Characterization
A crucial first step is the synthesis and purification of the ionic liquid-based electrolyte. For phosphonium-based ILs, a common procedure involves reacting trihexylphosphine with 1-chlorodecane, followed by purification.[1] A similar alkylation reaction would be employed for synthesizing [Et3S][TFSI]. The lithium salt, typically lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), is then dissolved in the purified IL to the desired concentration. The water content of the final electrolyte must be minimized (typically <20 ppm) as water is highly reactive with lithium metal.
Key physicochemical properties to characterize include:
-
Ionic Conductivity: Measured using electrochemical impedance spectroscopy (EIS) over a range of temperatures. This determines the electrolyte's ability to transport ions.
-
Viscosity: Measured with a rheometer, as high viscosity can hinder ion mobility.
-
Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The ESW defines the voltage range within which the electrolyte is stable.[2]
Cell Assembly
All cell assembly must be performed in an argon-filled glovebox with extremely low moisture and oxygen levels to prevent contamination. A typical coin cell (e.g., CR2032) for testing would consist of:
-
Anode: High-purity lithium metal foil.
-
Separator: A microporous polymer membrane (e.g., Celgard) or a glass fiber separator.
-
Electrolyte: The [Et3S][TFSI]-based electrolyte.
-
Cathode: A standard cathode material such as Lithium Iron Phosphate (LiFePO4) or a high-nickel NMC (e.g., NMC811) for evaluating performance in a full cell.
Electrochemical Testing Protocols
-
Galvanostatic Cycling: This is the primary method for evaluating long-term performance. Li||Li symmetric cells are cycled at a constant current density to assess the stability of the lithium stripping/plating process. Li||Cu cells are used to determine the Coulombic efficiency (CE) of lithium plating and stripping. Full cells (e.g., Li||LiFePO4) are cycled to evaluate capacity retention, rate capability, and overall cycle life.[3]
-
Electrochemical Impedance Spectroscopy (EIS): Performed at various stages of cycling to monitor the evolution of the interfacial resistance at the anode and cathode. An increase in interfacial resistance is often indicative of SEI growth or degradation.[4]
-
Lithium Transference Number (tLi+): This parameter, which can be measured using various electrochemical techniques, indicates the fraction of the total ionic current carried by the lithium ions. A higher tLi+ is desirable to minimize concentration polarization and improve rate performance.
Post-Mortem Analysis
After cycling, the cells are carefully disassembled inside a glovebox for post-mortem analysis to understand the degradation mechanisms. Key techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer on the lithium metal anode.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the cycled lithium anode and identify any dendritic structures or changes in the SEI.
The following diagram illustrates a typical experimental workflow for evaluating a novel electrolyte:
Caption: Experimental workflow for electrolyte evaluation.
Comparative Performance Data
While specific long-term cycling data for [Et3S][TFSI] is scarce in publicly available literature, we can draw comparisons based on the properties of its constituent ions and related IL systems.
| Property | Conventional Electrolyte (1M LiPF6 in EC/DMC) | Imidazolium-based IL ([EMIM][TFSI]) | Pyrrolidinium-based IL ([Pyr14][TFSI]) | Expected for [Et3S][TFSI] |
| Ionic Conductivity (25°C) | ~10 mS/cm | ~8.8 mS/cm[5] | ~3-4 mS/cm | Lower than imidazolium-based ILs, likely in the range of 2-5 mS/cm |
| Electrochemical Stability Window | ~4.5 V vs Li/Li+ | ~5.5 V vs Li/Li+[2] | ~5.5-6.0 V vs Li/Li+[2] | Expected to be wide (>5 V) due to the stability of the TFSI anion and sulfonium cation |
| Flash Point | < 30°C (Highly Flammable) | > 200°C (Non-flammable) | > 200°C (Non-flammable) | > 200°C (Non-flammable) |
| Lithium Transference Number | ~0.3 | ~0.1-0.2 | ~0.1-0.2 | Likely in a similar range to other ILs without specific modifications |
| SEI Composition | Primarily organic (e.g., lithium ethylene dicarbonate) and LiF | Anion-derived, rich in inorganic species like LiF, LixSOy, LixNy[6] | Anion-derived, similar to imidazolium-based ILs | Anion-derived, rich in inorganic species; potential for sulfur-containing compounds from cation reduction |
Degradation Mechanisms in [Et3S][TFSI] Based Lithium Metal Batteries
The long-term performance of a lithium metal battery is intrinsically linked to its degradation mechanisms. For an [Et3S][TFSI] electrolyte, the degradation pathways are expected to be dominated by reactions at the electrode-electrolyte interfaces.
Anode Side: SEI Formation and Evolution
The initial formation of the SEI is a result of the reductive decomposition of the electrolyte components on the lithium metal surface.[7] For [Et3S][TFSI], both the cation and anion are expected to contribute to the SEI.
-
Anion Decomposition: The [TFSI]− anion is known to decompose on the lithium surface to form a stable, inorganic-rich SEI composed of species like LiF, Li2O, LixSOy, and LixNy. This is generally considered beneficial for stabilizing the lithium metal anode.[6]
-
Cation Decomposition: The electrochemical stability of the [Et3S]+ cation at the lithium metal potential is a critical factor. Sulfonium cations are generally considered to have good cathodic stability. However, some reduction is inevitable over prolonged cycling. The decomposition products of the [Et3S]+ cation could incorporate into the SEI, potentially influencing its properties.
The continuous growth and reformation of the SEI during cycling is a primary cause of capacity fade, as it consumes active lithium and electrolyte.[8] An ideal SEI formed from [Et3S][TFSI] would be thin, dense, and stable to minimize this parasitic consumption.
The following diagram illustrates the key degradation pathways at the lithium metal anode with a TFSI-based ionic liquid electrolyte:
Caption: Degradation pathways at the lithium metal anode.
Cathode Side: Interfacial Reactions at High Voltage
At the cathode, especially with high-voltage materials, the primary degradation mechanism is the oxidative decomposition of the electrolyte. The [TFSI]− anion is known for its high anodic stability, which is advantageous for high-voltage applications. However, at very high potentials, oxidation can still occur, leading to the formation of a cathode electrolyte interphase (CEI). The stability of the [Et3S]+ cation against oxidation will also play a role. An unstable CEI can lead to increased impedance and capacity fade.
Conclusion and Future Outlook
Based on the analysis of its constituent ions and comparison with related ionic liquids, [Et3S][TFSI] presents a promising profile as an electrolyte for long-life lithium metal batteries. Its key advantages are expected to be high thermal stability, non-flammability, and a wide electrochemical stability window. The [TFSI]− anion is anticipated to form a stable, inorganic-rich SEI on the lithium metal anode, which is crucial for suppressing dendrite growth and improving cycling efficiency.
However, several aspects require further in-depth investigation. The long-term stability of the triethylsulfonium cation during repeated lithium stripping and plating needs to be experimentally verified. Furthermore, the transport properties, particularly the lithium transference number, may need to be optimized, potentially through the use of additives or by increasing the salt concentration.
The true potential of [Et3S][TFSI] can only be unlocked through rigorous, long-term cycling studies in high-performance lithium metal cells. The experimental protocols outlined in this guide provide a robust framework for such investigations. As research in this area progresses, a clearer picture of the performance and degradation of this and other sulfonium-based ionic liquids will emerge, paving the way for safer and more reliable next-generation batteries.
References
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Sugizaki, Y., et al. (2023). Triethyl sulfonium bis(trifluoromethylsulfonyl)imide ionic liquids with highly concentrated LiFSI as electrolytes for Li metal batteries. ResearchGate. [Link]
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A. S. S. H. et al. (2022). Lithium‐Sulfur Batteries with Triethylsulfonium Bis(trifluoromethane sulfonyl)imide Ionic Liquid During First Charge‐Discharge Cycling: EIS & DFT Study. ResearchGate. [Link]
-
Lin, X., et al. (2022). IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. YouTube. [Link]
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Olowo, O. A., et al. (2020). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC - NIH. [Link]
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Sakaebe, H., et al. (2013). High-performance Lithium-ion Battery Based on Ionic Liquids with Bis(fluorosulfonyl)imide. ECS Meeting Abstracts. [Link]
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Howlett, P. C., et al. (2016). Stabilizing lithium metal using ionic liquids for long-lived batteries. Deakin University. [Link]
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Appetecchi, G. B., et al. (2019). Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. MDPI. [Link]
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Galiński, M., et al. (2016). Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling. MDPI. [Link]
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Beltran, S. P., & Balbuena, P. B. (2022). SEI formation mechanisms and Li+ dissolution in lithium metal anodes. OSTI.GOV. [Link]
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Di Noto, V., et al. (2023). Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. RSC Publishing. [Link]
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Han, X., et al. (2019). Degradation mechanisms in Li-ion batteries: A state-of-the-art review. ResearchGate. [Link]
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Grepow. (2021). What is the SEI, and what effect does it have on the battery? - Battery Monday. YouTube. [Link]
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PNNL. (2021). Longer-Lived Lithium-Metal Battery Marks Step Forward for Electric Vehicles. PNNL News Release. [Link]
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A Comparative Analysis of Triethylsulfonium Bis(trifluoromethylsulfonyl)imide and Conventional Carbonate Electrolytes for Advanced Energy Storage Applications
In the relentless pursuit of higher energy density, improved safety, and longer cycle life in energy storage devices, the electrolyte remains a critical component that dictates performance. For decades, conventional carbonate-based electrolytes have been the workhorse of lithium-ion batteries. However, their inherent limitations, such as flammability and a narrow electrochemical window, have catalyzed the exploration of alternative electrolyte systems. Among the most promising candidates are ionic liquids (ILs), and specifically, triethylsulfonium bis(trifluoromethylsulfonyl)imide ([SEt3][TFSI]). This guide provides an in-depth technical comparison of [SEt3][TFSI] against a standard conventional carbonate electrolyte, 1M lithium hexafluorophosphate (LiPF6) in a 1:1 mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). This analysis is supported by experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective merits and demerits.
Introduction: The Electrolyte's Crucial Role
The electrolyte is the lifeblood of any electrochemical energy storage device, facilitating the transport of ions between the anode and cathode during charge and discharge cycles. An ideal electrolyte should possess a combination of key properties: high ionic conductivity, a wide electrochemical stability window, excellent thermal stability, and low volatility. Conventional carbonate electrolytes, while widely adopted, present a performance trade-off. Their high ionic conductivity is often overshadowed by their flammability and susceptibility to decomposition at higher voltages.[1]
This compound is a room-temperature ionic liquid that has garnered significant attention as a potential replacement for these conventional systems.[2] Its unique chemical structure, comprising a sulfonium cation and a TFSI anion, bestows upon it a distinct set of physicochemical properties that will be critically examined in this guide.
Physicochemical Properties: A Head-to-Head Comparison
A direct comparison of the fundamental properties of [SEt3][TFSI] and 1M LiPF6 in 1:1 EC:DMC reveals the distinct advantages and disadvantages of each system.
| Property | This compound ([SEt3][TFSI]) | Conventional Carbonate Electrolyte (1M LiPF6 in 1:1 EC:DMC) |
| Ionic Conductivity | ~5.12 mS/cm at 25°C | ~11.38 mS/cm at 25°C[3] |
| Electrochemical Window | ~4.5 V vs. Li/Li+ | ~4.2 V vs. Li/Li+ |
| Thermal Stability | High (Decomposition > 350°C)[4] | Low (Decomposition of LiPF6 starts > 70°C, solvent dependent) |
| Viscosity | ~31.5 mPa·s at 25°C | ~3.5 mPa·s at 25°C |
| Volatility / Flammability | Negligible / Non-flammable | High / Flammable |
Analysis of Key Differences:
-
Ionic Conductivity: The conventional carbonate electrolyte exhibits significantly higher ionic conductivity. This is primarily due to its lower viscosity, which allows for greater mobility of the lithium ions. The higher viscosity of [SEt3][TFSI] presents a challenge for high-rate applications.
-
Electrochemical Window: [SEt3][TFSI] possesses a wider electrochemical stability window. This is a crucial advantage for developing high-voltage batteries, as it allows for the use of higher voltage cathode materials without the risk of electrolyte decomposition.
-
Thermal Stability: The superior thermal stability of [SEt3][TFSI] is one of its most compelling features. The decomposition temperature of over 350°C far exceeds that of LiPF6, which can start to decompose at temperatures as low as 70°C, leading to the formation of hazardous species like HF. This inherent thermal stability significantly enhances the safety profile of devices employing this ionic liquid.
-
Viscosity: The higher viscosity of [SEt3][TFSI] is a notable drawback, as it impedes ion transport and can limit power density. Research efforts are ongoing to reduce the viscosity of ionic liquids without compromising their other desirable properties.
-
Safety: The non-flammable and non-volatile nature of [SEt3][TFSI] offers a paradigm shift in battery safety compared to the highly flammable and volatile organic solvents used in conventional electrolytes.[5]
Experimental Evaluation Protocols
To empirically validate the performance of these electrolytes, a series of standardized electrochemical tests are employed. The following sections detail the step-by-step methodologies for these critical experiments, explaining the causality behind the chosen parameters.
Determination of Electrochemical Stability Window (ESW) by Linear Sweep Voltammetry (LSV)
The ESW defines the potential range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for high-voltage battery applications.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox to prevent atmospheric contamination. A glassy carbon electrode serves as the working electrode, with lithium metal acting as both the counter and reference electrodes.
-
Electrolyte Preparation: The electrolyte to be tested ([SEt3][TFSI] or 1M LiPF6 in 1:1 EC:DMC) is introduced into the cell.
-
LSV Measurement: The potential of the working electrode is swept linearly from the open-circuit potential (OCP) to a positive limit (for oxidation) and from the OCP to a negative limit (for reduction) at a slow scan rate (e.g., 1 mV/s). A slow scan rate is chosen to allow for the detection of subtle decomposition currents.
-
Data Analysis: The current response is plotted against the applied potential. The potentials at which a significant increase in current is observed are defined as the anodic and cathodic limits of the electrolyte.
Causality of Experimental Choices:
-
Three-Electrode Setup: This configuration allows for the precise measurement of the working electrode's potential relative to a stable reference (lithium metal), isolating the electrochemical behavior of the electrolyte at the working electrode surface.
-
Inert Working Electrode (Glassy Carbon): Glassy carbon is used because it is electrochemically inert over a wide potential range, ensuring that the observed currents are due to electrolyte decomposition and not reactions involving the electrode itself.
-
Slow Scan Rate: A slow scan rate minimizes capacitive currents and allows for the clear identification of the onset of faradaic currents associated with electrolyte decomposition.
Ionic Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the bulk and interfacial properties of electrochemical systems. It is the standard method for determining the ionic conductivity of an electrolyte.
Methodology:
-
Conductivity Cell: A two-electrode conductivity cell with two parallel platinum electrodes of a known geometry (cell constant) is used.
-
Cell Filling: The cell is filled with the electrolyte under investigation in a controlled environment.
-
EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz). The resulting AC current and phase shift are measured.
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
Causality of Experimental Choices:
-
Two-Electrode Conductivity Cell: This setup is specifically designed for measuring the bulk properties of the electrolyte, minimizing the influence of electrode-electrolyte interfaces.
-
Small AC Voltage Amplitude: A small perturbation ensures that the system responds linearly, which is a fundamental requirement for valid EIS measurements.
-
Wide Frequency Range: Sweeping over a broad frequency range allows for the separation of different electrochemical processes occurring at different time scales (e.g., bulk resistance, double-layer capacitance, and charge transfer resistance). The high-frequency region is critical for determining the bulk resistance.
Interfacial Stability Assessment by Cyclic Voltammetry (CV)
CV is a versatile technique used to study the electrochemical behavior of an electrolyte at the electrode interface, providing insights into the formation and stability of the solid electrolyte interphase (SEI).
Methodology:
-
Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., lithium metal or graphite), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Electrolyte Introduction: The cell is filled with the electrolyte.
-
CV Cycling: The potential of the working electrode is cycled between two set potential limits at a specific scan rate (e.g., 0.1 mV/s). Multiple cycles are performed to observe the evolution of the interfacial chemistry.
-
Data Analysis: The resulting current is plotted against the applied potential. The shape of the voltammogram and the appearance of reduction and oxidation peaks provide information about the formation and stability of the SEI layer.
Causality of Experimental Choices:
-
Relevant Working Electrode: The choice of working electrode (e.g., graphite for anode studies) allows for the investigation of the electrolyte's interaction with a specific battery component.
-
Controlled Potential Cycling: Cycling the potential allows for the simulation of the charge-discharge process and the observation of how the electrolyte behaves under these dynamic conditions.
-
Multiple Cycles: Observing the changes in the voltammogram over multiple cycles reveals the stability and evolution of the SEI layer. A stable interface will show minimal changes in the CV profile after the initial formation cycles.
Thermal Stability and Safety Implications
The thermal stability of an electrolyte is paramount for the safe operation of energy storage devices. Thermogravimetric analysis (TGA) is the primary technique used to evaluate this property.
[SEt3][TFSI]: The strong ionic interactions and the inherent stability of the TFSI anion contribute to the high thermal stability of this ionic liquid, with decomposition temperatures typically exceeding 350°C.[4] The decomposition of the triethylsulfonium cation is the likely limiting factor, though this occurs at a much higher temperature than the decomposition of conventional electrolytes. The negligible vapor pressure of [SEt3][TFSI] also eliminates the risk of flammable vapor accumulation, a major safety concern with carbonate electrolytes.
Conventional Carbonate Electrolytes: The thermal stability of 1M LiPF6 in EC:DMC is significantly lower. The LiPF6 salt is thermally unstable and can decompose to form LiF and the strong Lewis acid PF5, especially in the presence of trace amounts of water. This decomposition can begin at temperatures as low as 70°C and catalyzes the decomposition of the carbonate solvents, leading to a thermal runaway reaction and the potential for fire and explosion.
Conclusion and Future Outlook
The benchmarking of this compound against conventional carbonate electrolytes reveals a clear trade-off between performance and safety. While the carbonate electrolyte offers superior ionic conductivity, its flammability, limited electrochemical window, and poor thermal stability pose significant challenges, particularly for next-generation high-energy-density batteries.
[SEt3][TFSI], on the other hand, presents a compelling safety profile with its non-flammability, high thermal stability, and wide electrochemical window. These attributes make it a highly attractive candidate for applications where safety is a primary concern. However, its higher viscosity and lower ionic conductivity remain hurdles to its widespread adoption in high-power applications.
Future research in this area will likely focus on strategies to mitigate the drawbacks of ionic liquids, such as reducing their viscosity through molecular design or the use of additives. Furthermore, the development of novel electrode materials that are more compatible with ionic liquid electrolytes will be crucial for unlocking their full potential. For researchers and professionals in the field, a thorough understanding of the fundamental properties and performance trade-offs of these different electrolyte systems is essential for making informed decisions in the design and development of advanced energy storage technologies.
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A Senior Application Scientist's Guide to Triethylsulfonium bis(trifluoromethylsulfonyl)imide in Electrochemical Applications
Welcome to a comprehensive technical guide on Triethylsulfonium bis(trifluoromethylsulfonyl)imide, an ionic liquid showing significant promise in the field of electrochemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative advantages and practical application of this material. We will delve into its core electrochemical properties, benchmark its performance against other common electrolytes, and provide detailed experimental protocols for its characterization.
Section 1: Introduction to this compound
This compound, often abbreviated as [SEt₃][TFSI] or [S₂₂₂][TFSI], is a room-temperature ionic liquid (RTIL) that has garnered considerable interest for its unique combination of properties.[1][2] Unlike traditional solvent-based electrolytes, ionic liquids are composed entirely of ions, which can lead to desirable characteristics such as low volatility, high thermal stability, and a wide electrochemical window.[3]
The [SEt₃]⁺ cation, with its symmetric aliphatic structure, contributes to a reduction in steric hindrance, while the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion is known for its charge delocalization, which minimizes ion pairing.[2] This specific combination of cation and anion in [SEt₃][TFSI] results in a material with noteworthy ionic conductivity and a low melting point, making it a compelling candidate for various electrochemical applications, including supercapacitors and batteries.[1][2][4][5]
Section 2: Comparative Performance Analysis
A key aspect of evaluating any electrolyte is to benchmark its performance against established alternatives. In the realm of bis(trifluoromethylsulfonyl)imide-based ionic liquids, cations such as those based on imidazolium and pyrrolidinium are widely used.[6][7] This section provides a comparative overview of [SEt₃][TFSI]'s key electrochemical properties.
Physicochemical Properties
A foundational understanding of an ionic liquid's physical characteristics is crucial as they directly influence its electrochemical performance.
| Property | This compound ([SEt₃][TFSI]) | N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr₁₄][TFSI]) | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIm][TFSI]) |
| Molecular Weight ( g/mol ) | 399.39[1] | 422.4 | 391.3 |
| Melting Point (°C) | -35.5[1][2] | -5 | -15 |
| Conductivity (mS/cm at 25°C) | ~6.0[1] | 1.8 | 8.8 |
| Viscosity (cP at 20°C) | 39[2] | 74 | 34 |
Note: Values for [Pyr₁₄][TFSI] and [EMIm][TFSI] are typical literature values for comparison.
Electrochemical Performance
The electrochemical window (ECW) and ionic conductivity are critical parameters for electrolytes in energy storage devices. A wider ECW allows for operation at higher voltages, leading to greater energy density.
| Parameter | This compound ([SEt₃][TFSI]) | Butylmethylpyrrolidinium [TFSI] | Dialkylimidazolium [TFSI] | Butylpyridinium [TFSI] |
| Molar Conductivity (S cm² mol⁻¹ at 298.15 K) | Highest among tested [6][7][8] | 0.81[6][7][8] | Lower than [SEt₃][TFSI][6][7][8] | Lower than [SEt₃][TFSI][6][7][8] |
| Degree of Dissociation | 0.67[6][7] | - | - | 0.71[6][7] |
| Electrochemical Window (V) | ~4.5[2] | > 6[6][7] | Lower than aliphatic cations[6][7] | - |
Analysis:
The data reveals a compelling trade-off. While bulkier aliphatic cations like pyrrolidinium can offer a wider electrochemical window, they tend to be more viscous, which in turn lowers their molar conductivity.[6][7] [SEt₃][TFSI] emerges as a standout performer in terms of molar conductivity, surpassing many commonly used imidazolium and pyrrolidinium-based ionic liquids.[6][7][8] This high conductivity is a direct result of its lower viscosity and significant degree of dissociation.[2][6][7]
This makes [SEt₃][TFSI] particularly attractive for applications where high power density is a primary concern, as higher conductivity facilitates faster ion transport. While its electrochemical window is substantial, it is narrower than some alternatives.[2][6][7] This necessitates careful consideration of the operating voltage of the intended electrochemical device.
Section 3: Experimental Protocols for Electrochemical Characterization
To ensure the scientific integrity of any claims, robust and reproducible experimental methodologies are paramount. The following protocols outline the standard procedures for characterizing the key electrochemical properties of ionic liquids like [SEt₃][TFSI].
Determination of the Electrochemical Stability Window (ESW)
The ESW is a critical parameter that defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. A common and effective method for its determination is cyclic voltammetry.
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen.
-
Electrodes:
-
Working Electrode: A polished glassy carbon electrode is typically used.
-
Counter Electrode: A platinum wire or mesh serves as the counter electrode.
-
Reference Electrode: A quasi-reference electrode, such as a silver wire (Ag/Ag⁺), is employed. It is crucial to calibrate this reference electrode against a known standard, like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, to report potentials on a standardized scale.[3]
-
-
Electrolyte Preparation: The ionic liquid, [SEt₃][TFSI], is dried under vacuum at an elevated temperature (e.g., 100°C) for at least 24 hours to remove residual water, which can significantly impact the measured ESW.[9]
-
Cyclic Voltammetry:
-
The potential of the working electrode is swept from the open-circuit potential towards both anodic and cathodic limits at a defined scan rate (e.g., 10-50 mV/s).
-
The anodic and cathodic limits of the ESW are determined by the onset of a significant increase in current, indicating the oxidation and reduction of the electrolyte, respectively.
-
-
Data Analysis: The ESW is reported as the difference between the anodic and cathodic potential limits.
Caption: Workflow for measuring ionic conductivity.
Section 4: Applications in Energy Storage
The favorable properties of [SEt₃][TFSI] make it a versatile electrolyte for several energy storage applications.
-
Electrochemical Double-Layer Capacitors (EDLCs): Its high ionic conductivity is advantageous for EDLCs, where high power density is a key requirement. [1]The wide liquid range of [SEt₃][TFSI] also suggests its potential for use in supercapacitors operating under varying temperature conditions. [3]* Lithium-Ion Batteries: Research has explored the use of [SEt₃][TFSI] as an electrolyte or additive in lithium-ion batteries. [4][5]Its ability to form a stable solid electrolyte interphase (SEI) on the electrode surface is a critical factor in this application. [4]Furthermore, its non-flammable nature offers a significant safety advantage over conventional carbonate-based electrolytes.
-
Gel Polymer Electrolytes: [SEt₃][TFSI] has been incorporated into gel polymer electrolytes for the construction of symmetrical electrical-double layer capacitors. [1]
Section 5: Conclusion
This compound presents a compelling profile for researchers and professionals in the field of electrochemistry. Its standout feature is its high molar conductivity, which surpasses many commonly used ionic liquids. While its electrochemical window is slightly more modest than some highly stable aliphatic cation-based ionic liquids, it is sufficiently wide for a range of applications. The trade-off between high conductivity and a slightly narrower electrochemical window is a critical consideration for device design. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of [SEt₃][TFSI] and other ionic liquids, ensuring the generation of reliable and comparable data. As the demand for safer and higher-performance energy storage solutions grows, [SEt₃][TFSI] is poised to be a significant player in the ongoing development of advanced electrochemical systems.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Triethylsulfonium bis(trifluoromethylsulfonyl)imide
The responsible management of chemical waste is a cornerstone of scientific integrity and environmental stewardship. Triethylsulfonium bis(trifluoromethylsulfonyl)imide, a sulfonium-based ionic liquid (IL), is valued for its unique electrochemical and thermal properties. However, its characteristics—notably its toxicity, irritancy, and environmental persistence—necessitate a rigorous and informed approach to its disposal.
This guide moves beyond mere compliance, providing a framework for researchers, scientists, and drug development professionals to manage the entire lifecycle of this chemical, from handling to final disposition. Our objective is to ensure that operational safety and environmental responsibility are intrinsically linked, building a foundation of trust through scientific rigor and procedural clarity.
Part 1: Hazard Profile and Pre-Disposal Safety Protocol
Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is not benign; it is classified with several hazards that dictate its handling and disposal requirements.[1][2][3] Accidental exposure can cause significant harm, and improper disposal poses a threat to aquatic ecosystems.[3][4]
The primary hazards include skin and eye irritation, potential for respiratory irritation, and acute oral toxicity.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable. The causality is clear: engineering controls and PPE form a self-validating system to prevent exposure at every step.
Table 1: Hazard Profile and Mandatory Personal Protective Equipment
| Hazard Classification | GHS Pictogram | Required PPE & Engineering Controls | Rationale for Protection |
| Acute Toxicity, Oral (Category 3) [3] | 💀 | Handling: Use only in a chemical fume hood. PPE: Standard lab coat, nitrile gloves. | Prevents accidental ingestion via contaminated hands or surfaces. |
| Serious Eye Damage/Irritation (Category 1/2A) [1][3] | corrosion | PPE: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield is required when handling larger quantities (>100 mL) or when there is a significant splash risk. | Protects against splashes that can cause serious, potentially irreversible, eye damage. |
| Skin Corrosion/Irritation (Category 2) [1][2] | exclamation_mark | PPE: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated. | Prevents direct contact that leads to skin irritation. Contaminated clothing must be removed and washed before reuse.[2] |
| May Cause Respiratory Irritation [2] | exclamation_mark | Engineering Control: All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent the generation of vapor or mist.[1] | Minimizes inhalation of aerosols or vapors that can irritate the respiratory tract.[2] |
| Harmful to Aquatic Life with Long-Lasting Effects [3][4] | none | Procedural Control: Prevent product from entering drains or waterways. Spills must be contained and collected. | Protects environmental ecosystems from a substance that is not readily biodegradable and can have long-term adverse effects. |
Incompatible Materials: During waste accumulation, it is critical to segregate this compound from strong oxidizing agents and strong bases .[1][2][5] Co-mingling these materials can lead to exothermic or other hazardous reactions.
Part 2: The Disposal Decision Workflow
The path to proper disposal is not linear; it requires a logical assessment of the waste stream's condition and institutional capabilities. The primary directive, supported by safety data sheets, is to "Recycle to process, if possible."[1] This aligns with the principles of green chemistry by minimizing waste and conserving resources.[6] However, when recycling is not feasible, a structured waste management protocol must be followed.
The following diagram outlines the critical decision points for determining the correct disposal pathway for this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Methodology
-
Evaluate for Recycling (Pathway A): For uncontaminated or pure surplus material, recovery is the most sustainable option. Techniques such as distillation or extraction can be used to purify ionic liquids for reuse, leveraging their low vapor pressure and thermal stability.[7][8] This pathway should only be pursued if your institution has established and validated protocols for ionic liquid recovery. Consult your Environmental Health & Safety (EHS) office.
-
Prepare for Waste Collection (Pathway B): If the material is contaminated, is a small quantity, or if recycling is not an option, it must be disposed of as hazardous chemical waste.
-
Segregation: Keep this waste stream separate. Do not mix it with other solvent or aqueous waste. In particular, ensure it is kept away from oxidizers and bases.[1][9]
-
Containment: Use a designated, chemically compatible waste container with a secure, vapor-tight lid. The container must be in good condition, free from leaks or rust.[9]
-
Labeling: Affix a "Hazardous Waste" tag to the container. Clearly write the full chemical name—"this compound"—and estimate the concentration or volume. Do not use abbreviations or chemical formulas.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, within a secondary containment tray, until it is collected by your institution's EHS personnel.
-
Part 3: Approved Final Disposal Methodologies
The final disposition of chemical waste is a highly regulated process that must be carried out by licensed professionals. The chemical nature of this compound, particularly its high fluorine content, dictates the appropriate technology for its destruction.
Primary Method: High-Temperature Incineration
For fluorinated organic compounds, high-temperature incineration in a facility equipped with appropriate emission controls is the industry-standard disposal method.[3][5][10]
-
Causality of Destruction: The thermal stability imparted by the bis(trifluoromethylsulfonyl)imide anion and the strength of the carbon-fluorine bonds require extreme conditions for complete mineralization.[11][12] Incineration at temperatures typically exceeding 1,000°C with a sufficient residence time ensures the breakdown of the molecule into simpler, inorganic compounds.[13]
-
Managing Hazardous Byproducts: The combustion process will generate acidic gases, including hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx).[1][4][5] It is imperative that the disposal facility is equipped with alkaline scrubbers and other air pollution control devices to neutralize these corrosive and toxic gases before they are released into the atmosphere.[13]
-
Regulatory Precedent: The U.S. Environmental Protection Agency (EPA) recognizes incineration as a potential disposal technology for per- and polyfluoroalkyl substances (PFAS), a class of highly fluorinated compounds with similar destruction challenges.[13] This provides an authoritative grounding for its application here.
Prohibited Disposal Methods
To ensure safety and compliance, the following methods are strictly forbidden:
-
Drain Disposal: DO NOT pour this chemical down the sink. It is insoluble in water and is classified as harmful to aquatic life with long-lasting effects.[1][3][4] This action is a direct violation of environmental regulations.
-
Evaporation: DO NOT attempt to evaporate this chemical in a fume hood. Ionic liquids have negligible vapor pressure, making this method ineffective and likely to cause contamination of the fume hood and ventilation system.[14][15]
-
Uncontrolled Neutralization: DO NOT attempt to neutralize the waste with strong bases or other reagents in the lab as a means of disposal. The reaction can be unpredictable, and the resulting mixture would still constitute hazardous waste.
Part 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 1, including safety goggles, a face shield, a lab coat, and chemically resistant gloves. A vapor respirator may be necessary depending on the scale of the spill.[1][2]
-
Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, earth, or a commercial spill kit absorbent.[1][4]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose of Waste: Label the container holding the spill debris and dispose of it through your institution's EHS office, following the procedure for contaminated waste (Pathway B).[1]
By adhering to this comprehensive guide, you ensure that your use of this compound meets the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific waste disposal policies and your EHS department for final guidance.
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-
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ResearchGate. (2023). Direct evidences for bis(fluorosulfonyl)imide anion hydrolysis in industrial production. This article discusses the relative stability of imide-based anions to hydrolysis.
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MDPI. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion.
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Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review.
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Mastering the Safe Handling of Triethylsulfonium bis(trifluoromethylsulfonyl)imide: A Guide for Innovative Research
Triethylsulfonium bis(trifluoromethylsulfonyl)imide, a sulfonium-based ionic liquid, is a material of significant interest in advanced research fields, including as a high-performance electrolyte in next-generation batteries and electrochemical devices.[1] Its unique properties, such as high ionic conductivity and excellent electrochemical stability, are driving innovation.[1] However, realizing its full potential requires a deep and practical understanding of its handling characteristics to ensure the safety of researchers and the integrity of experimental outcomes.
This guide moves beyond generic safety checklists to provide an in-depth operational plan grounded in the specific chemical nature of this compound. Here, we will dissect the "why" behind each procedural step, empowering you, the researcher, to build a self-validating system of safety and best practices in your laboratory.
Hazard Profile: Understanding the Chemistry of Risk
This compound is classified with several key hazards that dictate our handling protocols. It is known to cause skin irritation and serious eye irritation or damage.[2][3][4][5] One supplier also classifies it as toxic if swallowed and harmful to aquatic life with long-lasting effects.[6] The bis(trifluoromethylsulfonyl)imide (TFSI) anion is a type of per- and polyfluoroalkyl substance (PFAS), which are known for their environmental persistence.[3] This latter point is critical for our disposal strategy, as preventing environmental release is paramount.
The primary risks during laboratory use are accidental contact with skin or eyes and the generation of aerosols or mists, which could lead to respiratory tract irritation.[4] Therefore, our safety strategy is built around creating robust barriers and engineering controls to mitigate these risks at every step.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a chemically-informed decision. For this compound, the following ensemble is mandatory.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile rubber gloves | High Chemical Resistance: Data for this compound specifically shows that a nitrile rubber glove with a minimum thickness of 0.11 mm has a breakthrough time of over 480 minutes, providing excellent protection for full-contact scenarios. This choice is based on empirical data, not generalization. |
| Double-gloving | Enhanced Safety Margin: For procedures involving larger volumes or increased risk of splashing, double-gloving provides an additional protective layer and a clear protocol for doffing the contaminated outer glove without compromising the inner glove. | |
| Eye Protection | Chemical splash goggles with side shields | Liquid & Splash Hazard: This ionic liquid is a serious eye irritant/damaging substance.[2][6] Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against direct splashes from any angle. |
| Face Protection | Face shield (in addition to goggles) | High-Volume/Energy Operations: When handling quantities greater than 50 mL, or during procedures with a risk of energetic failure (e.g., in battery testing), a face shield must be worn over goggles to protect the entire face from splashes.[7] |
| Body Protection | Laboratory coat | Incidental Contact Barrier: A standard lab coat is sufficient to protect against minor drips and spills on the arms and torso. |
| Respiratory | Not typically required | Low Volatility: As an ionic liquid, this substance has negligible vapor pressure. Respiratory protection is generally not necessary unless aerosols or mists are being generated.[8] If so, work must be conducted in a fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is critical for minimizing risk. The following protocol outlines the lifecycle of handling this compound in a laboratory setting, from initial preparation to final disposal.
Preparation and Staging
-
Designate a Work Area: All work with this ionic liquid should be performed in a designated area, preferably within a chemical fume hood to contain any potential spills or aerosols.
-
Assemble all Materials: Before handling the chemical, ensure all necessary equipment (glassware, spatulas, stir bars) and waste containers are within the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage or degradation before use.
Handling and Experimental Use
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools like a pipette or a syringe.
-
Heating: If the experimental protocol requires heating, be aware that thermal decomposition can produce hazardous fumes, including sulfur oxides, nitrogen oxides, and hydrogen fluoride.[6] All heating must be conducted within a fume hood.
-
Compatibility: Store away from strong oxidizing agents.[2]
-
Immediate Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a designated, sealed container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Decontamination and Cleanup
-
Equipment Cleaning: Decontaminate all glassware and equipment that has come into contact with the ionic liquid. Wash with an appropriate solvent (check for compatibility) followed by soap and water.
-
Surface Cleaning: Wipe down the work area within the fume hood.
-
Glove Removal: Use a proper glove removal technique to avoid skin contact with any residue on the outer surface of the gloves. Remove the outer pair if double-gloving, then the inner pair.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.
Disposal Plan: Environmental Responsibility
The bis(trifluoromethylsulfonyl)imide anion's classification as a PFAS makes responsible disposal a critical concern to prevent environmental contamination.[3]
-
Waste Segregation: All waste contaminated with this compound, including used gloves, absorbent materials from spills, and contaminated consumables, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[6] Its classification as harmful to aquatic life necessitates this strict control.[6]
-
Professional Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[4] While research into recycling fluorinated ionic liquids is ongoing, incineration by a professional service is the current standard for disposal.
Workflow Visualization
The following diagram illustrates the logical flow of the handling, use, and disposal process, emphasizing the critical control points for safety.
Caption: Safe handling workflow for this compound.
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can confidently and safely leverage the advanced properties of this compound to push the boundaries of science and technology.
References
-
Effect of bis(trifluoromethylsulfonyl)imide (bis-FMeSI) on survival and swimming behavior of Daphnia magna using low-cost automated data collection. ACS Spring 2024. [Link]
-
Safety Data Sheet: Triethylsulfonium-bis-(trifluoromethylsulphonyl)-imide (S222 BTA). Carl ROTH. [Link]
-
Sulfonium-Based Ionic Liquids. Hiyka. [Link]
-
Safety Data Sheet: Triethylsulfonium-bis-(trifluoromethylsulphonyl)-imide (S222 BTA) - Carl ROTH (older version). [Link]
-
Personal Protective Equipment. University of Illinois Division of Research Safety. [Link]
Sources
- 1. 三乙基锍双(三氟甲基磺酰)亚胺 for electrochemistry, ≥95.0% (qNMR) | Sigma-Aldrich [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Effect of bis(trifluoromethylsulfonyl)imide (bis-FMeSI) on survival and swimming behavior of Daphnia magna using low-cost automated data collection - American Chemical Society [acs.digitellinc.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
